molecular formula C6H7NO3S B1677500 2-Aminobenzenesulfonic acid CAS No. 88-21-1

2-Aminobenzenesulfonic acid

Cat. No.: B1677500
CAS No.: 88-21-1
M. Wt: 173.19 g/mol
InChI Key: ZMCHBSMFKQYNKA-UHFFFAOYSA-N
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Description

2-aminobenzene sulfonic acid is a light brown powder. (NTP, 1992)
2-aminobenzenesulfonic acid is an aminobenzenesulfonic acid carrying an amino group at position 2. It is a conjugate acid of a 2-aminobenzenesulfonate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzenesulfonic acid
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InChI

InChI=1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
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InChI Key

ZMCHBSMFKQYNKA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)O
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Molecular Formula

C6H7NO3S
Record name 2-AMINOBENZENE SULFONIC ACID
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Related CAS

117116-75-3
Record name Poly(aniline-2-sulfonic acid)
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DSSTOX Substance ID

DTXSID1024463
Record name Orthanilic acid
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Molecular Weight

173.19 g/mol
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Physical Description

2-aminobenzene sulfonic acid is a light brown powder. (NTP, 1992), Solid; [Merck Index] Light brown solid; [CAMEO]
Record name 2-AMINOBENZENE SULFONIC ACID
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992)
Record name 2-AMINOBENZENE SULFONIC ACID
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CAS No.

88-21-1
Record name 2-AMINOBENZENE SULFONIC ACID
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Record name 2-Aminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-
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Record name 2-aminobenzenesulphonic acid
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Record name ORTHANILIC ACID
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Melting Point

617 °F (decomposes) (NTP, 1992)
Record name 2-AMINOBENZENE SULFONIC ACID
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Foundational & Exploratory

2-Aminobenzenesulfonic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to 2-Aminobenzenesulfonic Acid (Orthanilic Acid), tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as orthanilic acid, is an aromatic sulfonic acid with the chemical formula C₆H₇NO₃S.[1][2] It is characterized by the presence of an amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring at ortho positions.[1] This compound serves as a versatile building block in organic synthesis, with significant applications in the manufacturing of azo dyes and various pharmaceuticals.[1][3] In biological contexts, it plays a role in benzoate (B1203000) degradation and microbial metabolism.[4] Its ability to be converted into Schiff bases for the preparation of metal complexes further broadens its utility in chemical research.[5]

Physicochemical Properties

This compound is typically a white to light brown crystalline powder.[3][6][7] The presence of the polar sulfonic acid group renders it soluble in water.[1][8]

PropertyValueReference
CAS Number 88-21-1[1][2][6]
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [2][3]
Appearance White to light brown crystalline powder[3][7]
Melting Point 325 °C (decomposes)[4]
Solubility Soluble in water[1][8]
pKa 2.46[4]
InChI Key ZMCHBSMFKQYNKA-UHFFFAOYSA-N[1][2]
SMILES C1=CC=C(C(=C1)N)S(=O)(=O)O[1][3]

Synthesis and Reactions

Several synthetic routes for this compound have been established. A common laboratory and industrial method involves the sulfonation of aniline. Alternative methods include processes starting from 2-nitrothiophenol (B1584256) or 2-chloronitrobenzene.[7][9]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting key starting materials and transformations.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_end Final Product A Aniline G This compound A->G Sulfonation (e.g., with H₂SO₄) B 2-Chloronitrobenzene D 2,2'-Dinitrodiphenyl disulfide B->D Reaction with Na₂S₂ C Benzothiazole F 2,2'-Diaminodiphenyl disulfide C->F Hydrolysis then Oxidation E 2-Nitrobenzenesulfonyl chloride D->E Oxidation (Cl₂) D->F Reduction E->G Hydrolysis then Reduction F->G Oxidation (H₂O₂)

General Synthesis Routes for this compound.

Experimental Protocols

Synthesis of an Azo Dye

A primary application of this compound is in the synthesis of azo dyes. This process involves two main stages: diazotization of the amine and subsequent coupling with an aromatic compound.

Materials:

Protocol:

  • Preparation of the Amine Salt Solution: In a test tube, dissolve 0.49 g (2.8 mmol) of this compound and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture in a hot water bath until a clear solution is obtained.

  • Preparation of the Nitrite Solution: In a separate test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

  • Diazotization:

    • In a beaker, place approximately 0.5 mL of concentrated HCl and add ice to cool the mixture in an ice-water bath.

    • Remove the amine salt solution from the hot water bath and add the sodium nitrite solution to it all at once.

    • Add the resulting mixture dropwise to the cold HCl solution in the beaker while keeping it in the ice-water bath to form the diazonium salt.[10]

  • Preparation of the Coupling Solution: In a separate beaker, dissolve the chosen aromatic coupling agent (e.g., 5.2x10⁻³ mole) in a 2.5 M aqueous solution of sodium hydroxide and cool it in an ice-water bath.[10]

  • Azo Coupling: Add the cold diazonium salt suspension portionwise to the cold coupling solution with stirring. A color change should be observed.[10]

  • Isolation and Purification:

    • Allow the reaction to proceed for 10 minutes with occasional stirring.[10]

    • Heat the mixture on a hot plate until the solid dissolves.[10]

    • Add solid NaCl to saturate the solution and promote precipitation of the dye.[10]

    • Cool the beaker first to room temperature, and then in an ice-water bath.[10]

    • Collect the precipitated azo dye by vacuum filtration and wash it with a saturated NaCl solution.[10]

    • Allow the product to air dry.

Workflow for Azo Dye Synthesis

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling A This compound C Aromatic Diazonium Salt A->C B NaNO₂ + HCl (aq) B->C 0-5 °C E Azo Dye C->E D Aromatic Coupling Agent (e.g., Naphthol) in NaOH D->E Coupling Reaction

Two-step reaction workflow for azo dye synthesis.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest to the scientific community.

  • Organic Synthesis: It is a fundamental precursor for azo dyes and other fine chemicals.[1][3]

  • Analytical Chemistry: It is employed as a reagent for the determination of nitrite and nitrate (B79036) ions.[1]

  • Peptide Chemistry: Orthanilic acid has been shown to promote the formation of reverse turns in peptides, inducing a folded conformation.[4]

  • Drug Discovery: Derivatives of aminobenzenesulfonic acid are explored for various pharmaceutical applications.[11] For example, 2-aminobenzothiazole, a related scaffold, is recognized for its diverse biological activities and potential as a privileged structure in drug discovery, with applications in developing agents that can target multiple pathways in complex diseases.[12]

Core Applications Overview

G cluster_apps Key Application Areas A This compound B Azo Dye Synthesis A->B Precursor C Pharmaceuticals & Drug Discovery A->C Building Block D Analytical Reagents A->D Reagent E Peptide Conformation A->E Inducer

Key application areas of this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][13]

Hazard StatementCode
Causes severe skin burns and eye damageH314

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

  • Ventilation: Use only with adequate ventilation to avoid breathing dust or fumes.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[13]

First Aid Measures:

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[13]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13]

  • Inhalation: Move the person to fresh air.[13] In all cases of exposure, seek immediate medical attention.[13]

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and sources of ignition.[13][14]

References

A Technical Guide to 2-Aminobenzenesulfonic Acid (Orthanilic Acid) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzenesulfonic acid, also known by its common name orthanilic acid, is an aromatic sulfonic acid that plays a significant role in various chemical and biological processes. Structurally, it is characterized by a benzene (B151609) ring substituted with an amino group (-NH2) and a sulfonic acid group (-SO3H) at adjacent positions. This configuration imparts unique chemical properties that make it a valuable intermediate in the synthesis of azo dyes and a crucial building block in the development of pharmaceuticals.[1][2] Its biological relevance is highlighted by its involvement in benzoate (B1203000) degradation and microbial metabolism.[3][4] This guide provides an in-depth overview of its chemical properties, synthesis protocols, and key applications for professionals in research and drug development.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[5][6] It is also widely recognized by several synonyms, including orthanilic acid, o-aminobenzenesulfonic acid, and aniline-2-sulfonic acid.[3][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[5][6]
Synonyms Orthanilic acid, o-aminobenzenesulfonic acid[3][5]
CAS Number 88-21-1[3][7]
Molecular Formula C6H7NO3S[1][3]
Molecular Weight 173.19 g/mol [5][7]
Appearance Light brown or white crystalline powder[1][5][8]
Melting Point 325 °C (decomposes)[3]
pKa 2.46[3]
Solubility Soluble in water. Soluble in DMSO at 17 mg/mL (98.15 mM).[1][4][8]

Synthesis and Manufacturing

Several methods have been established for the industrial and laboratory synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials.

G cluster_0 Synthesis Pathways for this compound A Aniline (B41778) C Sulfonation A->C B Sulfonating Agent (e.g., H₂SO₄) B->C D This compound C->D Baking Process (e.g., 200°C) E 2-Chloronitrobenzene G 2,2'-Dinitrodiphenyl disulfide E->G F Sodium Disulfide F->G H Reduction & Oxidation G->H H->D Fe/H₂O₂, then H₂O₂/H₂SO₄

Caption: Key synthetic routes to this compound.

Experimental Protocols for Synthesis

Method 1: Sulfonation of Aniline This is a common industrial method involving the reaction of aniline with a sulfonating agent.

  • Reaction Setup : Add 94 g of aniline, 100 g of concentrated sulfuric acid (98%), and 120 g of sodium bisulfate to a suitable reactor.[9]

  • Dispersion : Stir the mixture for 1 hour until a uniform material is obtained.[9]

  • Baking : Transfer the dispersed material to a baking tray and place it in a vacuum oven. Heat to 200°C and maintain this temperature for 18-19 hours.[9]

  • Isolation : After baking, pour the material into 600 mL of water. Add 1 g of activated carbon and heat to 80°C for decolorization.[9]

  • Crystallization and Filtration : Filter the hot solution to remove the activated carbon. Cool the filtrate to room temperature with stirring to induce crystallization. Filter the resulting white solid and dry.[9]

Method 2: From 2-Chloronitrobenzene This multi-step synthesis involves the formation of a disulfide intermediate.

  • Disulfide Formation : React 2-chloronitrobenzene with sodium disulfide in an aqueous alcoholic solution to form 2,2'-dinitrodiphenyl disulfide.[8][9]

  • Reduction : The resulting disulfide can be reduced to 2,2'-diaminodiphenyl disulfide using iron turnings.[8][9]

  • Oxidation : Oxidize the 2,2'-diaminodiphenyl disulfide with hydrogen peroxide in aqueous sulfuric acid to yield this compound.[8][9]

Applications in Research and Drug Development

This compound serves as a versatile intermediate and building block in several scientific and industrial fields.

G cluster_0 Key Application Areas A 2-Aminobenzenesulfonic Acid B Azo Dye Synthesis A->B Precursor C Pharmaceuticals A->C Building Block D Analytical Chemistry A->D Reagent E Biological Systems A->E Metabolite

Caption: Major applications of this compound.

  • Azo Dyes and Pigments : It is a primary component in the synthesis of various azo dyes, which are widely used in the textile and leather industries.[2][10]

  • Pharmaceuticals : The compound acts as a key starting material or intermediate in the synthesis of various pharmaceutical agents.[2][11] Its structural scaffold is present in molecules with potential therapeutic activities.[12]

  • Analytical Chemistry : It is employed as a reagent in analytical methods, notably for the spectrophotometric determination of nitrite (B80452) and nitrate (B79036) ions.[1][13]

  • Biological Systems : In microbiology, orthanilic acid is a metabolite in the degradation pathway of benzoate.[3][4]

Experimental Workflow: Azo Dye Synthesis

The diazotization of this compound followed by coupling with a suitable aromatic compound is a classic method for producing azo dyes.

G A Dissolve 2-Aminobenzenesulfonic Acid in Na₂CO₃ solution D Add A & B to C dropwise (Diazotization) A->D B Prepare NaNO₂ solution B->D C Prepare HCl and ice mixture C->D F Add diazonium salt (from D) to coupling agent (E) (Azo Coupling) D->F E Prepare coupling agent (e.g., 2-naphthol) in NaOH E->F G Heat to dissolve F->G H Add NaCl, cool to precipitate G->H I Vacuum filter and wash solid dye H->I J Azo Dye Product I->J

References

An In-depth Technical Guide to Orthanilic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orthanilic acid, systematically known as 2-aminobenzenesulfonic acid, is an organic compound with the chemical formula C₆H₇NO₃S.[1][2] It is an isomer of sulfanilic acid (4-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid). This off-white crystalline powder is a versatile intermediate in the chemical and pharmaceutical industries, primarily utilized in the synthesis of sulfonamide antibiotics, various dyes, and other therapeutic agents.[1] Its high purity and consistent quality are crucial for its application in pharmaceutical formulations.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of orthanilic acid for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Orthanilic acid is an aromatic compound characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at ortho positions.[3] The presence of both an acidic sulfonic acid group and a basic amino group gives it amphoteric properties.

Physicochemical Properties

A summary of the key physicochemical properties of orthanilic acid is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 325 °C (decomposes)[3]
Solubility Slightly soluble in hot water, soluble in concentrated hydrochloric acid, insoluble in ethanol (B145695) and ether.[4]
pKa 2.46 (at 25 °C)[3]
CAS Number 88-21-1[3]
Spectroscopic Data

The structural characterization of orthanilic acid is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueDataReference(s)
¹H NMR Spectral data available, specific shifts depend on solvent.[5]
¹³C NMR Spectral data available, specific shifts depend on solvent.[5]
Mass Spectrometry Mass spectra available on public databases such as PubChem.[5]
Infrared (IR) Spectroscopy ATR-IR spectra are available on public databases.[5]

Synthesis of Orthanilic Acid

Orthanilic acid can be synthesized through several routes. One common and well-documented method is the reduction of o-nitrobenzenesulfonic acid.

Experimental Protocol: Reduction of o-Nitrobenzenesulfonic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • o-Nitrobenzenesulfonyl chloride

  • Anhydrous sodium carbonate

  • Acetic acid

  • Iron filings (approximately 20-mesh)

  • Decolorizing carbon

  • Concentrated hydrochloric acid

  • Ethyl alcohol

Procedure:

  • Hydrolysis of o-Nitrobenzenesulfonyl Chloride: In a 3-liter flask equipped with a reflux condenser and a stirrer, a mixture of 200 g (0.90 mole) of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water is heated to boiling with stirring. The hydrolysis is typically complete within 45 minutes after the compound has melted. The resulting orange-red solution is filtered.

  • Acidification: The filtrate is made just acidic to litmus (B1172312) with the addition of approximately 25 cc of acetic acid.

  • Reduction: The solution is transferred to a 3-liter, three-necked flask fitted with a reflux condenser and an efficient stirrer. The solution is heated to boiling, and 350 g of iron filings are added in portions of about 25 g every fifteen minutes with vigorous stirring. The mixture will turn a deep brown color.

  • Completion of Reaction: After the addition of iron filings, the mixture is stirred and heated for four hours. The reaction is complete when a filtered sample of the mixture yields an almost colorless filtrate.

  • Decolorization and Filtration: Once the reduction is complete, 2 g of decolorizing carbon is added to the hot mixture, which is then filtered by suction. The residue is washed with small amounts of hot water, and the washings are added to the main solution.

  • Crystallization: The filtrate is cooled to about 15 °C, and 95 cc of concentrated hydrochloric acid is slowly added. Orthanilic acid precipitates as fine, colorless crystals.

  • Isolation and Washing: When the temperature of the mixture has returned to about 15 °C, the crystalline mass is filtered. The precipitate is washed with water and then with ethyl alcohol.

Synthesis Workflow Diagram

G A o-Nitrobenzenesulfonyl Chloride B Hydrolysis (Na2CO3, H2O, Heat) A->B C o-Nitrobenzenesulfonic Acid Solution B->C D Reduction (Fe filings, Acetic Acid, Heat) C->D E Crude Orthanilic Acid Solution D->E F Decolorization & Filtration (Activated Carbon) E->F G Purified Orthanilic Acid Solution F->G H Crystallization (HCl, Cool) G->H I Orthanilic Acid Crystals H->I J Filtration & Washing I->J K Pure Orthanilic Acid J->K

Caption: Synthesis workflow for orthanilic acid via reduction.

Applications in Drug Development and Research

Orthanilic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a subject of interest in biochemical research.

Intermediate in Drug Synthesis

Orthanilic acid is a key intermediate in the production of sulfonamide antibiotics, which are a class of synthetic antimicrobial agents.[1] It is also used in the manufacture of certain dyes.[2]

Biological Activity and Signaling Pathways

Inhibition of Glutathione (B108866) S-Transferase (GST)

Orthanilic acid has been shown to inhibit the enzymatic activity of glutathione S-transferase (GST).[6] GSTs are a family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotic and endogenous electrophilic compounds, rendering them more water-soluble and easier to excrete.[7][8]

The inhibitory action of orthanilic acid is attributed to its ability to bind directly to the GST protein.[6] This binding can interfere with the normal catalytic cycle of the enzyme, preventing it from detoxifying harmful substances. The overexpression of GST is associated with resistance to certain cancer chemotherapeutic drugs, making GST inhibitors a potential area of research for adjuvant cancer therapies.[7]

GST_Inhibition cluster_0 Normal GST Catalytic Cycle cluster_1 Inhibition by Orthanilic Acid GST Glutathione S-Transferase (GST) Conjugate GSH-Substrate Conjugate (Detoxified) GST->Conjugate Catalysis GSH Glutathione (GSH) GSH->GST Substrate Electrophilic Substrate (Xenobiotic) Substrate->GST Inhibited_GST Inhibited GST Complex Orthanilic_Acid Orthanilic Acid Orthanilic_Acid->Inhibited_GST GST_Inhibit Glutathione S-Transferase (GST) GST_Inhibit->Inhibited_GST

Caption: Mechanism of GST inhibition by orthanilic acid.

Other Biological Roles

Orthanilic acid is involved in benzoate (B1203000) degradation and microbial metabolism in diverse environments.[9] Additionally, it has been observed to have a positive inotropic effect, meaning it can increase the force of contraction of the heart muscle, in in vitro studies on guinea pig hearts.[6]

Conclusion

Orthanilic acid is a chemically and biologically significant molecule with a well-defined structure and a range of important applications. Its role as a key intermediate in the synthesis of pharmaceuticals, particularly sulfonamides, underscores its importance in drug development. Furthermore, its ability to modulate the activity of enzymes like glutathione S-transferase opens up avenues for further research into its therapeutic potential. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for scientists and researchers in the field.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Aminobenzenesulfonic acid (also known as orthanilic acid). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physical and Chemical Properties

This compound is an aromatic sulfonic acid that plays a role in benzoate (B1203000) degradation and microbial metabolism.[1] It is a white to light brown crystalline powder.[2][3] The compound's structure, featuring both an amino group and a sulfonic acid group on a benzene (B151609) ring, imparts it with amphoteric properties.[4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueReferences
Molecular Formula C₆H₇NO₃S[5][6]
Molecular Weight 173.19 g/mol [5][6]
Melting Point Decomposes at approximately 300-325°C[1][5][7]
pKa (at 25°C) 2.46 - 2.48[1][5][7]
Water Solubility Slowly and sparingly soluble in water. A hemihydrate may form upon slow crystallization from water.[5][7][8]
Solubility in Organic Solvents Insoluble in ethanol (B145695) and ether. Soluble in concentrated hydrochloric acid.[7][8]
LogP (Octanol/Water Partition Coefficient) -2.95[8]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeDescription
UV-Vis Spectral data is available and can be used for quantitative analysis.
Infrared (IR) IR spectra, typically obtained using KBr pellets, are available for structural elucidation.[2]
Nuclear Magnetic Resonance (NMR) 1H NMR and 13C NMR spectra are available, often recorded in DMSO-d₆.[9][10]
Mass Spectrometry (MS) Mass spectral data, including top 5 peaks, are available for molecular weight confirmation.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of an organic solid is a key indicator of its purity.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11]

  • Capillary tubes (sealed at one end)[11]

  • Thermometer[11]

  • Mortar and pestle[12]

Procedure:

  • A small, dry sample of this compound is finely powdered.[13]

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.[14]

  • The capillary tube is placed in the heating block of the melting point apparatus.[11]

  • The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[11][14]

  • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded. This range represents the melting point.[11] For a pure compound, this range is typically narrow.[11]

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[15][16]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)[15]

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[15]

Procedure:

  • An excess amount of this compound is added to a known volume of water in a vial.

  • The vial is sealed and placed in a constant temperature shaker bath (e.g., at 25°C) to allow the system to reach equilibrium. This may take 24 hours or longer.[16]

  • After equilibration, the suspension is centrifuged to separate the undissolved solid.[15]

  • A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[15]

  • The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with standard solutions of known concentrations.[15]

  • The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[15]

Determination of pKa

The pKa value is determined by acid-base titration, monitoring the pH change as a function of the volume of titrant added.[17]

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • A known quantity of this compound is dissolved in a known volume of water in a beaker.

  • A magnetic stir bar is added, and the solution is placed on a magnetic stirrer.

  • The pH electrode is calibrated and immersed in the solution.

  • A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[17]

  • After each addition of the base, the solution is allowed to equilibrate, and the pH is recorded.[17]

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the titration curve.[18] For polyprotic acids, multiple pKa values can be determined.[19]

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination (Shake-Flask) cluster_pka pKa Determination (Titration) mp1 Sample Preparation (Grinding) mp2 Capillary Tube Loading mp1->mp2 mp3 Heating in Apparatus mp2->mp3 mp4 Observation of Melting Range mp3->mp4 s1 Addition of Excess Solid to Solvent s2 Equilibration (Shaking) s1->s2 s3 Separation of Undissolved Solid s2->s3 s4 Analysis of Saturated Solution s3->s4 pka1 Dissolution of Sample pka2 Incremental Titrant Addition pka1->pka2 pka3 pH Measurement pka2->pka3 pka4 Plotting Titration Curve pka3->pka4 pka5 Determination of Half-Equivalence Point pka4->pka5

Caption: Generalized workflow for determining the physical properties of an organic compound.

While this compound is known to inhibit glutathione-S-transferase (GST), a detailed signaling pathway is not well-established in the public literature.[8] The following diagram illustrates a simplified representation of this inhibitory interaction.

GST_Inhibition 2-ABS 2-Aminobenzenesulfonic acid GST Glutathione S-Transferase 2-ABS->GST Binds to and inhibits Conjugation GST-mediated Conjugation GST->Conjugation Catalyzes Product Conjugated Product Conjugation->Product Substrate Substrate (e.g., 1-chloro-2,4- dinitrobenzene) Substrate->Conjugation GSH Glutathione GSH->Conjugation

References

A Comprehensive Technical Guide to the Solubility of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 2-aminobenzenesulfonic acid (also known as orthanilic acid) in water and a range of organic solvents. This document is intended to be a critical resource for researchers, chemists, and professionals in the pharmaceutical industry, offering a consolidated source of solubility data, detailed experimental methodologies, and relevant biochemical pathway information.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical syntheses and pharmaceutical formulations. The following tables summarize the available quantitative and qualitative solubility data. It is important to note that there are some discrepancies in the reported values across different sources, which are highlighted for user discretion.

Solubility in Water

The solubility of this compound in water is influenced by temperature. While detailed temperature-dependent solubility data is not widely available, existing sources provide a general understanding of its aqueous solubility.

Temperature (°C)Solubility ( g/100 mL)Observations
22.21.0 - 5.0[1]Described as "soluble"[2]. Other sources describe it as "sparingly soluble"[3] or "slowly and sparingly soluble"[4].
Hot Water-Described as "slightly soluble"[5].

Note: The wide range reported at 22.2 °C suggests that experimental conditions may significantly affect the measured solubility.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is varied and, in some cases, subject to conflicting reports. The following table compiles the available data.

SolventTemperature (°C)SolubilityObservations
Dimethyl Sulfoxide (DMSO)Not Specified1.7 g/100 mL[6]Another source reports a higher solubility of 5.0 g/100 mL.
EthanolNot SpecifiedInsoluble[4]Contradictory reports suggest it may be soluble in alcohols[7]. The 3-amino isomer is reported as "very slightly soluble".
Ethyl EtherNot SpecifiedInsoluble[4][5]
MethanolNot Specified-The 3-amino isomer is reported as "very slightly soluble".
General Organic Solvents200.3565 g/100 mLThis is a general value and may not be representative for all organic solvents.

Note: The conflicting data, particularly for ethanol, underscores the need for application-specific experimental determination of solubility. The zwitterionic nature of this compound, possessing both an acidic sulfonic acid group and a basic amino group, contributes to its complex solubility profile.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following is a detailed methodology for the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_data 5. Data Analysis prep Preparation of a Supersaturated Mixture equil Equilibration prep->equil Incubate at constant temperature with agitation (e.g., 24-48 hours) sep Phase Separation equil->sep Centrifugation and/or filtration to remove undissolved solid quant Quantification sep->quant Analyze the clear supernatant using a validated analytical method (e.g., HPLC) data Data Analysis and Reporting quant->data Calculate solubility based on the concentration of the saturated solution a Add an excess of this compound to a known volume of the solvent in a sealed container. b Agitate the mixture at a constant, controlled temperature for a sufficient time to reach equilibrium. c Centrifuge the sample to pellet the excess solid. Carefully collect the supernatant, optionally filtering it through a syringe filter (e.g., 0.22 µm PTFE). d Prepare a series of standard solutions of known concentrations. Analyze the standards and the saturated sample solution by HPLC with UV detection. Construct a calibration curve from the standard responses. e Determine the concentration of the sample from the calibration curve. Report the solubility in appropriate units (e.g., g/100 mL or mg/mL) at the specified temperature. G compound This compound (in the environment) transport Transport across the outer membrane compound->transport intracellular Intracellular this compound transport->intracellular dioxygenation 2,3-Dioxygenase intracellular->dioxygenation sulfocatechol 3-Sulfocatechol dioxygenation->sulfocatechol cleavage 3-Sulfocatechol 2,3-Dioxygenase sulfocatechol->cleavage hydroxymuconate 2-Hydroxymuconate Semialdehyde cleavage->hydroxymuconate metabolism Intermediary Metabolism (e.g., Krebs Cycle) hydroxymuconate->metabolism

References

An In-depth Technical Guide to the Melting Point of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2-Aminobenzenesulfonic acid (also known as orthanilic acid), a crucial physical property for its handling, purification, and application in research and pharmaceutical development. The document outlines the reported melting point values, details the experimental protocol for its determination, and discusses the phenomenon of decomposition at its melting point.

Physicochemical Properties of this compound

This compound is a crystalline solid, appearing as gray-white needle-like crystals or a light brown powder.[1][2] It is sparingly soluble in water and insoluble in ethanol (B145695) and ether.[1][3] As a zwitterionic compound, it exhibits a high melting point.

Melting Point Data

The melting point of this compound is consistently reported to be at or above 300°C. However, it is critical to note that the substance typically decomposes at this temperature. This decomposition is a key thermal characteristic. The table below summarizes the reported values from various sources.

Reported ValueSource(s)Notes
> 300 °CChemBK[1], Sigma-Aldrich[4]Indicates melting occurs above this temperature.
300 °CLookChem[3], ChemicalBook[5][6][7][8], Kuujia.com[9]A commonly cited value.
320 °CNomination Background[10]
325 °C (decomposes)Wikipedia[11], Nomination Background[10]Explicitly notes decomposition.

The variation in the reported values can be attributed to differences in experimental conditions, sample purity, and the criteria used to define the melting point, especially when decomposition occurs concurrently.

Thermal Decomposition

The observation of "decomposes" alongside the melting point indicates that upon heating, this compound breaks down into other substances. This is a critical consideration for any process involving heating this compound, as it may affect reaction outcomes and safety. The decomposition may involve the release of toxic fumes.[12]

Experimental Protocol for Melting Point Determination

The melting point of this compound can be determined using standard laboratory methods, such as the capillary melting point technique.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Pack the dry, powdered sample into a capillary tube by tapping the open end into the powder. The sample should be compacted to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Determination of Melting Point:

    • Set the heating rate of the apparatus. For a preliminary determination, a rapid heating rate (e.g., 10-20 °C/minute) can be used to find an approximate melting range.

    • For an accurate determination, repeat the measurement with a fresh sample and a slower heating rate (1-2 °C/minute) as the temperature approaches the approximate melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

    • Simultaneously, observe any changes in the sample's appearance that might indicate decomposition, such as darkening of color, bubbling, or the evolution of gas.

  • Data Recording:

    • Record the melting point as a range from the initial to the final temperature.

    • Note any observations of decomposition.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry and Powder) start->prep_sample pack_capillary Pack Capillary Tube prep_sample->pack_capillary setup_apparatus Set Up Melting Point Apparatus pack_capillary->setup_apparatus prelim_run Preliminary Run (Rapid Heating) setup_apparatus->prelim_run determine_approx_mp Determine Approximate Melting Range prelim_run->determine_approx_mp accurate_run Accurate Run (Slow Heating) determine_approx_mp->accurate_run observe Observe and Record Initial & Final Melting Points & Decomposition accurate_run->observe record_data Record Data observe->record_data end End record_data->end

Caption: Workflow for Melting Point Determination.

References

Spectral Analysis of 2-Aminobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its chemical structure, containing both an amino group and a sulfonic acid group attached to a benzene (B151609) ring, gives rise to a unique spectral profile. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data of this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for the aromatic protons and the amine protons.[2]

Assignment Chemical Shift (ppm) Multiplicity
Aromatic CH7.78d
Aromatic CH7.48t
Aromatic CH7.40d
Aromatic CH7.34t
NH₂ and SO₃H9.17s (broad)
Table 1: ¹H NMR spectral data of this compound in DMSO-d₆.[2]

The broad singlet observed at 9.17 ppm is characteristic of the acidic protons of the sulfonic acid and the amine group, which can undergo exchange with residual water in the solvent. The aromatic region of the spectrum displays a complex pattern of doublets and triplets, indicative of an ortho-substituted benzene ring.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Assignment Chemical Shift (ppm)
C-S~145
C-N~140
Aromatic CH~132
Aromatic CH~129
Aromatic CH~118
Aromatic CH~115
Table 2: Approximate ¹³C NMR chemical shifts for this compound.[3][4]

Note: Precise, fully assigned ¹³C NMR data from a single, reliable source was not available in the initial search. The values presented are estimations based on typical chemical shifts for similar aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H, S=O, and other bonds.

Wavenumber (cm⁻¹) Assignment
3400-3300N-H stretching (amine)
3100-3000Aromatic C-H stretching
1620-1580N-H bending (amine) & C=C stretching (aromatic)
1250-1150S=O stretching (sulfonic acid)
1050-1000S-O stretching (sulfonic acid)
Table 3: Key IR absorption bands for this compound.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from the π → π* transitions of the benzene ring.

Solvent λmax (nm)
Water~245, ~295
Table 4: UV-Vis spectral data for this compound.[3]

The position and intensity of these absorption bands can be influenced by the solvent polarity.[5]

Experimental Protocols

Accurate spectral data acquisition relies on proper sample preparation and instrument operation. The following are generalized protocols for obtaining NMR, IR, and UV-Vis spectra of solid samples like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6] Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are generally sufficient, but may be optimized as needed.[7]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methanol (B129727) or acetone).[8]

  • Film Deposition : Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[8]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.[9]

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water or ethanol).[10][11] The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[12] This will be used to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.[10] Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis : The resulting spectrum will show absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) should be identified.

Workflow Visualization

The general workflow for the spectral analysis of a solid sample can be visualized as follows:

Spectral_Analysis_Workflow Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_UV Dissolve in UV-Transparent Solvent Sample->Prep_UV Acquire_NMR Acquire NMR Spectrum (¹H and ¹³C) Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_UV Acquire UV-Vis Spectrum Prep_UV->Acquire_UV Process_NMR Process NMR Data (FT, Phasing, Baseline) Acquire_NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) Acquire_IR->Process_IR Process_UV Process UV-Vis Data (Identify λmax) Acquire_UV->Process_UV Data_NMR ¹H and ¹³C NMR Data Process_NMR->Data_NMR Data_IR IR Spectral Data Process_IR->Data_IR Data_UV UV-Vis Spectral Data Process_UV->Data_UV

A generalized workflow for the spectral analysis of a solid organic compound.

This guide provides a comprehensive overview of the spectral characteristics of this compound and the methodologies for their determination. The presented data and protocols are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

References

2-Aminobenzenesulfonic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for 2-Aminobenzenesulfonic Acid

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 88-21-1), also known as Orthanilic acid. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual workflows.

Chemical and Physical Properties

PropertyValueReference(s)
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [1][2]
Physical State Light brown crystalline powder[1][2]
Melting Point >300 °C (>572 °F)[1][5][6]
Boiling Point Data not available[1][5]
Flash Point Data not available[1][5]
Solubility Soluble in water[3][4]
pH Data not available[1]
Vapor Pressure Data not available[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards are related to its corrosive and irritant effects on skin and eyes.[5][7][8] Some safety data sheets also indicate a potential for skin sensitization.[5][9]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion / IrritationCategory 1B[2][7][8]H314: Causes severe skin burns and eye damage.
Serious Eye Damage / Eye IrritationCategory 1[5][8]H318: Causes serious eye damage.
Skin SensitizationCategory 1[5]H317: May cause an allergic skin reaction.

The logical flow from classification to protective action is illustrated in the diagram below.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_elements Label Elements cluster_actions Required Actions (Precautionary Statements) H314 Skin Corrosion (Cat. 1B) H314 Pictogram GHS05 Corrosion Pictogram H314->Pictogram H318 Serious Eye Damage (Cat. 1) H318 H318->Pictogram Signal Signal Word: Danger Pictogram->Signal Prevention Prevention (P260, P264, P280) - Do not breathe dust - Wash thoroughly - Wear protective gear Signal->Prevention Response Response (P301, P303, P305, P310) - IF SWALLOWED/ON SKIN/IN EYES:  Rinse, remove clothing, call POISON CENTER Signal->Response Storage Storage (P405) - Store locked up Signal->Storage Disposal Disposal (P501) - Dispose via approved plant Signal->Disposal

GHS Hazard Communication Workflow for this compound.

Toxicological Data

Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. Most safety data sheets report acute toxicity values as "not available".[1] The primary health hazards identified are corrosive effects and potential skin sensitization.[2][5][9]

EndpointSpeciesRouteValue & ResultReference(s)
Acute Oral Toxicity --Data not available[1]
Acute Dermal Toxicity --Data not available[1]
Skin Corrosion --Causes severe skin burns (Category 1B)[2]
Eye Damage --Causes serious eye damage (Category 1)
Skin Sensitization --May cause an allergic skin reaction[5][9]
Carcinogenicity --Not listed by IARC, NTP, or OSHA
Mutagenicity --Data not available[10]

Note: The toxicological properties of this compound have not been fully investigated.[11]

Experimental Protocols

The hazard classifications are typically determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The specific studies performed on this compound are not always cited, but the following protocols represent the standard methodologies for assessing its key hazards.

Skin Corrosion/Irritation Testing (OECD 431)

The in vitro skin corrosion test using a Reconstructed Human Epidermis (RhE) model is a modern, animal-welfare-conscious alternative to traditional animal testing.[1][12]

  • Principle: The test chemical is applied topically to a three-dimensional RhE model, which mimics the upper layers of human skin.[12][13] Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying keratinocytes, causing a decrease in cell viability.[1][12]

  • Methodology:

    • Preparation: At least two tissue replicates are used for the test chemical and controls.[1]

    • Application: A sufficient amount of this compound (e.g., ≥30 mg/cm²) is applied uniformly to the surface of the RhE tissue.[1]

    • Exposure: Tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[12]

    • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT dye into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[12]

    • Classification: The chemical is classified as corrosive (Category 1) if the cell viability falls below specific thresholds (e.g., <50% viability after 3 minutes of exposure or <15% after 1 hour).[12]

Eye Irritation/Corrosion Testing (OECD 405)

This guideline describes the traditional in vivo procedure for assessing acute eye irritation or corrosion.[2]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at set intervals.[2][7]

  • Methodology:

    • Animal Selection: Healthy young adult albino rabbits are used. Animals are examined 24 hours before the test to ensure no pre-existing eye defects.[2]

    • Procedure: The test is initiated using a single animal. Following the application of systemic analgesics and topical anesthetics to minimize distress, a measured dose (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.[2]

    • Observation: The eye is examined for irritation and damage at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[3][7]

    • Classification: If a corrosive or severe irritant effect is observed in the first animal, no further testing is performed.[8] If the initial effects are mild, the test is confirmed using up to two additional animals.[8] The scores for corneal opacity, iritis, and conjunctival redness/swelling are used to classify the hazard.

Skin Sensitization Testing (OECD 429)

The Local Lymph Node Assay (LLNA) is an in vivo method for identifying potential skin sensitizers.[4]

  • Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes that drain the site of chemical application (the mouse ear). A sensitizing chemical induces a significant increase in lymphocyte proliferation compared to controls.[4]

  • Methodology:

    • Animal Selection: Typically, female mice of a CBA/Ca or CBA/J strain are used.[14]

    • Procedure: A range of concentrations of the test substance is applied to the dorsal surface of each mouse's ear for three consecutive days.[4]

    • Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine (B127349) (or an alternative label) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

    • Analysis: The incorporation of the radiolabel into the lymph node cells is measured via scintillation counting. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

    • Classification: A substance is classified as a skin sensitizer (B1316253) if the Stimulation Index is ≥ 3.[4]

Emergency and Handling Procedures

Proper handling and emergency preparedness are critical when working with this compound due to its corrosive nature.

Emergency First Aid

Immediate action is required in case of exposure. The following diagram outlines the recommended first aid workflow.[15]

First_Aid_Workflow cluster_actions Immediate Actions Start Exposure Occurs Inhalation Inhalation Skin Skin Contact Eyes Eye Contact Ingestion Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Immediately flush with running water for at least 15 min. Remove all contaminated clothing. Skin->Action_Skin Action_Eyes Immediately flush with running water for at least 15 min. Remove contact lenses if possible. Eyes->Action_Eyes Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention Show SDS to Physician Action_Inhale->End Action_Skin->End Action_Eyes->End Action_Ingest->End Spill_Response Spill Spill Occurs Isolate Isolate spill area (e.g., 25 meters for solids). Keep unprotected personnel away. Spill->Isolate Ventilate Ensure adequate ventilation. Isolate->Ventilate PPE Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - NIOSH-approved respirator Ventilate->PPE Contain Dampen solid material with water to prevent dust. Prevent entry into drains/waterways. PPE->Contain Collect Sweep or vacuum dampened material into a suitable, labeled disposal container. Contain->Collect Clean Wash contaminated surfaces with a strong soap and water solution. Collect->Clean Dispose Dispose of waste according to local, state, and federal regulations. Clean->Dispose AOP_Skin_Sensitization MIE Molecular Initiating Event (MIE) Chemical (hapten) penetrates skin and binds to proteins. KE1 Key Event 1 Hapten-protein complex is formed. MIE->KE1 Covalent Binding KE2 Key Event 2 Keratinocyte activation and release of inflammatory signals. KE1->KE2 Cellular Stress KE3 Key Event 3 Langerhans/Dendritic cell activation and migration to lymph nodes. KE2->KE3 Cytokine Release KE4 Key Event 4 T-cell activation and proliferation in lymph nodes. KE3->KE4 Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis upon re-exposure to the chemical. KE4->AO Immune Memory

References

In-Depth Technical Guide: The Biological Activity of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an aromatic sulfonic acid that plays a role in various biological processes. It is recognized for its involvement in microbial metabolism, particularly in the degradation of benzoate.[1][2] Beyond its metabolic functions, orthanilic acid and its derivatives have garnered interest in the scientific community for their diverse biological activities, including effects on cardiac function and enzymatic inhibition. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Core Biological Activities

Positive Inotropic Effect on Cardiac Muscle

Orthanilic acid has been observed to exhibit a positive inotropic effect, meaning it increases the force of contraction of the heart muscle.[3] This activity has been primarily demonstrated in in vitro studies using isolated heart preparations. As a structural analog of taurine, a compound known to modulate cardiac function, orthanilic acid's effects on cardiac tension have been a subject of investigation.[3]

Quantitative Data

Currently, detailed dose-response curves for the positive inotropic effect of this compound are not extensively available in the public domain. However, one study reported a positive inotropic effect in guinea pig heart preparations when bathed in a 20 mM solution of orthanilic acid for 60 minutes.[3] Further quantitative analysis is required to establish a clear dose-dependent relationship.

Experimental Protocol: Isolated Langendorff Heart Preparation

The following is a detailed methodology for assessing the inotropic effects of this compound on an isolated mammalian heart, based on standard Langendorff perfusion techniques.

Objective: To determine the effect of this compound on myocardial contractility.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2, pH 7.4, maintained at 37°C.

  • This compound (Orthanilic acid)

  • Langendorff perfusion system

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Guinea pigs are heparinized and anesthetized.

  • The heart is rapidly excised and immediately mounted on the Langendorff apparatus via the aorta.

  • Retrograde perfusion with Krebs-Henseleit buffer is initiated at a constant pressure.

  • A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate (HR). The balloon is inflated to achieve a stable end-diastolic pressure.

  • The heart is allowed to stabilize for a period of 30 minutes.

  • Following stabilization, a baseline recording of cardiac parameters (LVDP, HR, +dP/dt_max, -dP/dt_max) is obtained.

  • This compound is then introduced into the perfusate at increasing concentrations.

  • Each concentration is maintained for a sufficient period to allow for a steady-state response to be recorded.

  • Data is continuously recorded throughout the experiment.

Data Analysis: Changes in LVDP and the maximal rate of pressure development (+dP/dt_max) are used as indices of myocardial contractility. Dose-response curves are constructed to quantify the inotropic effect.

Logical Workflow for Inotropic Effect Assessment

G cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_experiment Experimental Protocol cluster_analysis Data Analysis animal Guinea Pig anesthesia Anesthesia & Heparinization animal->anesthesia excision Heart Excision anesthesia->excision mounting Aortic Cannulation excision->mounting perfusion Retrograde Perfusion with Krebs-Henseleit Buffer mounting->perfusion balloon LV Balloon Insertion perfusion->balloon stabilization Stabilization Period balloon->stabilization baseline Baseline Recording stabilization->baseline drug_admin Administration of this compound (Increasing Concentrations) baseline->drug_admin data_acq Continuous Data Acquisition drug_admin->data_acq parameters Measure LVDP, HR, +/-dP/dt data_acq->parameters dose_response Construct Dose-Response Curves parameters->dose_response

Caption: Workflow for assessing the inotropic effect of this compound.

Inhibition of Glutathione S-Transferase (GST)

This compound has been shown to inhibit the enzymatic activity of Glutathione S-Transferase (GST).[3] GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds by catalyzing their conjugation with glutathione. The inhibitory action of orthanilic acid on GST suggests a potential role in modulating cellular detoxification pathways.[3]

Quantitative Data

Experimental Protocol: Glutathione S-Transferase Inhibition Assay

The following protocol describes a common method for determining the inhibitory effect of a compound on GST activity using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

Objective: To determine the IC50 value of this compound for the inhibition of Glutathione S-Transferase.

Materials:

  • Purified Glutathione S-Transferase (e.g., from equine liver or recombinant human)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Reduced Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • This compound (Orthanilic acid)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of GST in an appropriate buffer.

    • Prepare a stock solution of CDNB in ethanol.

    • Prepare a stock solution of GSH in water or buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • GSH solution

      • Varying concentrations of this compound (inhibitor) or buffer (for control).

      • GST enzyme solution.

    • Include a blank for each inhibitor concentration containing all components except the enzyme.

  • Initiation of Reaction and Measurement:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding the CDNB solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates by subtracting the rate of the non-enzymatic reaction (from the blank wells).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of GST activity, by fitting the data to a suitable dose-response model.

Signaling Pathway: Detoxification and Cellular Stress Response

G Xenobiotics Xenobiotics/Electrophiles GST Glutathione S-Transferase (GST) Xenobiotics->GST Conjugate Glutathione Conjugate (More water-soluble) GST->Conjugate Conjugation GSH Glutathione (GSH) GSH->GST Excretion Cellular Excretion Conjugate->Excretion Orthanilic_Acid This compound Orthanilic_Acid->GST Inhibition

Caption: Inhibition of GST by this compound disrupts detoxification.

Antimicrobial Activity

While this compound itself has limited reported direct antimicrobial activity, its derivatives, particularly sulfonamides, are a well-established class of antibacterial agents. The core structure of this compound serves as a scaffold for the synthesis of these more potent antimicrobial compounds.

Mechanism of Action of Sulfonamide Derivatives

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4] This enzyme is critical for the de novo synthesis of folic acid in bacteria, which is an essential precursor for the synthesis of nucleotides and some amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[4]

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial and fungal strains are not widely reported, likely due to its weaker activity compared to its derivatives. For its derivatives, MIC values vary depending on the specific chemical modification and the target microorganism.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method to determine the MIC of a compound against a specific microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger.

Materials:

  • Bacterial strains (E. coli, S. aureus) and fungal strains (C. albicans, A. niger)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or an appropriate conidial/yeast concentration for fungi in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted compound.

    • Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition by Sulfonamide Derivatives

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Nucleotides Nucleotide & Amino Acid Synthesis Folic_Acid->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth Sulfonamide Sulfonamide Derivatives of This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

Summary and Future Directions

This compound exhibits a range of biological activities, including a positive inotropic effect on cardiac muscle and inhibition of the detoxification enzyme Glutathione S-Transferase. While its direct antimicrobial properties appear limited, it serves as a crucial scaffold for the development of potent sulfonamide antibiotics.

For drug development professionals and researchers, several key areas warrant further investigation:

  • Quantitative Dose-Response Studies: Establishing clear dose-response relationships for the cardiac effects of this compound is crucial for understanding its therapeutic potential and safety profile.

  • IC50 Determination: Quantifying the inhibitory potency (IC50) of orthanilic acid against various GST isozymes will provide valuable insights into its potential to modulate drug metabolism and cellular resistance.

  • Antimicrobial Spectrum: A systematic evaluation of the MIC of this compound against a broader panel of clinically relevant bacteria and fungi is needed to fully characterize its antimicrobial spectrum.

  • Signaling Pathway Elucidation: Further research is required to delineate the specific signaling pathways through which orthanilic acid exerts its cardiac effects, including its interaction with ion channels and intracellular signaling cascades.

A deeper understanding of these aspects will be instrumental in harnessing the therapeutic potential of this compound and its derivatives in various biomedical applications.

References

An In-depth Technical Guide to 2-Aminobenzenesulfonic Acid and its Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is a versatile scaffold in medicinal chemistry. Its unique chemical properties, including the presence of both an amino and a sulfonic acid group, allow for a wide range of chemical modifications, leading to the synthesis of diverse derivatives with significant pharmacological activities. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and applications in drug development. Detailed experimental protocols for key synthesis and biological evaluation methods are provided, along with a summary of quantitative data and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.

Introduction to this compound

This compound is an aromatic sulfonic acid that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] It is a crystalline solid, soluble in water, and possesses both acidic and basic functional groups, making it amphoteric.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC NameThis compound[3]
SynonymsOrthanilic acid, Aniline-2-sulfonic acid[3][4]
CAS Number88-21-1[3]
Molecular FormulaC6H7NO3S[1]
Molecular Weight173.19 g/mol [3]
Melting Point325 °C (decomposes)[4]
AppearanceLight brown crystalline powder[5]
SolubilitySoluble in water[2][5]
Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common laboratory-scale synthesis involves the sulfonation of aniline.

Materials:

  • Aniline (94 g)

  • Concentrated sulfuric acid (98%, 100 g)

  • Sodium bisulfate (120 g)

  • Activated carbon (1 g)

  • Water

Procedure:

  • In a dispenser, sequentially add 94 g of aniline, 100 g of concentrated sulfuric acid, and 120 g of sodium bisulfate.

  • Disperse the mixture for 1 hour to obtain a uniform material.

  • Transfer the dispersed material into a baking tray and place it in a vacuum oven.

  • Heat the oven to 200 °C and maintain this temperature for 18 hours.

  • After the incubation period, pour the material into 600 ml of water.

  • Add 1 g of activated carbon and heat the mixture to 80 °C for decolorization.

  • After decolorization, filter out the activated carbon.

  • Stir the filtrate and allow it to cool to room temperature for crystallization.

  • Filter the crystals to obtain the final product.

Expected Yield: Approximately 168 g of a white solid with a purity of 99%.[6]

Derivatives of this compound in Drug Development

The chemical structure of this compound allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. The amino group can be readily acylated, alkylated, or diazotized, while the sulfonic acid group can be converted into sulfonamides, sulfonyl chlorides, or sulfonate esters.

Antimicrobial Agents

Derivatives of this compound, particularly sulfonamides (sulfa drugs), are well-known for their antibacterial properties.

Sulfonamide derivatives act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[6] This enzyme is essential for the synthesis of folic acid in bacteria, which is a crucial precursor for the synthesis of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these derivatives block the folic acid synthesis pathway, leading to a bacteriostatic effect.[6]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamide This compound Derivative (Sulfonamide) Sulfonamide->DHPS Competitively Inhibits Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Nucleic_Acids Nucleic Acid Precursors Folic_Acid->Nucleic_Acids

Figure 1: Mechanism of action of sulfonamide derivatives.

The antimicrobial activity of these derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

DerivativeOrganismMIC (µg/mL)
SulfanilamideStaphylococcus aureus64 - 256
SulfamethoxazoleEscherichia coli8 - 32
Silver SulfadiazinePseudomonas aeruginosa16 - 64

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspension (adjusted to 0.5 McFarland standard)

  • Test compound stock solution

  • Positive control (broth + bacteria)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][7]

cluster_prep Preparation cluster_assay Assay Serial_Dilution Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Turbidity Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Figure 2: Workflow for the MIC assay.
Anticancer Agents

Several derivatives of this compound have demonstrated significant anticancer activity. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

  • JNK/ERK-AP-1 Pathway: A derivative of 2-aminobiphenyl (B1664054) has been shown to up-regulate the expression of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme associated with carcinogenesis, in bladder cancer cells. This induction is mediated through the activation of the JNK/ERK-AP-1 signaling pathway, which is triggered by reactive oxygen species (ROS) generated by NADPH oxidase.[8]

ABP 2-Aminobiphenyl Derivative NADPH_Oxidase NADPH Oxidase ABP->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Generates JNK_ERK JNK/ERK ROS->JNK_ERK Activates AP1 AP-1 JNK_ERK->AP1 Activates COX2 COX-2 Expression AP1->COX2 Induces Carcinogenesis Carcinogenesis COX2->Carcinogenesis Promotes

Figure 3: 2-Aminobiphenyl derivative-induced COX-2 expression pathway.
  • MKK3/6-p38MAPK Pathway: 2-Phenylbenzimidazole-5-sulphonic acid has been found to inhibit ovarian cancer cell invasion and proliferation. This effect is mediated by the inhibition of the MKK3/6-p38MAPK signaling pathway, leading to the downregulation of matrix metalloproteinases (MMPs), cyclin-dependent kinases (CDKs), and integrin β1.[9]

PBSA 2-Phenylbenzimidazole- 5-sulphonic acid MKK3_6 MKK3/6 PBSA->MKK3_6 Inhibits p38MAPK p38MAPK MKK3_6->p38MAPK Activates MMPs MMPs p38MAPK->MMPs Downregulates CDKs CDKs p38MAPK->CDKs Downregulates Integrin_b1 Integrin β1 p38MAPK->Integrin_b1 Downregulates Invasion Cell Invasion MMPs->Invasion Promotes Proliferation Cell Proliferation CDKs->Proliferation Promotes Integrin_b1->Invasion Promotes

Figure 4: PBSA-mediated inhibition of ovarian cancer cell responses.

The anticancer activity of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

DerivativeCell LineIC50 (µM)
2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline--
7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-oneAChE17.17
7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-oneBACE17.99

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10][11]

Other Therapeutic Applications

Derivatives of this compound have also shown potential in other therapeutic areas:

  • Anticonvulsant Activity: Certain derivatives have exhibited anticonvulsant properties in preclinical models.[9][12]

  • Diuretic Activity: Some aminobenzoic acid derivatives have been investigated for their diuretic effects.[13][14]

  • Neurodegenerative Diseases: Due to their antioxidant and anti-inflammatory properties, some derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[15][16][17]

Conclusion

This compound and its derivatives represent a rich source of pharmacologically active compounds with a broad spectrum of therapeutic potential. The versatility of their chemical synthesis allows for the creation of large libraries of compounds for high-throughput screening. The well-established antimicrobial and emerging anticancer activities, coupled with potential applications in neurological and renal disorders, highlight the continued importance of this scaffold in drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of these fascinating molecules.

References

Orthanilic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of orthanilic acid (2-aminobenzenesulfonic acid), from its historical discovery to its synthesis, properties, and modern applications. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

Introduction and Historical Context

Orthanilic acid, a significant isomer of aminobenzenesulfonic acid, has a history deeply intertwined with the development of synthetic organic chemistry in the 19th century. Its emergence is closely linked to the study of aniline (B41778) sulfonation, a key process in the burgeoning synthetic dye industry.

The initial isolation of aniline is credited to Otto Unverdorben in 1826 through the destructive distillation of indigo.[1][2] Subsequent work by chemists like Friedlieb Runge and Carl Julius Fritzsche further characterized this foundational compound.[1] The sulfonation of aniline, a reaction that introduces the sulfonic acid group (-SO₃H) onto the aniline ring, became a subject of intense study.

It was in this context that orthanilic acid was identified. While a specific date and individual for its initial discovery are not clearly documented, it is known to be produced as a byproduct in the manufacture of its more commercially prevalent isomer, sulfanilic acid (p-aminobenzenesulfonic acid), when aniline is treated with fuming sulfuric acid.[3]

A key figure in the early understanding of aminobenzenesulfonic acid isomers was the German chemist Eugen Bamberger. He proposed a mechanism for the sulfonation of aniline that involved the formation of phenylsulfamic acid, which then rearranged to orthanilic acid before finally converting to the more stable sulfanilic acid upon heating.[4][5] Although later studies using radiosulphur indicated an intermolecular mechanism for the rearrangement to sulfanilic acid, Bamberger's work was crucial in elucidating the relationship between these isomers.[4][5]

Physicochemical and Spectroscopic Data

Orthanilic acid is a white to off-white crystalline powder.[6] It is a zwitterionic compound, which contributes to its high melting point.[4]

Quantitative Physicochemical Data
PropertyValueReference
IUPAC Name2-Aminobenzene-1-sulfonic acid[7]
Other Nameso-Aminobenzenesulfonic acid, Aniline-2-sulfonic acid[7]
CAS Number88-21-1[7]
Molecular FormulaC₆H₇NO₃S[6]
Molecular Weight173.19 g/mol [6]
Melting Point325 °C (decomposes)[7]
pKa (in H₂O)2.46[7]
SolubilitySparingly soluble in water[7]
AppearanceWhite to off-white crystalline powder[6]
Spectroscopic Data

While detailed spectral analyses are application-specific, general characteristics are as follows:

  • Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching of the amino group, S=O stretching of the sulfonic acid group, and C-H and C=C vibrations of the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are indicative of the ortho-substitution pattern.

    • ¹³C NMR: Signals for the six aromatic carbons, with distinct shifts for the carbons bearing the amino and sulfonic acid groups.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 173. The fragmentation pattern would likely involve the loss of SO₃ and other characteristic fragments.

Synthesis of Orthanilic Acid

Several methods have been developed for the synthesis of orthanilic acid. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis via Sulfonation of Aniline

Historically, the direct sulfonation of aniline was a primary route, though it often yields a mixture of isomers.[3] A more controlled modern approach involves the reaction of aniline with sulfamic acid.

G Aniline Aniline ReactionMixture Reaction at 160°C Aniline->ReactionMixture SulfamicAcid Sulfamic Acid SulfamicAcid->ReactionMixture Intermediate Ammonium (B1175870) N-phenylsulfamate (Intermediate) ReactionMixture->Intermediate Forms ProductMixture Mixture of Isomers Intermediate->ProductMixture Rearranges to Separation Separation (via solubility difference in aq. KOH) ProductMixture->Separation OrthanilicAcid Orthanilic Acid SulfanilicAcid Sulfanilic Acid Separation->OrthanilicAcid Isolated Separation->SulfanilicAcid Byproduct

Caption: Synthesis of orthanilic acid from aniline and sulfamic acid.

Synthesis from o-Nitrobenzenesulfonyl Chloride

A common laboratory-scale synthesis involves the hydrolysis of o-nitrobenzenesulfonyl chloride followed by the reduction of the nitro group.[8]

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Reduction Start o-Nitrobenzenesulfonyl Chloride Hydrolysis Boiling & Stirring Start->Hydrolysis Reagents1 Na₂CO₃, H₂O Reagents1->Hydrolysis Filtration1 Filtration Hydrolysis->Filtration1 Acidification Acidification (Acetic Acid) Filtration1->Acidification Intermediate Sodium o-nitrobenzenesulfonate (in solution) Acidification->Intermediate Reduction Heating & Stirring Intermediate->Reduction Reagents2 Iron filings Reagents2->Reduction Filtration2 Hot Filtration (with decolorizing carbon) Reduction->Filtration2 Crystallization Chilling & Acidification (HCl) Filtration2->Crystallization FinalProduct Orthanilic Acid Crystals Crystallization->FinalProduct

Caption: Workflow for the synthesis of orthanilic acid from o-nitrobenzenesulfonyl chloride.

Detailed Experimental Protocols

Protocol 1: Synthesis from Aniline and Sulfamic Acid[9]

Materials:

Procedure:

  • A mixture of 1 mole of sulfamic acid and 4 moles of aniline is placed in a reaction vessel equipped with a stirrer.

  • The mixture is heated to 160°C and stirred for 12 hours. During this time, the reaction proceeds through an ammonium N-phenylsulfamate intermediate.

  • After 12 hours, the reaction yields a mixture of orthanilic acid (approximately 0.42 moles), sulfanilic acid (approximately 0.35 moles), and a small amount of aniline disulfonic acid.

  • The product mixture is cooled.

  • Separation of orthanilic acid and sulfanilic acid is achieved by exploiting their different solubilities in aqueous potassium hydroxide solution.

  • The isolated products are then purified, for example, by recrystallization.

Yields:

  • Orthanilic acid: 35.5% (based on sulfamic acid)

  • Sulfanilic acid: 24.4% (based on sulfamic acid)

Protocol 2: Synthesis from o-Nitrobenzenesulfonyl Chloride[8]

Part A: Hydrolysis of o-Nitrobenzenesulfonyl Chloride

  • In a 3-liter flask equipped with a reflux condenser and a stirrer, a mixture of 200 g (0.90 mole) of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water is prepared.

  • The mixture is heated to boiling with stirring to facilitate hydrolysis, which is typically complete within 45 minutes after the compound melts.

  • The resulting orange-red solution is filtered.

  • The filtrate is made just acidic to litmus (B1172312) by the addition of acetic acid (approximately 25 cc). This solution of sodium o-nitrobenzenesulfonate is used directly in the next step.

Part B: Reduction to Orthanilic Acid

  • The solution from Part A is transferred to a 3-liter three-necked flask with a reflux condenser and an efficient stirrer.

  • The solution is heated to boiling.

  • Iron filings (about 20-mesh) are added in portions of approximately 25 g every fifteen minutes, with vigorous stirring. A total of 350 g of iron is used.

  • Stirring and heating are continued until a filtered sample of the reaction mixture yields an almost colorless filtrate.

  • Once the reduction is complete, 2 g of decolorizing carbon is added, and the hot mixture is filtered by suction.

  • The filter cake is washed several times with small amounts of hot water, which are added to the main filtrate.

  • The filtrate is chilled to about 15°C.

  • 95 cc of concentrated hydrochloric acid is slowly added to the chilled filtrate.

  • Orthanilic acid separates as fine, colorless crystals.

  • After the temperature has returned to about 15°C, the crystalline mass is filtered.

  • The precipitate is washed with water and then with ethyl alcohol.

  • The product is dried.

Applications and Significance

Orthanilic acid serves as an important intermediate in various industrial applications.

  • Dye Manufacturing: It is a precursor in the synthesis of certain azo dyes.[9] The presence of the sulfonic acid group imparts water solubility to the dye molecules.

  • Pharmaceutical Industry: Orthanilic acid is used as an intermediate in the synthesis of various drugs, including certain sulfonamide antibiotics.[6]

  • Biological Research: It has been studied for its roles in benzoate (B1203000) degradation and microbial metabolism.[7] Additionally, orthanilic acid has been observed to affect cardiac tension and can promote reverse turn formation in peptides, inducing a folded conformation.[7]

Conclusion

Orthanilic acid, while perhaps less known than its para-isomer, sulfanilic acid, holds a significant place in the history and practice of organic chemistry. From its origins in the study of aniline sulfonation to its current use as a versatile chemical intermediate, it continues to be a compound of interest for both industrial and academic researchers. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, aiming to equip scientists and professionals with a thorough understanding of this important molecule.

References

An In-depth Technical Guide to the Zwitterionic Form of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminobenzenesulfonic acid, with a particular focus on its stable zwitterionic form. The document details its synthesis, physicochemical properties, spectroscopic characterization, and key applications, especially in the synthesis of azo dyes and its potential as a building block in drug development.

Introduction

This compound, also known as orthanilic acid, is an aromatic sulfonic acid. It is an isomer of aminobenzenesulfonic acid, characterized by an amino group at the ortho position relative to the sulfonic acid group on the benzene (B151609) ring.[1][2] A key feature of this compound is its existence predominantly in a zwitterionic form in the solid state and in neutral aqueous solutions. In this form, the acidic proton from the sulfonic acid group is transferred to the basic amino group, resulting in a molecule with both a positive and a negative charge, rendering it electrically neutral overall.[3][4] This zwitterionic nature significantly influences its physical and chemical properties, such as its high melting point and solubility characteristics.

Physicochemical Properties

This compound is typically a light brown or white to light yellow crystalline powder.[5] It is soluble in water due to the polarity imparted by the zwitterionic structure.[6] The compound is a moderately basic compound.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
Melting Point 300-325 °C (decomposes)[2][8]
pKa 2.48 (at 25 °C)[2]
Water Solubility Sparingly soluble[2]
Appearance Light brown fine crystalline powder[2]
CAS Number 88-21-1[1]

Zwitterionic Structure

In its zwitterionic form, the amino group is protonated (-NH₃⁺) and the sulfonic acid group is deprotonated (-SO₃⁻). This internal salt formation is the most stable form of the molecule.

Caption: Equilibrium between the non-ionic and zwitterionic forms of this compound.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common laboratory-scale preparation involves the sulfonation of aniline (B41778). Industrial production often utilizes multi-step syntheses starting from other precursors.

Experimental Protocol: Sulfonation of Aniline

This method involves the direct sulfonation of aniline using concentrated sulfuric acid.

Materials:

  • Aniline (94 g)

  • Concentrated sulfuric acid (98%, 100 g)

  • Sodium bisulfate (120 g)

  • Activated carbon (1 g)

  • Water

Procedure:

  • In a suitable dispenser, sequentially add aniline, concentrated sulfuric acid, and sodium bisulfate.

  • Disperse the mixture for 1 hour to obtain a uniform material.

  • Transfer the dispersed material to a baking tray and place it in a vacuum oven.

  • Heat the oven to 200 °C and maintain this temperature for 18 hours.

  • After the incubation period, pour the material into 600 ml of water.

  • Add 1 gram of activated carbon to the aqueous mixture and heat to 80 °C for decolorization.

  • After decolorization, filter out the activated carbon while the solution is hot.

  • Stir the filtrate and cool it to room temperature to allow for crystallization.

  • Collect the white solid product by filtration.

This process can yield up to 168 g of this compound with a purity of 99%.[9]

Caption: General experimental workflow for the synthesis of this compound via sulfonation of aniline.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and Assignments
¹H NMR Aromatic protons typically appear in the range of 7.10-7.78 ppm. The protons of the aminium group (-NH₃⁺) can be observed as a broad singlet, often downfield.
¹³C NMR Aromatic carbons show signals in the region of 115-150 ppm. The carbon attached to the sulfonic group and the carbon attached to the amino group will have distinct chemical shifts.
IR Spectroscopy - N-H stretching (of -NH₃⁺): Broad absorption in the region of 3000-2500 cm⁻¹.- S=O stretching (of -SO₃⁻): Strong absorptions around 1250-1150 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).- Aromatic C-H stretching: Above 3000 cm⁻¹.- Aromatic C=C stretching: Peaks around 1600 and 1500 cm⁻¹.
UV-Vis Spectroscopy In aqueous solution, shows characteristic absorption bands. For instance, in one study, two bands were observed at approximately 272 nm and 375 nm.
Mass Spectrometry The molecular ion peak [M]⁺ is observed at m/z = 173.

Applications

This compound is a versatile intermediate with applications in various fields of chemistry.

Azo Dye Synthesis

A primary application of this compound is in the synthesis of azo dyes. The amino group can be diazotized and then coupled with a suitable aromatic compound to form a colored azo compound. The sulfonic acid group imparts water solubility to the resulting dye.

The general process involves two main steps:

  • Diazotization: The primary aromatic amine (this compound) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt, an electrophile, is then reacted with a nucleophilic coupling component, such as a phenol (B47542) or an aromatic amine, to form the azo dye.

Caption: Simplified pathway for the synthesis of an azo dye using this compound.

Role in Drug Development

While specific drugs containing the this compound moiety are not as prevalent as its para-isomer (sulfanilic acid), aminobenzoic acids and their derivatives are recognized as important building blocks in medicinal chemistry. They can serve as scaffolds for the synthesis of a wide range of biologically active molecules. The presence of both an amino and a sulfonic acid group provides two reactive sites for further chemical modification, allowing for the generation of diverse molecular libraries for drug discovery programs. Orthanilic acid has been studied for its ability to promote reverse turn formation in peptides, which can be a valuable tool in designing peptidomimetics with specific conformations.[8]

Conclusion

This compound is a significant chemical intermediate whose properties are largely dictated by its stable zwitterionic form. A thorough understanding of its synthesis, structure, and reactivity is crucial for its effective utilization in the production of dyes and as a potential building block for novel pharmaceutical agents. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Acidity of 2-Aminobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 2-aminobenzenesulfonic acid, also known as orthanilic acid. The document details the compound's dissociation constants (pKa values), outlines the experimental methodologies used for their determination, and presents a visual representation of its dissociation equilibria.

Data Presentation: Acidity Constants

This compound is an amphoteric molecule, possessing both a highly acidic sulfonic acid group and a weakly basic amino group. In solution, it primarily exists as a zwitterion, where the acidic proton from the sulfonic acid group has been transferred to the amino group.[1] The acidity of this compound is characterized by two distinct pKa values, corresponding to the deprotonation of the sulfonic acid group and the anilinium ion.

The pKa value for the sulfonic acid group is well-documented. However, the specific experimental pKa value for the anilinium group of this compound is less commonly reported. The sulfonic acid is a strong acid, while the anilinium ion is a much weaker acid.

Functional GrouppKa Value (at 25°C)Dissociation Constant (Ka)Reference
Sulfonic Acid (-SO₃H)2.463.47 x 10⁻³[2]
Sulfonic Acid (-SO₃H)2.483.31 x 10⁻³
Anilinium Ion (-NH₃⁺)Not explicitly found in searchesNot explicitly found in searches

Note: The pKa of the anilinium ion in this compound is expected to be influenced by the electron-withdrawing nature of the sulfonate group. For comparison, the pKa of the anilinium ion is 4.6.

Dissociation Equilibria of this compound

The dissociation of this compound in aqueous solution can be represented by the following equilibria, highlighting its zwitterionic nature.

References

An In-Depth Technical Guide to the Thermochemical Properties of Aniline-o-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical data for aniline-o-sulfonic acid (also known as orthanilic acid or 2-aminobenzenesulfonic acid). The information presented is intended to support research and development activities where this compound's energetic properties are of interest.

Core Thermochemical Data

Aniline-o-sulfonic acid is a crystalline solid at standard conditions. Its thermochemical properties have been determined experimentally, providing crucial insights into its stability and reactivity. The standard state for the following data is a crystalline solid at 298.15 K (25 °C) and 1 bar.

Table 1: Key Physical and Thermochemical Properties of Aniline-o-sulfonic Acid

PropertySymbolValueUnits
Chemical Formula-C₆H₇NO₃S-
Molecular WeightM173.190g·mol⁻¹
CAS Registry Number-88-21-1-
Decomposition TemperatureTd~325°C
Acid Dissociation Constant (pKa)pKa2.48 (at 25 °C)-

Table 2: Standard Molar Thermochemical Quantities for Aniline-o-sulfonic Acid (Crystalline State)

QuantitySymbolValueUnitsMethodReference
Enthalpy of CombustionΔcH°(solid)-3363.9 ± 0.6kJ·mol⁻¹Combustion Calorimetry[1]
Enthalpy of FormationΔfH°(solid)-559.6 ± 1.1kJ·mol⁻¹Combustion Calorimetry[1]

For comparative purposes, the standard enthalpies of formation for the three structural isomers of aminobenzenesulfonic acid, as determined in the same study, are provided below.

Table 3: Comparison of Standard Molar Enthalpies of Formation for Aminobenzenesulfonic Acid Isomers (Crystalline State)

CompoundIsomerΔfH°(solid) (kJ·mol⁻¹)
Aniline-o-sulfonic acidortho-559.6 ± 1.1
Aniline-m-sulfonic acidmeta-594.1 ± 1.0
Aniline-p-sulfonic acidpara-603.8 ± 0.9

Experimental Protocols: Rotating-Bomb Combustion Calorimetry

The determination of the standard enthalpy of combustion for sulfur-containing organic compounds like aniline-o-sulfonic acid requires a specialized technique known as rotating-bomb calorimetry.[2] This method is necessary to ensure that the final sulfur oxidation product is a uniform sulfuric acid solution of a known concentration, preventing the formation of mixed sulfur oxides that would complicate the energy calculations.

Principle: A precisely weighed sample of the substance is completely combusted in a sealed, high-pressure vessel (the "bomb") filled with excess pure oxygen. The bomb is placed within a calorimeter, a container with a known quantity of water. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the energy of combustion can be calculated.

Detailed Methodology:

  • Sample Preparation: A pellet of crystalline aniline-o-sulfonic acid (typically 0.5 to 1.0 g) is weighed with high precision. To aid combustion, it is often placed in a platinum crucible. A small amount of water or a specific aqueous solution (e.g., H₂SO₄ at a 1:115 ratio) is added to the bottom of the bomb to ensure all sulfur oxides produced dissolve to form sulfuric acid.[1]

  • Bomb Assembly: The crucible is placed inside the steel bomb. A platinum or iron fuse wire is connected to two electrodes, with the wire positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and then charged with high-purity oxygen to a pressure of approximately 30 atmospheres.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is enclosed in an insulating jacket to minimize heat exchange with the surroundings. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).

  • Ignition and Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion is rapid and complete.

  • Rotation: Immediately following combustion, the entire calorimeter assembly is rotated. This rotation washes the internal surfaces of the bomb with the aqueous solution inside, ensuring that all sulfur oxides are absorbed to form a homogeneous sulfuric acid solution.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool. The precise temperature rise is determined by extrapolating the cooling curve back to the time of ignition.

  • Analysis of Products: After the experiment, the bomb is depressurized, and the liquid contents are collected. The resulting solution is analyzed to quantify the amounts of sulfuric acid and nitric acid (from the combustion of nitrogen in the sample and residual air) formed. This analysis is crucial for applying corrections to the total energy change.

  • Calculation: The total heat released is calculated from the temperature rise and the previously determined energy equivalent of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are then applied for the heat of ignition from the fuse wire and the heats of formation of nitric acid and sulfuric acid to isolate the standard energy of combustion of the compound. This value is then converted to the standard enthalpy of combustion.

Visualizations

The following diagram illustrates the logical workflow of a rotating-bomb calorimetry experiment for determining the enthalpy of combustion of a sulfur-containing organic compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment Execution cluster_analysis 3. Analysis & Calculation p1 Weigh Sample (Aniline-o-sulfonic acid) p2 Place in Crucible p1->p2 p3 Add H₂O/Solution to Bomb p2->p3 p4 Attach Fuse Wire p3->p4 e1 Assemble & Seal Bomb p4->e1 e2 Pressurize with O₂ e1->e2 e3 Submerge in Calorimeter e2->e3 e4 Record Initial Temp (T_i) e3->e4 e5 Ignite Sample e4->e5 e6 Rotate Bomb Assembly e5->e6 e7 Record Final Temp (T_f) e6->e7 a1 Analyze Bomb Washings (H₂SO₄, HNO₃) e7->a1 a2 Calculate Gross Heat (ΔT) e7->a2 a3 Apply Corrections (Fuse, Acids) a1->a3 a2->a3 a4 Determine ΔcU° a3->a4 a5 Convert to ΔcH° a4->a5 result Final ΔcH° Value a5->result

Caption: Workflow for Rotating-Bomb Combustion Calorimetry.

References

Environmental Fate of 2-Aminobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an important industrial chemical used in the synthesis of azo dyes, pharmaceuticals, and other organic compounds.[1][2][3] Its presence in industrial effluents raises concerns about its potential environmental impact. This technical guide provides an in-depth overview of the current scientific understanding of the environmental fate of this compound, with a focus on its biodegradation, photodegradation, hydrolysis, and mobility in the environment. This document is intended for researchers, scientists, and drug development professionals involved in environmental risk assessment and management.

Biodegradation

The primary mechanism for the removal of this compound from the environment is aerobic biodegradation.[4] Several microorganisms have been identified that can utilize this compound as a source of carbon, nitrogen, and sulfur.

Aerobic Biodegradation

Under aerobic conditions, this compound can be completely mineralized to carbon dioxide, water, sulfate, and ammonium (B1175870) by various bacterial strains.[4][5] The most well-studied organism for the degradation of orthanilic acid is Alcaligenes sp. strain O-1.[2][5][6] This bacterium is capable of utilizing this compound as a sole source of carbon and nitrogen.[5][6]

1.1.1 Biodegradation Pathway in Alcaligenes sp. strain O-1

The aerobic degradation of this compound by Alcaligenes sp. strain O-1 is initiated by the transport of the molecule into the cell.[2][6][7] The degradation pathway involves a series of enzymatic reactions, as depicted in the signaling pathway diagram below. The initial step is a dioxygenase-catalyzed reaction that results in the formation of 3-sulfocatechol.[2] This intermediate then undergoes meta-ring cleavage, also catalyzed by a dioxygenase, to yield 2-hydroxymuconate.[2] This is followed by desulfonation and deamination, releasing sulfite (B76179) and ammonium, respectively.[6][8] The ability of Alcaligenes sp. O-1 to mineralize orthanilic acid is linked to a plasmid known as pSAH.[5]

G cluster_cell Bacterial Cell (Alcaligenes sp. O-1) 2-ABS_ext This compound (extracellular) Transport Transport 2-ABS_ext->Transport 2-ABS_int This compound (intracellular) Transport->2-ABS_int Enzyme1 2-Aminobenzenesulfonate 2,3-dioxygenase 2-ABS_int->Enzyme1 Intermediate1 3-Sulfocatechol Enzyme1->Intermediate1 Cofactors1_out H2O + NAD(P)+ Enzyme1->Cofactors1_out Products_out SO3^2- + NH4+ Enzyme1->Products_out Enzyme2 3-Sulfocatechol 2,3-dioxygenase Intermediate1->Enzyme2 Intermediate2 2-Hydroxymuconate Enzyme2->Intermediate2 Metabolism Central Metabolism Intermediate2->Metabolism Cofactors1_in O2 + NAD(P)H Cofactors1_in->Enzyme1 Cofactors2_in O2 Cofactors2_in->Enzyme2

Figure 1: Aerobic biodegradation pathway of this compound.

1.1.2 Biodegradation Rates

Quantitative data on the biodegradation rate of this compound are limited. However, studies on Alcaligenes sp. strain O-1 have reported a specific growth rate of 0.1 h⁻¹ when utilizing orthanilic acid as the sole carbon source.[9] In a bioreactor study with an acclimated activated sludge, a maximum degradation rate for this compound was observed to be between 1.6 and 1.8 g/L/day. For the related compound sulfanilic acid, a maximum conversion rate of 1.5 mmol/h per mg of wet cells has been reported for Pseudomonas paucimobilis.[10]

ParameterValueOrganism/SystemReference
Specific Growth Rate0.1 h⁻¹Alcaligenes sp. strain O-1[9]
Maximum Degradation Rate1.6 - 1.8 g/L/dayAerobic Bioreactor[4]
Maximum Conversion Rate (Sulfanilic Acid)1.5 mmol/h/mg wet cellsPseudomonas paucimobilis[10]

Table 1: Biodegradation Rates of this compound and a Related Compound.

Anaerobic Biodegradation

The anaerobic biodegradability of sulfonated aromatic amines, including this compound, has been found to be poor.[4] Studies have shown that under anaerobic conditions, these compounds are not significantly degraded.[4]

Photodegradation

Photodegradation is another potential pathway for the transformation of this compound in the environment, particularly in sunlit surface waters.

Direct Photolysis

Direct photolysis involves the absorption of light by the molecule, leading to its chemical transformation. For a structurally similar compound, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), direct photolysis has been identified as the major degradation pathway in aquatic environments.[11][12] The process is reported to involve desulfonation and cleavage of the aromatic ring system.[11][12] The quantum yield for the direct photolysis of PBSA in a pH 6.8 buffer solution was determined to be 2.70 x 10⁻⁴.[11][12] It was also observed that acidic or basic conditions can facilitate the direct photolysis of PBSA.[11][12]

ParameterValueCompoundConditionsReference
Quantum Yield (Φ)2.70 x 10⁻⁴2-Phenylbenzimidazole-5-sulfonic acidpH 6.8 buffer solution[11][12]

Table 2: Photodegradation Quantum Yield of a Structurally Related Compound.

Indirect Photolysis

Indirect photolysis occurs when other substances in the water, known as photosensitizers (e.g., nitrate, dissolved organic matter), absorb light and produce reactive species like hydroxyl radicals that then react with the target compound. For PBSA, indirect photolysis was found to be less significant than direct photolysis, except at high concentrations of photosensitizers.[11]

Hydrolysis

Sorption and Mobility

The mobility of this compound in the environment is governed by its sorption to soil and sediment.

Soil Sorption and Mobility

Due to its high water solubility, this compound is expected to be mobile in the environment.[1] The sorption of ionizable organic compounds like this compound to soil is influenced by soil properties such as organic matter content and pH. As an acidic compound, its charge will vary with pH, which in turn will affect its interaction with charged soil particles. For other sulfonamides, it has been shown that the soil-water partition coefficient (Kd) generally decreases with an increase in pH.[3] This is because at higher pH values, the compound becomes more anionic and is repelled by the negatively charged surfaces of most soils.

Specific sorption coefficients (Kd or Koc) for this compound are not available in the literature. However, based on its properties, it is anticipated to have a low sorption potential and therefore high mobility in most soil types.

Ecotoxicity

Ecotoxicity data are crucial for assessing the potential risk of a chemical to environmental organisms. While specific ecotoxicity data for this compound are limited, data for its isomer, 4-aminobenzenesulfonic acid (sulfanilic acid), are available and provide an indication of its potential toxicity.

OrganismEndpointValueExposure TimeReference
Desmodesmus subspicatus (Green Algae)EC5091 mg/L72 h[13]
Pimephales promelas (Fathead Minnow)LC5077.8 - 129.6 mg/L96 h[13]
Daphnia magna (Water Flea)EC5085.66 mg/L48 h[13]

Table 3: Ecotoxicity of 4-Aminobenzenesulfonic Acid (Isomer of the Target Compound).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the environmental fate of this compound.

Aerobic Biodegradation Study

This protocol is based on the OECD 301 guideline for ready biodegradability.

G Start Start Prep Prepare Mineral Salts Medium Start->Prep Inoculum Add Inoculum (e.g., Activated Sludge) Prep->Inoculum TestSubstance Add this compound (Test Substance) Inoculum->TestSubstance Incubation Incubate at 20-25°C in the Dark with Aeration TestSubstance->Incubation Sampling Collect Samples at Regular Intervals Incubation->Sampling Analysis Analyze for: - 2-ABS Concentration (HPLC) - Dissolved Organic Carbon (DOC) - Sulfate and Ammonium (IC) Sampling->Analysis Data Calculate Percent Degradation and Rate Constant Analysis->Data End End Data->End

References

Methodological & Application

Synthesis of 2-Aminobenzenesulfonic Acid from Aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminobenzenesulfonic acid, also known as orthanilic acid, from aniline (B41778). The primary method detailed is the direct sulfonation of aniline using concentrated sulfuric acid, a process often referred to as "baking." This method, while classic, requires careful control of reaction conditions to favor the formation of the ortho isomer over the thermodynamically more stable para isomer (sulfanilic acid). These notes are intended to guide researchers in the successful synthesis, purification, and characterization of this important chemical intermediate, which finds applications in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals.[1][2]

Introduction

This compound is an aromatic sulfonic acid containing an amine substituent ortho to the sulfonic acid group. It serves as a versatile building block in organic synthesis. The direct sulfonation of aniline is a common method for its preparation, involving the reaction of aniline with sulfuric acid at elevated temperatures.[3] This electrophilic aromatic substitution reaction is complex, with the initial formation of phenylsulfamic acid.[3] Subsequent rearrangement at high temperatures yields a mixture of aminobenzenesulfonic acid isomers. While the para-substituted product, sulfanilic acid, is typically the major product due to its greater stability, specific reaction conditions can be optimized to increase the yield of the ortho isomer, this compound.[4] Steric hindrance from the bulky sulfonyl group can disfavor ortho substitution, making careful control of the reaction parameters critical.[4]

Experimental Protocols

Protocol 1: Direct Sulfonation of Aniline via Baking Method

This protocol is adapted from a patented method for the preparation of this compound.[5][6]

Materials:

  • Aniline (94 g)

  • Concentrated Sulfuric Acid (98%, 100 g)

  • Sodium Bisulfate (120 g)[7]

  • Activated Carbon (1 g)

  • Deionized Water

  • Vacuum Oven

  • Reaction Vessel (Disperser)

  • Baking Tray

  • Standard laboratory glassware (beakers, flasks, filtration apparatus)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (disperser), sequentially add 94 g of aniline, 100 g of concentrated sulfuric acid (98%), and 120 g of sodium bisulfate.[5][7]

  • Dispersion: Stir the mixture for 1 hour to ensure uniform dispersion of the reactants.[5]

  • Baking Process: Pour the uniformly dispersed material into a baking tray and place it in a vacuum oven.[5]

  • Thermal Reaction: Heat the oven to 200°C and maintain this temperature for 18 hours.[5][7]

  • Work-up and Decolorization: After the incubation period, pour the resulting material into 600 ml of water. Add 1 g of activated carbon and heat the mixture to 80°C for decolorization.[5]

  • Purification: Filter the hot solution to remove the activated carbon.[5]

  • Crystallization: Stir the filtrate and allow it to cool to room temperature to induce crystallization of the product.[5]

  • Isolation: Collect the white solid product by filtration. The filtrate can be recycled for subsequent batches.[5]

  • Drying: Dry the solid product to obtain this compound.

Data Presentation

The following table summarizes the quantitative data from the described protocol for the synthesis of this compound.

ParameterValueReference
Reactants
Aniline94 g[5][7]
Concentrated Sulfuric Acid (98%)100 g[5][7]
Sodium Bisulfate120 g[7]
Reaction Conditions
Reaction Temperature200 °C[5][7]
Reaction Time18 hours[5][7]
Purification
Decolorization Temperature80 °C[5]
Product
Yield168 g (white solid)[5][7]
Purity99%[5][7]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Aniline Aniline Dispersion Dispersion (1 hr) Aniline->Dispersion H2SO4 Conc. Sulfuric Acid H2SO4->Dispersion NaHSO4 Sodium Bisulfate NaHSO4->Dispersion Baking Baking in Vacuum Oven (200°C, 18 hrs) Dispersion->Baking Transfer to tray Workup Dissolution in Water Baking->Workup Decolorization Decolorization with Activated Carbon (80°C) Workup->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Crystallization Crystallization (Cooling to RT) Filtration1->Crystallization Filtration2 Product Filtration Crystallization->Filtration2 Product This compound (White Solid, 99% Purity) Filtration2->Product

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

Reaction_Pathway Aniline Aniline Intermediate Phenylsulfamic Acid (Intermediate) Aniline->Intermediate + H₂SO₄ Sulfuric_Acid H₂SO₄ Orthanilic_Acid This compound (Ortho Product) Intermediate->Orthanilic_Acid Rearrangement (High Temp) Sulfanilic_Acid 4-Aminobenzenesulfonic Acid (Para Product) Intermediate->Sulfanilic_Acid Rearrangement (Thermodynamically Favored)

Caption: Reaction pathway for the sulfonation of aniline.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Orthanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Orthanilic acid, or 2-aminobenzenesulfonic acid, is a vital intermediate in the synthesis of various organic compounds, including azo dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] Its structure, featuring both an acidic sulfonic acid group and a basic amino group, makes it a versatile building block in organic synthesis. This document provides detailed protocols for the laboratory-scale synthesis of orthanilic acid, focusing on a reliable and well-documented procedure. The protocols are intended for use by trained chemists in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data associated with the primary synthesis method, which proceeds via the hydrolysis of o-nitrobenzenesulfonyl chloride followed by the reduction of the resulting o-nitrobenzenesulfonic acid.

Table 1: Reactant and Product Quantities for the Synthesis of o-Nitrobenzenesulfonic Acid

CompoundMolecular Weight ( g/mol )Amount (g)Moles
o-Nitrobenzenesulfonyl chloride221.622000.90
Anhydrous sodium carbonate105.99100-
Water18.02600-
Acetic acid60.05~25-

Table 2: Reactant and Product Quantities for the Synthesis of Orthanilic Acid

CompoundMolecular Weight ( g/mol )Amount (g)Moles
o-Nitrobenzenesulfonic acid (from previous step)203.17-0.90
Iron filings55.85350-
Concentrated hydrochloric acid36.4695-
Product: Orthanilic acid 173.19 - -

Table 3: Reaction Conditions and Yield

ParameterValue
Hydrolysis Reaction Time 45 minutes after melting
Hydrolysis Temperature Boiling
Reduction Reaction Time -
Reduction Temperature Boiling
Final Product Yield Not explicitly stated, but derived from a starting material that yields 84% in a preceding step.
Melting Point of Intermediate (o-nitrobenzenesulfonyl chloride) 64-65 °C[4]
Appearance of Orthanilic Acid Fine, colorless crystals (hexagonal plates)[4]

Experimental Protocols

This section details the two-part synthesis of orthanilic acid from o-nitrobenzenesulfonyl chloride.

Part A: Synthesis of o-Nitrobenzenesulfonic Acid

This procedure describes the hydrolysis of o-nitrobenzenesulfonyl chloride to o-nitrobenzenesulfonic acid.

Materials:

  • o-Nitrobenzenesulfonyl chloride (200 g, 0.90 mole)

  • Anhydrous sodium carbonate (100 g)

  • Water (600 cc)

  • Acetic acid (~25 cc)

  • Decolorizing carbon (2 g)

Equipment:

  • 3-liter flask

  • Reflux condenser

  • Liquid-sealed stirrer

  • Hot plate

  • Suction filtration apparatus

Procedure:

  • In a 3-liter flask equipped with a reflux condenser and a stirrer, combine 200 g of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water.[4]

  • Heat the mixture to boiling while stirring to facilitate hydrolysis. The hydrolysis should be complete within 45 minutes after the o-nitrobenzenesulfonyl chloride has melted.[4]

  • Filter the resulting orange-red solution to remove any impurities.

  • Acidify the filtrate to a litmus-acidic pH by adding approximately 25 cc of acetic acid.

  • This solution of o-nitrobenzenesulfonic acid can be used directly in the next step without further purification.

Part B: Synthesis of Orthanilic Acid

This procedure outlines the reduction of o-nitrobenzenesulfonic acid to orthanilic acid using iron filings.

Materials:

  • Solution of o-nitrobenzenesulfonic acid from Part A

  • Iron filings (~20-mesh, 350 g)

  • Concentrated hydrochloric acid (95 cc)

  • Ethyl alcohol

Equipment:

  • 3-liter, three-necked flask

  • Reflux condenser

  • Efficient liquid-sealed stirrer

  • Hot plate

  • Suction filtration apparatus

Procedure:

  • Transfer the o-nitrobenzenesulfonic acid solution to a 3-liter, three-necked flask fitted with a reflux condenser and a stirrer.

  • Heat the solution to boiling on a hot plate.

  • With vigorous stirring, add 350 g of iron filings in portions of approximately 25 g every fifteen minutes. The mixture will turn a deep brown color and may have a tendency to foam.[4]

  • After the addition of iron is complete, continue to stir and boil the mixture.

  • Add 2 g of decolorizing carbon to the hot mixture and filter by suction. Wash the residue with small amounts of hot water and add the washings to the main filtrate.[4]

  • Chill the filtrate to about 15°C and slowly add 95 cc of concentrated hydrochloric acid. Orthanilic acid will precipitate as fine, colorless crystals.[4]

  • Once the temperature has returned to approximately 15°C, filter the crystalline mass.

  • Wash the precipitate with water and then with ethyl alcohol.

  • The product can be dried in the air. Note that solutions of orthanilic acid chilled below 13.5°C may yield a hydrated form of the acid.[4]

Alternative Synthesis Method: Direct Sulfonation of Aniline (B41778)

An alternative one-step method involves the direct sulfonation of aniline using concentrated sulfuric acid and a metal hydrogen sulfate (B86663) catalyst.[1]

Materials:

  • Aniline (94 g)

  • Concentrated sulfuric acid (98%, 100 g)

  • Sodium bisulfate (niter cake, 120 g)

  • Activated carbon (1 g)

  • Water (600 ml)

Procedure:

  • In a suitable vessel, disperse 94 g of aniline, 100 g of concentrated sulfuric acid, and 120 g of sodium bisulfate for one hour.[1]

  • Transfer the uniform mixture to a baking tray and place it in a vacuum oven.

  • Heat to 200°C for 18 hours.[1]

  • After cooling, pour the material into 600 ml of water and add 1 g of activated carbon.

  • Heat to 80°C for decolorization, then filter out the activated carbon.

  • Stir the filtrate and cool to room temperature to allow for crystallization.

  • Filter the crystals to obtain the final product. This method has been reported to yield 168 g of white solid with 99% purity.[1]

Visualizations

Diagram 1: Workflow for the Synthesis of Orthanilic Acid from o-Nitrobenzenesulfonyl Chloride

SynthesisWorkflow A o-Nitrobenzenesulfonyl Chloride B Hydrolysis (Na2CO3, H2O, Heat) A->B C o-Nitrobenzenesulfonic Acid B->C D Reduction (Fe, HCl) C->D E Crude Orthanilic Acid Solution D->E F Purification (Decolorizing Carbon, Crystallization) E->F G Pure Orthanilic Acid F->G

Caption: Synthesis of Orthanilic Acid Workflow.

Diagram 2: Logical Relationship of Alternative Synthesis Routes

SynthesisRoutes OrthanilicAcid Orthanilic Acid Aniline Aniline Aniline->OrthanilicAcid Direct Sulfonation (H2SO4, NaHSO4) oNitrochlorobenzene o-Nitrochlorobenzene oNitrochlorobenzene->OrthanilicAcid Sulfonation then Reduction oNitrobenzenesulfonylChloride o-Nitrobenzenesulfonyl Chloride oNitrobenzenesulfonylChloride->OrthanilicAcid Hydrolysis then Reduction

Caption: Alternative Synthesis Routes to Orthanilic Acid.

References

Application Notes and Protocols for the Industrial Production of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is a crucial intermediate in the chemical industry. It serves as a precursor for the synthesis of a variety of organic compounds, including azo dyes, pharmaceuticals, and other fine chemicals.[1][2][3] This document provides detailed application notes and protocols for the industrial-scale production of this compound, focusing on prevalent synthesis routes, reaction conditions, and purification methods. The information is intended to guide researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis Routes Overview

The industrial production of this compound can be achieved through several synthetic pathways. The choice of method often depends on factors such as the availability of starting materials, desired purity, production scale, and environmental considerations. The primary methods include:

  • Direct Sulfonation of Aniline (B41778): A widely used method involving the reaction of aniline with a sulfonating agent, typically sulfuric acid or oleum, often in the presence of a catalyst.[4][5]

  • From o-Nitrochlorobenzene: A multi-step process involving sulfonation followed by reduction.[6]

  • Alternative Routes: Other methods, such as the reaction of aniline with sulfamic acid or synthesis from 2-nitrothiophenol, have also been reported.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data for the key industrial production methods of this compound.

Table 1: Direct Sulfonation of Aniline

ParameterValueReference
Starting Materials Aniline, Concentrated Sulfuric Acid, Sodium Hydrogen Sulfate (B86663)[4][7]
Reactant Ratio (Aniline:H₂SO₄:NaHSO₄) Molar ratio of aniline to sodium hydrogen sulfate is 1:1 to 1:2[4]
Temperature 170-210 °C (Baking)[4]
Reaction Time 15-20 hours[4]
Yield Up to 99%[4][7]
Purity 99%[4][5]

Table 2: Synthesis from o-Nitrochlorobenzene

ParameterValueReference
Starting Materials o-Nitrochlorobenzene, Fuming Nitric Acid, Concentrated Sulfuric Acid, Alkali Sulfide[6]
Key Steps Sulfonation, Reduction, Recrystallization[6]
Sulfonation Temperature Cooled to 35-70 °C after initial reaction[6]
Yield High (not explicitly quantified)[6]
Purity High-purity product after recrystallization[6]

Table 3: Alternative Synthesis Routes

MethodStarting MaterialsKey ConditionsYieldReference
From 2-Nitrothiophenol 2-Nitrothiophenol, Dioxane, WaterBoiling for 7 hours86.7%[7]
Aniline with Sulfamic Acid Aniline, Sulfamic Acid160 °C for 12 hours35.5% (orthanilic acid), 24.4% (sulfanilic acid)[8]
From Benzothiazole BenzothiazoleAlkaline hydrolysis and oxidation70%[7]

Experimental Protocols

Protocol 1: Direct Sulfonation of Aniline (Baking Process)

This protocol is based on a common industrial method for the direct sulfonation of aniline to produce this compound with high yield and purity.[4][5][7]

Materials:

  • Aniline (94 g)

  • Concentrated Sulfuric Acid (98%, 100 g)

  • Sodium Hydrogen Sulfate (Niter Cake, 120 g)

  • Activated Carbon (1 g)

  • Water (600 ml)

Equipment:

  • Dispersion device

  • Baking tray

  • Vacuum drying oven

  • Reaction vessel with stirrer

  • Filtration apparatus

Procedure:

  • Mixing: Sequentially add 94 g of aniline, 100 g of concentrated sulfuric acid, and 120 g of sodium hydrogen sulfate to a dispersion device. Disperse the mixture for 1 hour until a uniform material is obtained.[4][7]

  • Baking (Sulfonation): Pour the uniformly dispersed material into a baking tray and place it in a vacuum drying oven. Heat the oven to 200 °C and maintain this temperature for 18 hours.[4][5][7]

  • Dissolution and Decolorization: After the incubation period, pour the resulting material into 600 ml of water. Add 1 g of activated carbon and heat the mixture to 80 °C for decolorization.[4][7]

  • Filtration: Filter the hot solution to remove the activated carbon.[4]

  • Crystallization: Stir the filtrate and allow it to cool to room temperature to induce crystallization of the product.[4][7]

  • Isolation and Drying: Filter the crystalline solid, wash with water, and dry to obtain the final product. A typical yield is around 168 g of white solid with a purity of 99%.[4][7]

Protocol 2: Synthesis from o-Nitrobenzenesulfonyl Chloride

This protocol describes the synthesis of orthanilic acid starting from o-nitrobenzenesulfonyl chloride.[9]

Materials:

  • o-Nitrobenzenesulfonyl chloride (200 g)

  • Anhydrous Sodium Carbonate (100 g)

  • Water (600 cc)

  • Acetic Acid

  • Iron Filings (20-mesh, 350 g)

  • Concentrated Hydrochloric Acid (95 cc)

  • Decolorizing Carbon (2 g)

  • Ethyl Alcohol

Equipment:

  • 3-L flask with reflux condenser and stirrer

  • Hot plate

  • Filtration apparatus

Procedure:

  • Hydrolysis: In a 3-L flask, combine 200 g of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water. Heat the mixture to boiling with stirring for approximately 45 minutes until hydrolysis is complete.[9]

  • Neutralization: Filter the hot, orange-red solution and acidify the filtrate with acetic acid until it is just acid to litmus.[9]

  • Reduction: Transfer the solution to a 3-L three-necked flask and heat to boiling. Gradually add 350 g of iron filings over a period of about 2 hours with vigorous stirring. Continue heating and stirring for an additional 4 hours. The reaction is complete when a filtered sample of the mixture yields an almost colorless filtrate.[9]

  • Decolorization: Add 2 g of decolorizing carbon to the hot mixture and filter by suction. Wash the residue with small amounts of hot water.[9]

  • Crystallization: Chill the filtrate to about 15 °C and slowly add 95 cc of concentrated hydrochloric acid. The orthanilic acid will separate as fine colorless crystals.[9]

  • Isolation: Once the temperature has returned to about 15 °C, filter the crystalline mass and wash the precipitate with water, followed by ethyl alcohol.[9]

Process Workflows and Diagrams

The following diagrams illustrate the key production workflows for this compound.

G cluster_0 Direct Sulfonation of Aniline aniline Aniline mixing Mixing & Dispersion aniline->mixing h2so4 Sulfuric Acid h2so4->mixing nahso4 Sodium Hydrogen Sulfate nahso4->mixing baking Baking at 200°C mixing->baking dissolution Dissolution & Decolorization baking->dissolution crystallization Crystallization dissolution->crystallization product 2-Aminobenzenesulfonic Acid crystallization->product

Caption: Workflow for the direct sulfonation of aniline.

G cluster_1 Synthesis from o-Nitrochlorobenzene start o-Nitrochlorobenzene sulfonation Sulfonation start->sulfonation intermediate1 o-Nitrobenzene Sulfonic Acid sulfonation->intermediate1 reduction Reduction intermediate1->reduction intermediate2 Crude Orthanilic Acid reduction->intermediate2 recrystallization Recrystallization intermediate2->recrystallization product High-Purity 2-Aminobenzenesulfonic Acid recrystallization->product

Caption: Workflow for synthesis from o-nitrochlorobenzene.

G cluster_2 General Purification Steps crude_product Crude Product Solution decolorization Decolorization (Activated Carbon) crude_product->decolorization hot_filtration Hot Filtration decolorization->hot_filtration cooling_crystallization Cooling & Crystallization hot_filtration->cooling_crystallization isolation Isolation (Filtration/Centrifugation) cooling_crystallization->isolation washing Washing isolation->washing drying Drying washing->drying final_product Purified 2-Aminobenzenesulfonic Acid drying->final_product

References

Application Notes and Protocols: Purification of 2-Aminobenzenesulfonic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an important intermediate in the synthesis of azo dyes and various pharmaceuticals.[1] The purity of orthanilic acid is crucial for the quality and efficacy of the final products. Recrystallization is a standard and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using recrystallization from an aqueous solution. The procedure is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal solvent for recrystallization will dissolve the target compound readily at an elevated temperature but have limited solubility at lower temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For this compound, water is a suitable solvent as it is described as being slightly soluble in cold water and more soluble in hot water.[2][3]

Purity & Impurity Profile

Commercial this compound may contain several impurities, primarily arising from its synthesis by the sulfonation of aniline (B41778). The most common impurities are its isomers, 3-aminobenzenesulfonic acid (metanilic acid) and 4-aminobenzenesulfonic acid (sulfanilic acid), as well as unreacted aniline sulfate. The recrystallization process described herein is effective at separating orthanilic acid from these less soluble or more soluble impurities.

Safety Precautions

This compound is classified as a substance that can cause severe skin burns and eye damage.[2][4][5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][4][5][6]

Quantitative Data Summary

The following table summarizes the key physical and solubility properties of this compound. It should be noted that precise temperature-dependent solubility data is not widely available in the literature; therefore, qualitative and ranged data are provided.

PropertyValueReference(s)
Molecular FormulaC₆H₇NO₃S[4]
Molecular Weight173.19 g/mol [4]
AppearanceWhite to light yellow crystalline solid[1]
Melting Point>300 °C (decomposes)[5]
Solubility in Water
At ~22 °C (72 °F)10 to 50 mg/mL (broad range)[7]
Cold WaterSparingly to slightly soluble[2]
Hot WaterMore soluble[2]
Solubility in Other Solvents
EthanolInsoluble
EtherInsoluble

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of this compound by recrystallization from water.

Materials and Equipment:
  • Technical grade this compound

  • Deionized or distilled water

  • Erlenmeyer flasks (appropriate sizes)

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

  • Personal Protective Equipment (gloves, goggles, lab coat)

Procedure:
  • Dissolution:

    • Place a measured amount of technical grade this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • For every 1 gram of the acid, add approximately 20-30 mL of deionized water. This initial volume is an estimate and may need adjustment.

    • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.

    • Bring the solution to a gentle boil.

    • If the solid has not completely dissolved, add small portions of hot deionized water (5-10 mL at a time) until a clear solution is obtained. Avoid adding an excessive amount of solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate or in an oven.

    • Quickly pour the hot, saturated solution through the preheated funnel and filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat source.

    • Cover the flask with a watch glass or beaker to prevent contamination and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of purified crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water to ensure a good seal.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove any residual soluble impurities. It is crucial to use minimal cold solvent to avoid redissolving the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator at room temperature.

  • Yield Calculation and Analysis:

    • Weigh the final, dried product and calculate the percentage yield.

    • The purity of the recrystallized this compound can be assessed by techniques such as melting point determination, HPLC, or spectroscopy.

Diagrams

Experimental Workflowdot

Recrystallization_Workflow start Start: Impure this compound dissolve Dissolve in Minimum Hot Water start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration insoluble_impurities Remove Insoluble Impurities hot_filtration->insoluble_impurities Insolubles Present cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution insoluble_impurities->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration soluble_impurities Soluble Impurities in Filtrate filtration->soluble_impurities washing Wash with Cold Water filtration->washing drying Dry the Purified Crystals washing->drying end End: Pure this compound drying->end

References

Application Notes and Protocols: Diazotization of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diazotization of aromatic amines is a cornerstone reaction in synthetic organic chemistry, pivotal for the synthesis of a vast array of azo compounds. These compounds are of significant industrial importance, finding applications as dyes, pigments, and pharmaceutical intermediates.[1][2] This process involves the transformation of a primary aromatic amine into a diazonium salt through its reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.[1][2][3][4] The resulting diazonium salts are highly reactive electrophiles that can participate in subsequent coupling reactions with electron-rich aromatic compounds to form azo dyes.[1]

This document provides a comprehensive protocol for the diazotization of 2-aminobenzenesulfonic acid (orthanilic acid). The presence of the sulfonic acid group enhances the aqueous solubility of the amine and the resulting diazonium salt. The protocol details the necessary reagents, conditions, and steps to successfully synthesize the diazonium salt of this compound, which can then be utilized in further synthetic applications, such as azo coupling.

Principle of the Reaction

The diazotization reaction is initiated by the formation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1][2][3][5] The nitrous acid then reacts with the primary aromatic amine, this compound, to yield the corresponding diazonium salt. The overall reaction is as follows:

C₆H₇NO₃S + NaNO₂ + 2HCl → [C₆H₅N₂O₃S]⁺Cl⁻ + NaCl + 2H₂O

The diazonium salt is typically used in solution for subsequent reactions without being isolated in a solid form due to its potential instability.[5][6]

Quantitative Data Summary

The following table summarizes representative quantitative data for a laboratory-scale diazotization of this compound. The yield of the diazonium salt is typically high and is often assumed to be quantitative for the purpose of subsequent reactions, as it is used in situ.[2][6]

ParameterValueNotes
This compound0.49 g (2.8 mmol)Starting aromatic amine.
Sodium Carbonate0.13 gTo dissolve the sulfonic acid.[7]
Sodium Nitrite0.2 gDiazotizing agent.[7]
Concentrated Hydrochloric Acid~0.5 mLTo generate nitrous acid in situ.
Reaction Temperature0-5 °CCrucial for the stability of the diazonium salt.[1][2][3][8]
Reaction Time10-30 minutesFor completion of the diazotization.[1][7]
Expected Yield (in solution)>95%The diazonium salt is generally not isolated.[2]

Experimental Protocol

This protocol details the diazotization of this compound.

Materials and Equipment:

  • This compound (orthanilic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Test tubes or beakers

  • Magnetic stirrer and stir bar (optional)

  • Hot water bath

  • Ice water bath

  • Pipettes

Procedure:

Part A: Preparation of the this compound Solution

  • In a test tube or small beaker (labeled B), combine 0.49 g of this compound, 0.13 g of sodium carbonate, and 5 mL of distilled water.

  • Gently warm the mixture in a hot water bath until a clear solution is obtained. This forms the sodium salt of the sulfonic acid, which is more soluble.

  • Remove the solution from the hot water bath and allow it to cool to room temperature.

Part B: Preparation of the Nitrite and Acid Solutions

  • In a separate test tube (labeled C), prepare a solution containing 0.2 g of sodium nitrite in 1 mL of water.

  • In another test tube (labeled A), carefully add approximately 0.5 mL of concentrated hydrochloric acid and place it in an ice-water bath to cool.

Part C: Diazotization

  • Add the sodium nitrite solution from test tube C to the cooled this compound solution in test tube B.

  • Slowly and carefully, add the combined solution from test tube B to the cold hydrochloric acid in test tube A, which is kept in the ice-water bath.

  • Maintain the temperature of the reaction mixture below 5 °C. A precipitate of the diazonium salt may form.

  • Allow the reaction to proceed in the ice-water bath for at least 10 minutes to ensure complete diazotization. The resulting suspension or solution contains the 2-sulfobenzenediazonium salt and is ready for use in subsequent coupling reactions.

Experimental Workflow Diagram

Diazotization_Workflow Diazotization of this compound Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_product Product prep_amine Prepare 2-Aminobenzenesulfonic Acid Solution (with Na2CO3) mix_amine_nitrite Combine Amine and Nitrite Solutions prep_amine->mix_amine_nitrite prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->mix_amine_nitrite prep_acid Prepare Cold Hydrochloric Acid diazotization Add Mixture to Cold HCl (0-5 °C) prep_acid->diazotization mix_amine_nitrite->diazotization product Formation of 2-Sulfobenzenediazonium Salt Solution diazotization->product

Caption: Workflow for the diazotization of this compound.

References

Application Notes and Protocols: Coupling Reaction of Diazotized 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo compounds through the coupling reaction of diazotized 2-aminobenzenesulfonic acid (also known as orthanilic acid). The protocols detailed herein are intended to serve as a foundational guide for synthesizing novel azo dyes and related compounds for research, development, and potential pharmaceutical applications.

Introduction

Azo compounds, distinguished by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most significant class of synthetic dyes.[1] Their synthesis is a cornerstone of industrial and laboratory organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[2]

This compound is a valuable starting material in this process. Its structure, featuring both an amine (-NH₂) group and a sulfonic acid (-SO₃H) group, provides the necessary reactivity for creating a wide range of water-soluble azo dyes.[3] The amine group is converted into a highly reactive diazonium salt, which then acts as an electrophile in the subsequent coupling reaction.[3][4] The sulfonic acid group imparts water solubility to the final dye molecule, a crucial property for applications in aqueous systems like textile dyeing.[3][5]

Applications

Azo compounds synthesized from diazotized this compound have diverse applications:

  • Dyes and Pigments: They are extensively used to color various materials, including textiles (wool, silk, nylon), leather, and paper.[2][3] The specific color of the dye depends on the chemical structure of the coupling partner.[6]

  • pH Indicators: Many azo dyes exhibit different colors in acidic and basic solutions, making them useful as pH indicators, such as the well-known methyl orange derived from the related sulfanilic acid.[7]

  • Pharmaceutical and Biomedical Research: The versatile chemistry of azo compounds has led to their investigation in drug development, with some derivatives showing potential as antimicrobial or anticancer agents.[2] Additionally, the azo coupling reaction is employed in biochemical assays like the Pauly reaction test to detect proteins containing tyrosine or histidine residues.[4]

Chemical Principles

The synthesis is a two-stage process. First, this compound is diazotized. This is followed by the coupling of the resulting diazonium salt with a suitable aromatic compound.

Stage 1: Diazotization of this compound

The primary aromatic amine group of this compound reacts with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C) to form a diazonium salt.[2][8] Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl).[8] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[2]

Stage 2: Azo Coupling Reaction

The diazonium salt is an electrophile that reacts with an electron-rich aromatic compound (the coupling partner) in an electrophilic aromatic substitution reaction.[4][9] Common coupling partners include phenols, naphthols, and other aromatic amines.[1][2] The coupling reaction with phenols and naphthols is typically carried out under alkaline conditions, while coupling with aromatic amines often occurs in weakly acidic to neutral conditions (pH 4-7).[2][10] The coupling generally occurs at the para-position of the activating group on the coupling partner, unless this position is already occupied.[4][9]

Reaction Mechanism

reaction_mechanism cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound:e->Diazonium Salt:w  0-5 °C Azo Dye Azo Dye Diazonium Salt:e->Azo Dye:w  Alkaline pH  <10 °C NaNO2 + HCl NaNO2 + HCl Coupling Partner Coupling Partner (e.g., 2-Naphthol) Coupling Partner:s->Azo Dye:n

Caption: General reaction scheme for the synthesis of an azo dye.

Quantitative Data Summary

The following tables provide representative data for the synthesis of azo dyes from aminobenzenesulfonic acids. Actual values will vary based on the specific reactants and experimental precision.

Table 1: Representative Reaction Parameters

Parameter Value Conditions / Notes Reference
Diazotization Temperature 0-5 °C Critical for diazonium salt stability.[2] [1][10]
Coupling Temperature < 10 °C To ensure controlled reaction.[10] [11]
Coupling pH (with Phenols) Alkaline (8-10) Maintained with NaOH or Na₂CO₃ solution.[5][10] [10]
Coupling pH (with Amines) Weakly Acidic (4-7) Maintained with a buffer like sodium acetate.[2] [2]

| Representative Yield | 58-84% | Varies significantly with substrate and conditions. |[10][12] |

Table 2: Example Spectroscopic Data

Compound λmax (Maximum Absorbance) Solvent / Condition Reference
Fast Yellow AB 390 nm Basic solution [10]
Azo dye from p-phenylenediamine (B122844) and 1-naphthol 477 nm (acidic), 595 nm (basic) Aqueous solution [7]

| Azo dye from 4-aminobenzenesulfonic acid and α-naphthol | 300 nm | Ethanol |[13][14] |

Experimental Protocols

Disclaimer: These protocols are representative procedures adapted from established methods.[10] Researchers must conduct their own risk assessments and optimizations. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Diazotization of this compound

Materials:

  • This compound (orthanilic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Distilled water

Procedure:

  • In a 100 mL beaker, dissolve 0.49 g of this compound and 0.13 g of sodium carbonate in 5 mL of distilled water. Gently heat the mixture in a water bath until a clear solution is obtained.

  • Cool the solution to room temperature.

  • In a separate test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

  • Add the sodium nitrite solution to the this compound salt solution and stir until fully dissolved.

  • Cool this combined solution to 0-5 °C in an ice-water bath.[10]

  • In a separate 100 mL beaker, place approximately 0.5 mL of concentrated HCl and 6 g of crushed ice.[1]

  • Slowly, and with constant stirring, add the cold amine/nitrite solution dropwise to the iced HCl solution.[1] Maintain the temperature below 5 °C throughout the addition.

  • A fine precipitate of the diazonium salt may form.[10] Keep this cold suspension in the ice bath for immediate use in the coupling reaction. The diazonium salt is unstable and should not be stored.[2]

Protocol 2: Azo Coupling with 2-Naphthol (B1666908)

Materials:

  • Diazonium salt suspension (from Protocol 1)

  • 2-Naphthol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • In a 150 mL beaker, dissolve approximately 0.1 g of 2-naphthol in 2 mL of 10% NaOH solution. Dilute with 5 mL of water.[15]

  • Cool this solution to 5 °C in an ice-water bath.[15]

  • While vigorously stirring the cold 2-naphthol solution, slowly add the cold diazonium salt suspension prepared in Protocol 1.[10][15]

  • A colored precipitate of the azo dye should form immediately.[2] The color of the solution should change noticeably during the addition.[1]

  • Continue to stir the reaction mixture in the ice bath for 10-15 minutes to ensure the coupling reaction is complete.[2]

  • Collect the solid azo dye product by vacuum filtration using a Büchner funnel.[1]

  • Wash the solid product on the filter with a small amount of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.[1][10]

  • Allow the product to air dry. Calculate the final yield and characterize the product using appropriate analytical techniques (e.g., UV-Vis spectroscopy, FT-IR).

Experimental Workflow

experimental_workflow cluster_prep Preparation of Reactants cluster_reaction Reaction Steps cluster_workup Product Isolation & Analysis prep_amine 1. Dissolve this compound & Sodium Carbonate in H₂O prep_nitrite 2. Dissolve Sodium Nitrite in H₂O prep_amine->prep_nitrite diazotization 5. Diazotization: Add Amine/Nitrite solution to Iced HCl (0-5°C) prep_nitrite->diazotization prep_naphthol 3. Dissolve 2-Naphthol in NaOH solution coupling 6. Coupling: Add Diazonium Salt to 2-Naphthol solution (<10°C) prep_naphthol->coupling prep_acid 4. Prepare Iced HCl prep_acid->diazotization diazotization->coupling filtration 7. Isolate Product by Vacuum Filtration coupling->filtration wash 8. Wash with cold saturated NaCl solution filtration->wash dry 9. Air Dry Product wash->dry characterize 10. Characterize (Yield, UV-Vis, etc.) dry->characterize

Caption: Step-by-step workflow for the synthesis of an azo dye.

References

Application Notes: Determination of Nitrite using 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of nitrite (B80452) (NO₂⁻) is crucial in various fields, including environmental monitoring, food quality control, and biomedical research. In biological systems, nitrite is a stable oxidation product of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. Therefore, measuring nitrite levels can serve as an indirect indicator of NO production. The Griess test, a well-established colorimetric method, offers a simple, sensitive, and cost-effective approach for nitrite determination.[1] This method is based on a two-step diazotization-coupling reaction. In an acidic medium, nitrite reacts with an aromatic amine, such as 2-aminobenzenesulfonic acid (sulfanilic acid), to form a diazonium salt. This intermediate then couples with a suitable aromatic compound, typically N-(1-naphthyl)ethylenediamine (NED), to produce a highly colored azo dye.[1][2][3] The intensity of the resulting color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically.

Principle of the Method

The determination of nitrite using this compound follows the Griess diazotization reaction.[1] The process involves two key reactions:

  • Diazotization: In an acidic solution, nitrite ions react with this compound to form a diazonium salt.[1][4][5] This reaction is typically performed at room temperature.[2][6]

  • Azo Coupling: The resulting diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a stable, pink-to-reddish-purple azo dye.[1][7] This reaction is an electrophilic aromatic substitution.[4]

The absorbance of the colored product is measured at a wavelength of approximately 540-548 nm.[3][8][9] The concentration of nitrite in the sample is then determined by comparing its absorbance to a standard curve prepared with known nitrite concentrations.

Quantitative Data Summary

The performance of the this compound-based Griess assay for nitrite determination can be characterized by several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Method Validation Parameters for Nitrite Determination

ParameterValueReference
Linearity Range0.054 - 0.816 µg/mL[6]
0.2 - 8.0 µg/mL[10]
1 - 100 µM[8][9]
Molar Absorptivity4.61 x 10⁴ L/mol·cm[6]
1.03 x 10⁴ L/mol·cm[10]
Detection Limit (LOD)12.1 µg/L[6]
1.0 µM[3]
0.93 µg/mL[10]
Quantitation Limit (LOQ)2.82 µg/mL[10]
Relative Standard Deviation (RSD)0.85% (for 0.27 µg/mL, n=5)[6]
2.3 - 5.8% (repeatability)[11]
3.5 - 11% (reproducibility)[11]
Recovery84 ± 6% (in meat samples)[12][13][14]
82 - 95%[11]

Table 2: Spectrophotometric Characteristics

ParameterWavelength (λmax)Reference
Azo Dye Absorbance546 nm[6]
548 nm[3][8][9]
493 nm[10]

Experimental Protocols

Below are detailed protocols for the determination of nitrite using this compound in both standard spectrophotometer cuvettes and microplates.

Reagent Preparation
  • This compound (Sulfanilic Acid) Solution (1% w/v): Dissolve 1 g of sulfanilic acid in 100 mL of 5% phosphoric acid. Gentle warming may be required to aid dissolution. Store at 2-8°C, protected from light.[3][9]

  • N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store at 2-8°C, protected from light and air.[3][9]

  • Griess Reagent: On the day of the assay, prepare the Griess reagent by mixing equal volumes of the 1% sulfanilic acid solution and the 0.1% NED solution.[3][9] Prepare only the amount needed for the experiment, as the mixed reagent is stable for a limited time (e.g., up to 8 hours).[3]

  • Nitrite Standard Stock Solution (1 mM): Dissolve 0.069 g of sodium nitrite (NaNO₂) in 1 L of deionized water. This solution can be further diluted to prepare working standards.[8]

Protocol 1: Spectrophotometer Cuvette Assay
  • Standard Curve Preparation:

    • Prepare a series of nitrite standards with concentrations ranging from 1 µM to 100 µM by diluting the 1 mM stock solution with deionized water.[8][9]

    • In separate test tubes, add 300 µL of each nitrite standard.[8]

  • Sample Preparation:

    • Add 300 µL of the nitrite-containing sample to a test tube.[8]

  • Blank Preparation:

    • Prepare a blank sample by adding 300 µL of deionized water to a test tube.

  • Reaction:

    • Add 100 µL of the freshly prepared Griess Reagent to each tube (standards, samples, and blank).[8]

    • Add 2.6 mL of deionized water to each tube to bring the final volume to 3.0 mL.[8]

    • Mix well and incubate at room temperature for 30 minutes, protected from light.[8][9]

  • Measurement:

    • Measure the absorbance of each solution at 548 nm using a spectrophotometer, using the blank to zero the instrument.[8][9]

  • Data Analysis:

    • Plot a standard curve of absorbance versus nitrite concentration for the standards.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Microplate Assay
  • Standard Curve Preparation:

    • Prepare nitrite standards as described in the cuvette assay protocol.

    • In a 96-well microplate, add 150 µL of each nitrite standard to separate wells.[8]

  • Sample Preparation:

    • Add 150 µL of the nitrite-containing sample to separate wells.[8]

  • Blank Preparation:

    • Add 150 µL of deionized water to at least three wells to serve as a blank.

  • Reaction:

    • Add 20 µL of the freshly prepared Griess Reagent to each well.[8]

    • Add 130 µL of deionized water to each well to bring the final volume to 300 µL.[8]

    • Mix the plate gently (e.g., on a plate shaker for 5 seconds) and incubate at room temperature for 30 minutes, protected from light.[2][8][9]

  • Measurement:

    • Measure the absorbance at 548 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Plot a standard curve and determine the sample nitrite concentrations as described for the cuvette assay.

Visualizations

Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism for the determination of nitrite using this compound and N-(1-naphthyl)ethylenediamine.

ReactionMechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Nitrite Nitrite (NO₂⁻) DiazoniumSalt Diazonium Salt Nitrite->DiazoniumSalt SulfanilicAcid This compound SulfanilicAcid->DiazoniumSalt H_ion H⁺ (Acidic Medium) AzoDye Colored Azo Dye (λmax ≈ 548 nm) DiazoniumSalt->AzoDye Coupling Reaction NED N-(1-Naphthyl)ethylenediamine NED->AzoDye

Caption: Reaction mechanism for nitrite determination.

Experimental Workflow

The diagram below outlines the general workflow for the spectrophotometric determination of nitrite.

ExperimentalWorkflow start Start reagent_prep Prepare Griess Reagent (Sulfanilic Acid + NED) start->reagent_prep standard_prep Prepare Nitrite Standards start->standard_prep sample_prep Prepare Samples and Blank start->sample_prep reaction Add Griess Reagent to Standards, Samples, and Blank reagent_prep->reaction standard_prep->reaction sample_prep->reaction incubation Incubate at Room Temperature (30 min) reaction->incubation measurement Measure Absorbance at 548 nm incubation->measurement analysis Data Analysis: - Generate Standard Curve - Calculate Sample Concentrations measurement->analysis end End analysis->end

Caption: Experimental workflow for nitrite analysis.

Interferences

It is important to be aware of potential interfering substances that can affect the accuracy of the Griess assay. Cations may be removed by passing the sample through a cation exchange column.[15] High concentrations of nitrate (B79036) may also interfere, potentially leading to false positive results.[16] Additionally, certain ions such as chromic, cobaltous, cupric, ferrous, and mercuric ions have been reported to show less interference with this method compared to others.[15] For samples where nitrate is also present and needs to be quantified, it can be first reduced to nitrite (e.g., using nitrate reductase) and then the total nitrite is measured.[3][8][9] The original nitrite concentration is then subtracted from the total to determine the nitrate concentration.

Conclusion

The use of this compound in the Griess reaction provides a reliable and sensitive method for the determination of nitrite. Its simplicity and cost-effectiveness make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and being mindful of potential interferences, accurate and reproducible results can be achieved.

References

Application Notes and Protocols: Orthanilic Acid-Modified Griess Test for Nitrite and Nitrate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Griess test is a widely used analytical method for the colorimetric determination of nitrite (B80452) ions (NO₂⁻) in various biological and environmental samples. It is often used as an indirect measure of nitric oxide (NO) production. The traditional Griess reagent consists of two components: a diazotizing agent, typically sulfanilamide (B372717) or sulfanilic acid (p-aminobenzenesulfonic acid), and a coupling agent, N-(1-naphthyl)ethylenediamine (NED), in an acidic solution.[1]

This document details a modification of the conventional Griess test, substituting the standard diazotizing agent with orthanilic acid (2-aminobenzenesulfonic acid). This modification may offer alternative reaction kinetics and performance characteristics due to the ortho-position of the sulfonic acid group relative to the amine. These notes provide a theoretical framework, comparative data based on established principles of diazotization reactions, and detailed experimental protocols for the preparation and application of the orthanilic acid-modified Griess reagent.

Principle of the Orthanilic Acid-Modified Griess Test

The orthanilic acid-modified Griess test follows the same fundamental two-step diazotization reaction as the traditional assay.

  • Diazotization: In an acidic medium, nitrite ions react with orthanilic acid to form a diazonium salt. This reaction is initiated by the formation of a nitrosating agent from nitrite in the presence of acid.

  • Azo Coupling: The resulting diazonium salt is an electrophile that rapidly couples with an aromatic coupling agent, such as N-(1-naphthyl)ethylenediamine (NED), to form a stable, intensely colored azo dye. The absorbance of this dye is directly proportional to the nitrite concentration in the sample.

Potential Advantages and Considerations of Using Orthanilic Acid

While sulfanilamide and sulfanilic acid are the most common diazotizing agents, the use of isomers like orthanilic acid is chemically plausible. Studies have shown that other isomers, such as metanilic acid (3-aminobenzenesulfonic acid), can be effective Griess-reagent candidates.[2] The use of orthanilic acid may present the following characteristics:

  • Steric Effects: The ortho-position of the bulky sulfonic acid group may introduce steric hindrance during the azo coupling reaction, potentially influencing the reaction rate and sensitivity of the assay.[3]

  • Diazonium Salt Stability: The electronic properties of the sulfonic acid group, an electron-withdrawing group, will influence the stability of the diazonium salt intermediate. The relative position of this group can affect the overall stability compared to the para-substituted sulfanilic acid.[4][5]

  • Solubility and Reagent Properties: The physical properties of orthanilic acid, such as its solubility, may differ from sulfanilic acid, which could be a consideration in reagent preparation.

Data Presentation: Comparative Performance Characteristics

The following table summarizes the expected performance characteristics of the orthanilic acid-modified Griess test in comparison to the traditional sulfanilic acid-based method. This data is extrapolated from known principles of diazotization and azo coupling reactions, as direct comparative studies are not extensively available in the current literature.

ParameterTraditional Griess Test (Sulfanilic Acid)Orthanilic Acid-Modified Griess Test (Expected)Rationale for Expected Performance
Linear Range Typically 1-100 µMPotentially similar, but may require optimizationThe fundamental reaction chemistry is the same, but optimal concentrations might differ.
Limit of Detection (LOD) ~0.5 - 2 µMMay be slightly higherSteric hindrance from the ortho-sulfonic acid group could potentially slow the reaction or lead to incomplete coupling, affecting sensitivity.[3]
Diazonium Salt Stability Moderate; decomposes over timePotentially lowerWhile both have an electron-withdrawing group, the ortho-position may lead to different electronic and steric effects influencing stability.[6]
Reaction Time Typically 10-30 minutesMay require longer incubationSteric effects could slow the rate of the azo coupling reaction.[3]
Absorbance Maximum (λmax) ~540 nmExpected to be similarThe chromophore is primarily determined by the azo dye structure formed with NED, which should be structurally similar.

Experimental Protocols

Reagent Preparation

1. Orthanilic Acid Solution (Diazotizing Agent):

  • Materials: Orthanilic acid, 5% (v/v) Phosphoric Acid in deionized water.

  • Procedure: Prepare a 1% (w/v) solution of orthanilic acid in 5% phosphoric acid. Dissolve 1 g of orthanilic acid in 100 mL of 5% phosphoric acid. Gentle heating and stirring may be required to fully dissolve the compound. Store in a dark, airtight container at 4°C.

2. N-(1-Naphthyl)ethylenediamine (NED) Solution (Coupling Agent):

  • Materials: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025), deionized water.

  • Procedure: Prepare a 0.1% (w/v) solution of NED in deionized water. Dissolve 0.1 g of NED dihydrochloride in 100 mL of deionized water. Store this solution in a dark, airtight container at 4°C to protect it from light and air oxidation.

3. Modified Griess Reagent (for single-step addition):

  • Procedure: Immediately before use, mix equal volumes of the 1% Orthanilic Acid Solution and the 0.1% NED Solution. Prepare only the amount needed for the experiment, as the mixed reagent is not stable for extended periods.

4. Nitrite Standard Stock Solution (1 mM):

  • Materials: Sodium nitrite (NaNO₂), deionized water.

  • Procedure: Accurately weigh 69 mg of sodium nitrite and dissolve it in 1 L of deionized water. Store at 4°C.

5. Working Nitrite Standards:

  • Procedure: Prepare a series of dilutions from the 1 mM stock solution using the same buffer or medium as your samples (e.g., deionized water, cell culture medium). A typical concentration range for the standard curve is 1 µM to 100 µM.

Assay Protocol (96-Well Plate Format)
  • Sample Preparation: If necessary, deproteinize samples by adding an equal volume of a suitable precipitating agent (e.g., 10% trichloroacetic acid or zinc sulfate), followed by centrifugation. Collect the supernatant for analysis.

  • Standard Curve Preparation: Pipette 50 µL of each working nitrite standard into separate wells of a 96-well microplate. Include a blank well with 50 µL of the sample buffer/medium.

  • Sample Addition: Pipette 50 µL of your prepared samples into separate wells.

  • Griess Reagent Addition:

    • Two-Step Addition: Add 50 µL of the 1% Orthanilic Acid Solution to each well. Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of the 0.1% NED Solution to each well.

    • One-Step Addition: Add 100 µL of the freshly prepared Modified Griess Reagent to each well.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light, to allow for color development. The optimal incubation time may need to be determined empirically.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all standard and sample readings. Plot a standard curve of absorbance versus nitrite concentration. Determine the nitrite concentration of the samples from the standard curve.

Visualizations

Griess Reaction Signaling Pathway

Griess_Reaction cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt reacts with H_plus H⁺ (Acidic Medium) Orthanilic_Acid Orthanilic Acid Azo_Dye Colored Azo Dye Diazonium_Salt->Azo_Dye couples with NED N-(1-Naphthyl)ethylenediamine (NED)

Caption: The two-step chemical reaction pathway of the orthanilic acid-modified Griess test.

Experimental Workflow for Nitrite Determination

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Orthanilic Acid Solution - NED Solution - Nitrite Standards start->prep_reagents prep_samples Prepare Samples (Deproteinize if necessary) start->prep_samples pipette Pipette Standards and Samples into 96-well Plate prep_reagents->pipette prep_samples->pipette add_reagent Add Modified Griess Reagent pipette->add_reagent incubate Incubate at Room Temperature (Protected from Light) add_reagent->incubate measure Measure Absorbance at ~540 nm incubate->measure analyze Analyze Data: - Subtract Blank - Plot Standard Curve - Calculate Concentrations measure->analyze end End analyze->end

Caption: A step-by-step workflow for the quantification of nitrite using the modified Griess assay.

References

2-Aminobenzenesulfonic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is a readily available and versatile aromatic compound that serves as a pivotal building block in organic synthesis. Its bifunctional nature, featuring both a nucleophilic amino group and a sulfonic acid moiety, allows for a diverse range of chemical transformations. This unique structure makes it an ideal precursor for the synthesis of a wide array of organic molecules, from vibrant azo dyes to complex heterocyclic compounds with significant pharmacological activity. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of key molecular scaffolds, complete with detailed experimental protocols and data.

Physicochemical Properties

This compound is a white to off-white crystalline powder with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol .[1] It is soluble in water and various organic solvents.[1]

PropertyValueReference
Molecular FormulaC₆H₇NO₃S[1]
Molecular Weight173.19 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting Point325 °C (decomposes)[2]

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of several important classes of organic compounds, including:

  • Azo Dyes: The primary amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of brightly colored azo dyes.[3][4]

  • Heterocyclic Compounds: It serves as a key precursor for the synthesis of various heterocyclic scaffolds of medicinal importance, such as quinazolines and benzothiadiazines.

  • Sulfonamides: The sulfonic acid group can be converted to a sulfonamide, a key functional group in many pharmaceutical agents.[5]

I. Synthesis of Azo Dyes

Azo dyes are a prominent class of organic colorants characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by an azo coupling reaction.

Diazotization of this compound

In the first step, the primary aromatic amine of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

Diazotization_Mechanism cluster_nitrous_acid Nitrous Acid Formation cluster_diazotization Diazotization NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NaCl NaCl Orthanilic_Acid This compound Diazonium_Salt Diazonium Salt Orthanilic_Acid->Diazonium_Salt + HNO₂ / HCl 0-5 °C

Figure 1: General workflow for the diazotization of this compound.
Azo Coupling Reaction

The resulting diazonium salt is an electrophile that readily reacts with electron-rich aromatic compounds (coupling components), such as phenols and anilines, to form the azo dye. The position of the azo coupling is directed by the activating groups on the coupling component.

Azo_Coupling Diazonium_Salt Diazonium Salt of This compound Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Phenol, Aniline) Coupling_Component->Azo_Dye

Figure 2: General scheme of the azo coupling reaction.
Experimental Protocol: Synthesis of an Azo Dye from this compound and Salicylic (B10762653) Acid[4]

Materials:

  • This compound (0.49 g, 2.8 mmol)

  • Sodium carbonate (Na₂CO₃) (0.13 g)

  • Sodium nitrite (NaNO₂) (0.2 g)

  • Concentrated Hydrochloric acid (approx. 0.5 mL)

  • Salicylic acid

  • Water

  • Ice

Procedure:

  • Diazotization:

    • In a test tube (B), dissolve 0.49 g of this compound and 0.13 g of sodium carbonate in 5 mL of water by heating in a hot water bath to obtain a clear solution.

    • In another test tube (C), prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

    • In a third test tube (A), add approximately 0.5 mL of concentrated HCl and place it in an ice-water bath.

    • Remove test tube B from the hot water bath and add the contents of test tube C all at once.

    • Add the resulting mixture from test tube B to test tube A in the ice-water bath. A precipitate of the diazonium salt should form.

  • Azo Coupling:

    • Prepare a solution of the coupling component, salicylic acid, in a separate container.

    • Slowly add the cold diazonium salt suspension to the solution of the coupling component with stirring.

    • The formation of the colored azo dye should be observed.

    • The solid dye can be isolated by vacuum filtration, washed with a saturated NaCl solution, and air-dried.

Data Presentation: Color of Azo Dyes

The color of the resulting azo dye is dependent on the electronic properties of the coupling component.

Coupling ComponentResulting Dye Color
Salicylic AcidVaries (often yellow to orange)
2-NaphtholRed-orange
AnilineYellow
N,N-DimethylanilineYellow

II. Synthesis of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7] this compound can be utilized as a starting material for the synthesis of quinazoline-4-sulfonamides.

General Synthetic Pathway

The synthesis of quinazoline-4-sulfonamides from 2-aminobenzenesulfonamide (B1663422) (which can be derived from this compound) typically involves a condensation reaction with an orthoester, such as triethyl orthoformate, followed by cyclization.

Quinazoline_Synthesis Start 2-Aminobenzenesulfonamide Product Quinazoline-4-sulfonamide Start->Product Reflux Reagent Triethyl Orthoformate + Acetic Acid Reagent->Product EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling Autophosphorylation ADP ADP ATP:n->ADP:n Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Leads to Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits (ATP-competitive) Benzothiadiazine_Synthesis Start 2-Aminobenzenesulfonamide Product 1,2,4-Benzothiadiazine 1,1-dioxide Start->Product Reagent Aldehyde or Carboxylic Acid Reagent->Product Catalyst Catalyst (e.g., I₂, NaHSO₃) Catalyst->Product Microwave or Conventional Heating AMPA_Receptor_Modulation cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Orthosteric Site Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Opens Benzothiadiazine Benzothiadiazine Derivative Benzothiadiazine->AMPA_Receptor Binds to Allosteric Site Benzothiadiazine->Ion_Channel Enhances Opening EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Generates CA_Inhibition cluster_active_site Carbonic Anhydrase Active Site Zinc Zn²⁺ Histidine Histidine Residues Histidine->Zinc Water Water->Zinc Coordinates Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Zinc Displaces H₂O and Coordinates

References

Application Notes and Protocols for the Preparation of Metal Complexes with 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an interesting ligand for the formation of metal complexes. Its structure, featuring both an amino group and a sulfonic acid group attached to a benzene (B151609) ring, allows for various coordination modes with metal ions. These complexes are of interest to researchers in coordination chemistry, materials science, and drug development due to their potential biological activities and diverse structural properties. The interaction of metal ions with biologically active molecules can enhance their therapeutic efficacy. This document provides detailed protocols and application notes for the synthesis and characterization of metal complexes with this compound.

General Principles of Synthesis

The preparation of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry of the reactants, can influence the structure and properties of the resulting complex.

The general reaction can be represented as:

Mn+ + xL- → --INVALID-LINK--+

Where:

  • Mn+ is the metal ion (e.g., Co2+, Ni2+, Cu2+)

  • L- is the deprotonated this compound ligand

  • x is the stoichiometric coefficient

The coordination of the metal ion can occur through the nitrogen atom of the amino group and/or the oxygen atoms of the sulfonic acid group.

Experimental Protocols

Protocol 1: General Synthesis of Transition Metal Complexes with this compound

This protocol describes a general method for the synthesis of metal complexes of cobalt(II), nickel(II), and copper(II) with this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (e.g., 2 mmol) in a suitable solvent such as a methanol/water mixture. Gently heat and stir the solution to ensure complete dissolution.

  • pH Adjustment: Adjust the pH of the ligand solution to a slightly basic value (e.g., pH 7.5-8.5) by the dropwise addition of 0.1 M NaOH solution. This deprotonates the sulfonic acid and amino groups, facilitating coordination.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal salt (e.g., 1 mmol of CoCl₂·6H₂O, NiCl₂·6H₂O, or CuSO₄·5H₂O) in methanol or deionized water.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or the formation of a precipitate may be observed, indicating complex formation.

  • Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux (typically 60-80 °C) for 2-4 hours to ensure the completion of the reaction.

  • Isolation of the Complex: After reflux, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold deionized water and then with ethanol or another suitable organic solvent to remove any unreacted starting materials.

  • Drying: Dry the resulting metal complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Logical Workflow for the Synthesis of Metal Complexes

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complex Formation cluster_isolation Product Isolation and Purification L1 Dissolve this compound in Solvent L2 Adjust pH with NaOH L1->L2 R1 Mix Ligand and Metal Salt Solutions L2->R1 M1 Dissolve Metal Salt in Solvent M1->R1 R2 Reflux for 2-4 hours R1->R2 I1 Cool to Room Temperature R2->I1 I2 Filter the Precipitate I1->I2 I3 Wash with Water and Ethanol I2->I3 I4 Dry the Complex I3->I4 FinalProduct FinalProduct I4->FinalProduct Final Metal Complex

Caption: Workflow for the synthesis of metal complexes with this compound.

Characterization of Metal Complexes

The synthesized complexes should be characterized to determine their structure, purity, and properties. Common characterization techniques include:

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the -NH₂ and -SO₃H groups.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the complex and the presence of coordinated or lattice water molecules.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in deducing the geometry and the oxidation state of the metal ion.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

General Characterization Workflow

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis cluster_structural Structural Elucidation Start Synthesized Metal Complex FTIR FT-IR Spectroscopy Start->FTIR UVVis UV-Vis Spectroscopy Start->UVVis Elemental Elemental Analysis Start->Elemental TGA Thermogravimetric Analysis (TGA) Start->TGA Magnetic Magnetic Susceptibility Start->Magnetic Conductivity Molar Conductivity Start->Conductivity XRD Single-Crystal X-ray Diffraction Start->XRD If single crystals are obtained End Structural and Property Information FTIR->End UVVis->End Elemental->End TGA->End Magnetic->End Conductivity->End XRD->End

Caption: Workflow for the characterization of synthesized metal complexes.

Data Presentation

The quantitative data obtained from the characterization of the synthesized metal complexes should be summarized in a structured format for easy comparison.

Table 1: Physicochemical and Analytical Data for M(II)-2-Aminobenzenesulfonic Acid Complexes

Complex FormulaColorYield (%)M.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹) in DMFMagnetic Moment (B.M.)
[Co(C₆H₆NO₃S)₂(H₂O)₂]Pinke.g., 75>300e.g., 15e.g., 4.8-5.2
[Ni(C₆H₆NO₃S)₂(H₂O)₂]Greene.g., 80>300e.g., 12e.g., 2.9-3.4
[Cu(C₆H₆NO₃S)₂(H₂O)₂]Bluee.g., 82>300e.g., 18e.g., 1.8-2.2

Note: The values presented are examples and will vary depending on the experimental outcome.

Table 2: Key FT-IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes

Compoundν(N-H)ν(S=O) asymmetricν(S=O) symmetricν(M-N)ν(M-O)
This compounde.g., 3450, 3350e.g., 1250e.g., 1040--
[Co(C₆H₆NO₃S)₂(H₂O)₂]e.g., 3400, 3300e.g., 1230e.g., 1025e.g., 450e.g., 520
[Ni(C₆H₆NO₃S)₂(H₂O)₂]e.g., 3410, 3310e.g., 1225e.g., 1020e.g., 455e.g., 525
[Cu(C₆H₆NO₃S)₂(H₂O)₂]e.g., 3390, 3290e.g., 1235e.g., 1030e.g., 460e.g., 530

Note: The values presented are examples and will vary depending on the experimental outcome.

Table 3: Electronic Spectral Data for M(II)-2-Aminobenzenesulfonic Acid Complexes in DMSO

Complexλmax (nm)AssignmentProposed Geometry
[Co(C₆H₆NO₃S)₂(H₂O)₂]e.g., 520, 680⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P)Octahedral
[Ni(C₆H₆NO₃S)₂(H₂O)₂]e.g., 410, 650, 740³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₂g(F)Octahedral
[Cu(C₆H₆NO₃S)₂(H₂O)₂]e.g., 620²E_g → ²T₂gDistorted Octahedral

Note: The values presented are examples and will vary depending on the experimental outcome.

Applications in Drug Development

Metal complexes are increasingly being investigated for their therapeutic potential.[1] The coordination of a bioactive ligand to a metal center can lead to enhanced biological activity compared to the free ligand.[2] Metal complexes of sulfonamide-containing ligands have shown promise as anticancer agents.[3]

The potential biological applications of metal complexes of this compound could include:

  • Antimicrobial Agents: The complexes can be screened for their activity against various bacterial and fungal strains.

  • Anticancer Agents: The cytotoxicity of the synthesized complexes can be evaluated against different cancer cell lines. The mechanism of action, such as DNA binding or enzyme inhibition, can also be investigated.

  • Enzyme Inhibitors: Certain metal complexes can act as inhibitors for specific enzymes involved in disease pathways.

Signaling Pathway Investigation (Hypothetical)

Should a synthesized complex show significant biological activity, further studies would be required to elucidate its mechanism of action. For instance, if a complex demonstrates anticancer properties, its effect on key signaling pathways involved in cell proliferation and apoptosis could be investigated.

SignalingPathway Complex Metal Complex Cell Cancer Cell Complex->Cell Proliferation Cell Proliferation Inhibition Complex->Proliferation Directly or Indirectly Inhibits ROS Reactive Oxygen Species (ROS) Production Cell->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Triggers

Caption: A hypothetical signaling pathway for a metal complex inducing cancer cell death.

Conclusion

The preparation of metal complexes with this compound offers a promising avenue for the development of new materials and potential therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers interested in this area. Careful characterization of the synthesized complexes is crucial to understanding their structure-property relationships and to exploring their potential applications.

References

Application Notes and Protocols: 2-Aminobenzenesulfonic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenesulfonic acid and its derivatives are valuable reagents in peptide synthesis, primarily utilized to introduce sulfonamide linkages in place of native peptide bonds. These sulfonamide-containing peptides, often referred to as sulfonopeptides or peptidomimetics, exhibit unique structural and functional properties. The tetrahedral geometry of the sulfonamide group can mimic the transition state of amide bond hydrolysis, making these modified peptides potential enzyme inhibitors.[1] Furthermore, the incorporation of a sulfonamide moiety can enhance proteolytic stability and modulate the conformational properties of peptides, which is highly advantageous in drug discovery and development.[2][3][4][5][6]

This document provides detailed application notes and protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).

Data Presentation: Quantitative Analysis of Sulfonopeptide Synthesis

The yield and purity of sulfonopeptide synthesis are dependent on several factors, including the peptide sequence, the coupling efficiency of the sulfonyl chloride, and the purification methodology. While specific data for this compound incorporation is not extensively tabulated in the literature, the following table provides representative data for sulfonamide formation in peptide synthesis to illustrate expected outcomes.

Peptide SequenceModification StepCoupling Yield (%)Crude Purity (%)Final Purity (%) (after RP-HPLC)Reference
Ac-Leu-Ala-NH₂Sulfonylation with benzenesulfonyl chloride>95%75-85%>98%[7]
H-Phe-Phe-O-2-CTC-resinN-terminal sulfonamide formationNot specified~60-70%>95%[8]
Model DipeptideOn-resin sulfonimidamide formationFull conversionDiastereomeric mixtureNot specified[8]
Leu-enkephalinSynthesis in aqueous media>80%90%>98%[9]

Note: Yields and purities are highly sequence- and context-dependent.[7][10][11] The values presented are for illustrative purposes and may not be directly transferable to all syntheses involving this compound. Optimization of coupling conditions is often necessary.

Experimental Protocols

The incorporation of this compound into a peptide sequence via SPPS typically involves a two-stage process:

  • Synthesis of the reactive sulfonyl chloride derivative: this compound is converted to a more reactive species, 2-acetamidobenzenesulfonyl chloride, to enable efficient coupling to the resin-bound peptide.

  • Solid-phase coupling and subsequent peptide synthesis: The synthesized sulfonyl chloride is coupled to the N-terminus of the growing peptide chain on the solid support.

Protocol 1: Synthesis of 2-Acetamidobenzenesulfonyl Chloride

This protocol describes the conversion of this compound to its acetylated sulfonyl chloride derivative, which can then be used in peptide synthesis.

Materials:

Procedure:

  • Acetylation of the Amine:

    • Dissolve this compound in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and slowly add acetic anhydride with vigorous stirring.

    • Continue stirring at room temperature for 2-3 hours to ensure complete acetylation of the amino group.

    • Acidify the solution with hydrochloric acid to precipitate the 2-acetamidobenzenesulfonic acid.

    • Filter the precipitate, wash with cold water, and dry thoroughly.

  • Conversion to Sulfonyl Chloride:

    • Method A (Using Thionyl Chloride): In a fume hood, carefully add thionyl chloride to the dried 2-acetamidobenzenesulfonic acid. A catalytic amount of DMF can be added.

    • Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Method B (Using Chlorosulfonic Acid): Carefully add the 2-acetamidobenzenesulfonic acid portion-wise to an excess of chlorosulfonic acid at 0°C.[12]

    • Allow the reaction to stir at room temperature and then heat to 50-60°C for 2-3 hours.[12]

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

  • Work-up and Purification:

    • Extract the aqueous mixture with dichloromethane (DCM).

    • Wash the organic layer with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 2-acetamidobenzenesulfonyl chloride as a solid.

    • The product can be further purified by recrystallization if necessary.

Protocol 2: Solid-Phase Synthesis of a Sulfonopeptide

This protocol outlines the coupling of 2-acetamidobenzenesulfonyl chloride to a resin-bound peptide followed by standard Fmoc-SPPS. This procedure assumes a manual synthesis setup.[13][14][15][16]

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)[15]

  • Fmoc-protected amino acids

  • 2-Acetamidobenzenesulfonyl chloride (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

  • Solid-phase synthesis reaction vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling:

    • Place the resin in the reaction vessel and add DMF.

    • Allow the resin to swell for 30 minutes with gentle agitation.[13]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

  • Coupling of 2-Acetamidobenzenesulfonyl Chloride:

    • Dissolve 2-acetamidobenzenesulfonyl chloride (2-3 equivalents relative to resin loading) and DIPEA (4-5 equivalents) in DMF.

    • Add the solution to the deprotected resin-bound peptide.

    • Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser test (should be negative).

    • Drain the reaction solution and wash the resin extensively with DMF and DCM.

  • Deacetylation of the Sulfonamide (Optional but recommended for further peptide elongation):

    • To expose the amino group for further peptide chain elongation, the acetyl group can be removed. A mild basic treatment can be employed, though conditions need to be carefully optimized to avoid side reactions. Alternatively, a different protecting group could be used in the initial synthesis of the sulfonyl chloride.

  • Peptide Chain Elongation (if applicable):

    • Following deacetylation, continue with standard Fmoc-SPPS cycles of deprotection and coupling for the remaining amino acids in the sequence.[15]

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

    • Add the TFA cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

    • Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm identity and purity.[18][19]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Synthesis of Sulfonyl Chloride cluster_protocol2 Protocol 2: Solid-Phase Peptide Synthesis start 2-Aminobenzenesulfonic Acid acetylation Acetylation (Acetic Anhydride) start->acetylation 1. end_node Purified Sulfonopeptide chlorination Chlorination (SOCl₂ or ClSO₃H) acetylation->chlorination 2. purification1 Purification chlorination->purification1 3. sulfonyl_chloride 2-Acetamidobenzene- sulfonyl Chloride purification1->sulfonyl_chloride coupling Sulfonamide Coupling (on resin) sulfonyl_chloride->coupling 4. Input resin_prep Resin Swelling & Fmoc Deprotection resin_prep->coupling elongation Peptide Elongation (Fmoc-SPPS Cycles) coupling->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage purification2 RP-HPLC Purification cleavage->purification2 purification2->end_node

Caption: Workflow for the synthesis of a sulfonopeptide using this compound.

logical_relationship core This compound in Peptide Synthesis app_title Primary Application steps_title Key Synthetic Steps activation Activation to Sulfonyl Chloride core->activation spps Solid-Phase Peptide Synthesis (Coupling to resin-bound amine) core->spps sulfonopeptides Formation of Sulfonopeptides (Peptide Bond Isosteres) app_title->sulfonopeptides rationale_title Rationale / Advantages enzyme_inhibition Enzyme Inhibition (Mimics transition state) sulfonopeptides->enzyme_inhibition stability Enhanced Proteolytic Stability sulfonopeptides->stability conformation Conformational Constraint sulfonopeptides->conformation rationale_title->enzyme_inhibition rationale_title->stability rationale_title->conformation steps_title->activation steps_title->spps

Caption: Key concepts and applications of this compound in peptide synthesis.

References

Application Note: Enhanced Detection of 2-Aminobenzenesulfonic Acid in Pharmaceutical and Environmental Samples using HPLC with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an important intermediate in the synthesis of azo dyes and various pharmaceuticals.[1] Its presence as a residual impurity or a degradation product needs to be carefully monitored to ensure product quality and safety. Due to its high polarity and lack of a strong chromophore, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging, often resulting in poor retention on conventional reversed-phase columns and low sensitivity.

To overcome these limitations, pre-column derivatization is an effective strategy. This process involves a chemical reaction to modify the analyte, attaching a molecule (a tag) that enhances its chromatographic properties and detectability. This application note details a robust protocol for the derivatization of this compound with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) for sensitive quantification by HPLC with fluorescence detection (FLD).

Principle of Derivatization with Dansyl Chloride

Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines, phenols, and imidazoles.[2][3] The reaction with the primary amino group of this compound occurs in an alkaline environment (pH 9-10.5). The highly electrophilic sulfonyl chloride group of Dansyl Chloride is attacked by the nucleophilic amino group of the analyte. This reaction results in the formation of a stable, highly fluorescent N-dansyl-sulfonamide derivative.[4] The dansyl moiety significantly increases the hydrophobicity of the molecule, leading to improved retention on reversed-phase HPLC columns, and its inherent fluorescence allows for highly sensitive detection.[4]

Experimental Protocols

This section provides a detailed methodology for the derivatization and subsequent HPLC analysis of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Dansyl Chloride (≥99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium bicarbonate

  • Sodium carbonate

  • Hydrochloric acid

  • Ammonium (B1175870) hydroxide (B78521) or Formic acid (for quenching)

  • Ultrapure water

  • C18 Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Preparation of Solutions
  • 100 mM Carbonate-Bicarbonate Buffer (pH 9.8): Prepare a solution of 100 mM sodium carbonate and 100 mM sodium bicarbonate in ultrapure water. Adjust the pH to 9.8 by mixing the two solutions.

  • 50 mM Dansyl Chloride Solution: Dissolve 135 mg of Dansyl Chloride in 10 mL of acetonitrile. This solution should be prepared fresh daily and stored in the dark.[4]

  • Quenching Solution (Option 1): 10% (v/v) Ammonium Hydroxide: Dilute 1 mL of concentrated ammonium hydroxide in 9 mL of ultrapure water.[4]

  • Quenching Solution (Option 2): 10% (v/v) Formic Acid: Dilute 1 mL of formic acid in 9 mL of ultrapure water.

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the 50:50 acetonitrile/water mixture to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Derivatization Protocol
  • To 100 µL of the standard solution or sample in a microcentrifuge tube, add 200 µL of the 100 mM carbonate-bicarbonate buffer (pH 9.8).

  • Add 200 µL of the 50 mM Dansyl Chloride solution.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction and remove excess Dansyl Chloride, add 50 µL of the quenching solution (ammonium hydroxide or formic acid).

  • Vortex for 30 seconds.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-FLD Analysis Protocol
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Wavelengths: Excitation: 335 nm, Emission: 520 nm.

  • Mobile Phase Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
22.07030
30.07030
  • Flow Rate: 1.0 mL/min.

Data Presentation

The following tables summarize the expected performance of the HPLC method after derivatization.

Table 1: Chromatographic and Calibration Data

ParameterExpected Value
Retention Time (min)~12.5 (dependent on exact conditions)
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~20 ng/mL
Limit of Quantification (LOQ)~60 ng/mL

Table 2: Method Validation Parameters

ParameterSpecificationExpected Result
Precision (RSD%)
- Intra-day< 2%< 1.5%
- Inter-day< 3%< 2.5%
Accuracy (% Recovery)
- Spiked Samples90 - 110%95 - 105%
Robustness No significant change in resultsMethod is robust to minor changes in pH, temperature, and mobile phase composition.

Table 3: Comparison of Derivatization Reagents for Primary Aromatic Amines

Derivatizing AgentPrincipleAdvantagesDisadvantages
Dansyl Chloride Forms fluorescent sulfonamides with primary and secondary amines.Stable derivatives, high fluorescence yield, well-established method.[2][3][4]Excess reagent can interfere if not quenched properly; relatively long reaction time.
Fluorescamine Reacts rapidly with primary amines to form fluorescent pyrrolinone products.[5]Very fast reaction at room temperature, reagent itself is non-fluorescent.[5]Derivatives can be less stable than dansyl derivatives; does not react with secondary amines.
o-Phthalaldehyde (OPA) Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.Fast reaction, automated derivatization is common, good for primary amines.[6][7][8]Derivatives can be unstable; does not react with secondary amines unless an oxidizing agent is used.[8]

Visualizations

cluster_reaction Dansylation Reaction Pathway Analyte This compound (Primary Aromatic Amine) Product Fluorescent N-Dansyl-Sulfonamide Derivative Analyte->Product Nucleophilic attack Reagent Dansyl Chloride Reagent->Product Reacts with Conditions Alkaline Buffer (pH 9.8, 60°C) Conditions->Product Facilitates reaction cluster_workflow Experimental Workflow Prep Sample/Standard Preparation Deriv Derivatization: 1. Add Buffer 2. Add Dansyl-Cl 3. Incubate (60°C, 30 min) Prep->Deriv Quench Quenching: Add Ammonium Hydroxide or Formic Acid Deriv->Quench Filter Filtration (0.22 µm) Quench->Filter HPLC HPLC-FLD Analysis Filter->HPLC Data Data Acquisition and Quantification HPLC->Data

References

Application Notes & Protocols: Electrochemical Sensor Fabrication with 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication and application of electrochemical sensors utilizing 2-Aminobenzenesulfonic acid (2-ABSA). The inherent electroactive properties of 2-ABSA and its polymer, poly(this compound), make it an excellent material for modifying electrode surfaces to create sensitive and selective sensors for a variety of analytes, including food contaminants and heavy metals.

Principle of Operation

Electrochemical sensors based on poly(this compound) operate on the principle of enhancing electrochemical signals of a target analyte. The polymer film, when electropolymerized onto an electrode surface (such as a Glassy Carbon Electrode - GCE), creates a conductive and porous microenvironment. This modified surface exhibits strong accumulation capabilities and excellent electrocatalytic activity towards the oxidation or reduction of the target analyte.[1] The sulfonic acid groups in the polymer chain can also play a role in ion exchange and electrostatic interactions, further enhancing selectivity. The increased surface area and improved electron transfer kinetics at the modified electrode lead to a significant amplification of the electrochemical signal, allowing for sensitive detection.

Applications

Poly(2-ABSA) modified electrodes have been successfully employed in the detection of various analytes. Notable applications include:

  • Food Safety: Detection of carcinogenic food colorants such as Sudan I in food samples like hot chili and ketchup.[1]

  • Environmental Monitoring: Sensing of heavy metal ions, such as Lead (Pb(II)), in aqueous solutions.[2]

Quantitative Data Summary

The performance of electrochemical sensors is characterized by several key parameters. The following table summarizes the quantitative data for sensors fabricated using aminobenzenesulfonic acid and analogous compounds.

AnalyteElectrode SystemTechniqueLinear RangeDetection Limit (LOD)Reference
Sudan Ipoly(p-ABSA)/GCESWASV1 - 500 µg L⁻¹0.3 µg L⁻¹[1]
Lead (II)Antimony/poly(p-ABSA)/GCESWASV0.5 - 150.0 µg L⁻¹0.1 µg L⁻¹[2]
Sunset Yellow FCFpoly(4-ABA)/MWCNTs/GCEDPV0.010–0.75 & 0.75–5.0 µmol L⁻¹2.3 nmol L⁻¹[3][4]
Tartrazinepoly(4-ABA)/MWCNTs/GCEDPV0.010–0.75 & 0.75–5.0 µmol L⁻¹3.0 nmol L⁻¹[3][4]

GCE: Glassy Carbon Electrode, p-ABSA: p-Aminobenzenesulfonic acid, 4-ABA: 4-Aminobenzoic acid, MWCNTs: Multi-walled Carbon Nanotubes, SWASV: Square Wave Anodic Stripping Voltammetry, DPV: Differential Pulse Voltammetry.

Experimental Protocols

Protocol for Electrode Pre-treatment

A clean electrode surface is crucial for reproducible sensor fabrication.

  • Polishing: Polish the bare Glassy Carbon Electrode (GCE) with 0.3 µm and 0.05 µm alumina (B75360) powder on a polishing cloth.

  • Rinsing: Rinse the electrode thoroughly with deionized water between each polishing step.

  • Sonication: Sonicate the polished electrode in deionized water for 5 minutes to remove any residual alumina particles.[5]

  • Drying: Dry the electrode under a stream of nitrogen.

Protocol for Electropolymerization of p-Aminobenzenesulfonic Acid

This protocol describes the modification of a GCE with a poly(p-aminobenzenesulfonic acid) film.

  • Monomer Solution Preparation: Prepare a solution containing the desired concentration of p-aminobenzenesulfonic acid in a suitable supporting electrolyte (e.g., 0.1 M H₂SO₄).

  • Electrochemical Cell Setup: Place the pre-treated GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the monomer solution.

  • Cyclic Voltammetry (CV): Perform electropolymerization by cycling the potential within a defined range (e.g., -0.2 V to 1.0 V) for a specific number of cycles at a set scan rate (e.g., 50 mV/s). The successful polymerization is indicated by the growth of a polymer film on the electrode surface and changes in the cyclic voltammogram.

  • Rinsing: After electropolymerization, rinse the modified electrode with deionized water to remove any unreacted monomer.

Protocol for Analyte Detection (Sudan I Example)

This protocol is optimized for the detection of Sudan I using a poly(p-ABSA)/GCE.[1]

  • Accumulation Step: Immerse the modified electrode in a stirred sample solution (e.g., pH 4.0 Britton-Robinson buffer containing Sudan I) and apply a specific accumulation potential for a set duration to pre-concentrate the analyte on the electrode surface.

  • Electrochemical Measurement: Transfer the electrode to a blank buffer solution.

  • Square Wave Anodic Stripping Voltammetry (SWASV): Record the SWASV response by scanning the potential towards a more positive direction. The peak current in the resulting voltammogram is proportional to the concentration of the analyte.

  • Optimization: For best results, optimize experimental parameters such as pH of the buffer solution, accumulation time, and instrumental parameters for SWASV.[1]

Visualizations

Electrochemical Sensor Fabrication Workflow

G cluster_0 Electrode Preparation cluster_1 Electrode Modification cluster_2 Analyte Detection A Bare Glassy Carbon Electrode (GCE) B Polishing with Alumina Slurry A->B C Sonication in Deionized Water B->C D Drying C->D F Electropolymerization via Cyclic Voltammetry D->F E Monomer Solution (this compound in supporting electrolyte) E->F G Poly(2-ABSA) Modified GCE H Accumulation of Analyte G->H I Electrochemical Measurement (e.g., SWASV) H->I J Signal Acquisition & Analysis I->J

Caption: Workflow for fabricating a poly(2-ABSA) modified electrochemical sensor.

Signaling Pathway for Analyte Detection

G Analyte Target Analyte in Sample ModifiedElectrode Poly(2-ABSA) Modified Electrode Surface Analyte->ModifiedElectrode Interaction Accumulation Analyte Accumulation (Pre-concentration) ModifiedElectrode->Accumulation ElectronTransfer Electrocatalytic Oxidation/ Reduction of Analyte Accumulation->ElectronTransfer Signal Measurable Electrochemical Signal (Current) ElectronTransfer->Signal proportional to Concentration Analyte Concentration Signal->Concentration

References

Application of 2-Aminobenzenesulfonic Acid in Environmental Analysis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an aromatic sulfonic acid that can be found in the environment due to its use in the synthesis of azo dyes, pharmaceuticals, and other organic chemicals. Its presence in water bodies can be an indicator of industrial pollution. Aromatic amines, as a class of compounds, are of environmental concern due to their potential toxicity and carcinogenic properties. Therefore, the accurate and sensitive determination of this compound in environmental samples is crucial for monitoring water quality and assessing environmental impact.

This document provides detailed application notes and experimental protocols for the analysis of this compound in environmental water samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection. A general method for solid-phase extraction (SPE) for sample pre-concentration and cleanup is also described. Additionally, a potential spectrophotometric method for its determination is outlined.

Analytical Methods

The primary methods for the quantitative analysis of this compound in environmental samples are based on chromatographic techniques, which offer high selectivity and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of organic compounds in complex mixtures. For a polar compound like this compound, reversed-phase HPLC is a suitable approach.

Solid-Phase Extraction (SPE) for Sample Preparation

Due to the typically low concentrations of this compound in environmental samples, a pre-concentration and cleanup step is often necessary. Solid-phase extraction is an effective technique for this purpose, allowing for the isolation of the analyte from the sample matrix and its concentration prior to HPLC analysis.

Spectrophotometry

Spectrophotometric methods can offer a simpler and more accessible alternative for the determination of aromatic amines. These methods are typically based on a color-forming reaction, such as diazotization followed by a coupling reaction to produce a colored azo dye.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of aromatic sulfonic acids and related compounds using chromatographic methods. It is important to note that specific performance characteristics for this compound may vary depending on the exact experimental conditions and sample matrix.

Analyte/Method ClassMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
Aromatic SulfonatesRiver WaterSPE-CE-UV~0.1 µg/L-->70[1]
4-Aminobenzene sulfonamideDrug SubstanceRP-HPLC-PDA--LOQ to 200% of limit concentration85-115[2]
Biogenic AminesBananasHPLC-UV--0.1 - 7 µg/mL60-110[3]
Acidic/Neutral/Basic PharmaceuticalsWastewaterSPE-UHPLC-MS/MS--0.005 - 1.25 µg/L-[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol describes a general procedure for the extraction and pre-concentration of this compound from water samples using a styrene-divinylbenzene based SPE cartridge.

Materials:

  • SPE cartridges (e.g., Styrene-divinylbenzene, 200 mg)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ammonia (B1221849) solution

  • SPE manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 500 mL) to approximately 2-3 with HCl.

    • Load the acidified sample onto the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interfering substances.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of a suitable solvent. A common eluent for acidic compounds from polymeric sorbents is methanol containing a small percentage of ammonia (e.g., 2-5%).

    • Collect the eluate in a clean vial.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the HPLC mobile phase.

    • The sample is now ready for HPLC analysis.

Protocol 2: HPLC-UV Analysis of this compound

This protocol is adapted from methods for similar aromatic sulfonic acids and provides a starting point for the analysis of this compound.[5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B (linear gradient)

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the absorbance maximum of this compound).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Sample Analysis:

    • Inject the prepared standards and the reconstituted sample extracts into the HPLC system.

    • Record the chromatograms and the peak areas for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 3: Spectrophotometric Determination of this compound (General Method for Primary Aromatic Amines)

This protocol outlines a general procedure based on the diazotization and coupling reaction for the colorimetric determination of primary aromatic amines, which can be adapted for this compound.[6][7]

Materials:

Procedure:

  • Diazotization:

    • To a known volume of the sample (or standard solution) containing this compound, add 1 mL of 1 M HCl and 1 mL of 0.1% sodium nitrite solution.

    • Mix well and allow the reaction to proceed in an ice bath for 5 minutes.

  • Removal of Excess Nitrite:

    • Add 1 mL of 0.5% ammonium sulfamate solution to quench the excess sodium nitrite.

    • Mix and let it stand for 2 minutes.

  • Coupling Reaction:

    • Add 1 mL of 0.1% NED solution. A color will develop.

    • Mix and allow the color to develop for 15-20 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of the resulting colored solution at its wavelength of maximum absorbance (to be determined experimentally, typically in the range of 520-550 nm) against a reagent blank prepared in the same manner without the analyte.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound and determine the concentration in the sample.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Water Sample (500 mL) Acidify Acidify to pH 2-3 Sample->Acidify Load 2. Load Sample Acidify->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Cartridge (Deionized Water) Load->Wash Elute 4. Elute Analyte (Methanol/Ammonia) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute HPLC_Analysis HPLC-UV Analysis Reconstitute->HPLC_Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Standards Prepare Calibration Standards Injector Autosampler/Injector Standards->Injector Samples Prepare Sample Extracts (from SPE) Samples->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatograms Obtain Chromatograms Detector->Chromatograms Calibration Construct Calibration Curve Chromatograms->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for HPLC-UV Analysis of this compound.

Spectrophotometry_Workflow cluster_reaction Color-forming Reaction cluster_measurement Measurement & Analysis Analyte Sample/Standard containing This compound Diazotization 1. Diazotization (HCl, NaNO2) Analyte->Diazotization Quench 2. Quench Excess Nitrite (Ammonium Sulfamate) Diazotization->Quench Coupling 3. Coupling Reaction (NED) Quench->Coupling Spectrophotometer Measure Absorbance (e.g., 540 nm) Coupling->Spectrophotometer Calibration Construct Calibration Curve Spectrophotometer->Calibration Quantification Determine Concentration Calibration->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminobenzenesulfonic Acid (Orthanilic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzenesulfonic acid (orthanilic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the sulfonation of aniline (B41778) using concentrated sulfuric acid, often referred to as the "baking process."[1][2] This involves heating aniline with sulfuric acid to produce a mixture of aminobenzenesulfonic acid isomers.[3][4] Other reported methods include the reaction of aniline with sulfamic acid and syntheses starting from 2-nitrothiophenol (B1584256) or 2-chloronitrobenzene.[1][5]

Q2: Why is the formation of multiple isomers a significant issue in aniline sulfonation?

A2: The amino group (-NH₂) in aniline is an ortho-, para-directing group in electrophilic aromatic substitution.[6] Therefore, the sulfonation of aniline naturally yields a mixture of ortho- (this compound), para- (4-aminobenzenesulfonic acid or sulfanilic acid), and sometimes meta- (3-aminobenzenesulfonic acid) isomers.[2] The separation of these isomers can be challenging due to their similar physical properties, complicating the purification of the desired this compound.[5]

Q3: What is a zwitterion, and why is it relevant to this compound?

A3: A zwitterion is a molecule that contains both a positive and a negative electrical charge, while the overall molecule is neutral.[6] this compound exists as a zwitterion, where the acidic sulfonic acid group (-SO₃H) donates a proton to the basic amino group (-NH₂), forming -SO₃⁻ and -NH₃⁺. This ionic character explains its high melting point and its solubility characteristics.[6][7]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My synthesis resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: The sulfonation of aniline is a reversible reaction.[8][9] Insufficient reaction time or temperature may lead to a low conversion of the starting material.

    • Solution: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the point of maximum conversion.[10]

  • Formation of Isomers: A significant portion of the product might be the more thermodynamically stable para-isomer (sulfanilic acid).[9]

    • Solution: Adjusting reaction conditions can influence the isomer ratio. While higher temperatures often favor the para-isomer, specific conditions can be optimized to enhance the ortho-isomer yield.

  • Side Reactions: Polysulfonation can occur, leading to the formation of di- and tri-sulfonated aniline derivatives, which reduces the yield of the desired monosulfonated product.[11]

    • Solution: Carefully control the stoichiometry of the reactants. Using a controlled molar ratio of aniline to sulfuric acid is critical to minimize polysulfonation.[11] Protecting the amino group via acetylation can also prevent over-sulfonylation.[12]

Problem 2: High Proportion of Para-Isomer (Sulfanilic Acid)

Q: My product mixture contains a large amount of the para-isomer (sulfanilic acid). How can I favor the formation of the ortho-isomer?

A: The ratio of ortho to para isomers is influenced by both kinetic and thermodynamic factors.

Strategies to Increase Ortho-Isomer Yield:

  • Temperature Control: The sulfonation of aniline is sensitive to temperature. While the para-isomer is the thermodynamically more stable product, the ortho-isomer may be favored under kinetically controlled conditions (lower temperatures). However, the rearrangement of the initially formed N-phenylsulfamic acid to the ortho and para isomers is complex. Some evidence suggests that at very high temperatures, the para-isomer can rearrange to the ortho-isomer, although this is not a common synthetic strategy.

  • Alternative Sulfonating Agents: The choice of sulfonating agent can influence the isomer distribution. Research into milder and more selective reagents is ongoing.

  • Protecting Groups: While typically used to enhance para-selectivity by introducing steric hindrance at the ortho positions, specific protecting group strategies could potentially be explored to favor ortho-sulfonation, though this is less common.[12]

Problem 3: Presence of Meta-Isomer

Q: I have detected the meta-isomer (3-aminobenzenesulfonic acid) in my product. Why is this forming, and how can I avoid it?

A: The formation of the meta-isomer is due to the protonation of the amino group in the strongly acidic reaction medium.

Cause and Prevention:

  • Anilinium Ion Formation: In concentrated sulfuric acid, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺). This group is a meta-director.[6]

  • Prevention: While it is difficult to completely avoid the formation of the anilinium ion in strong acid, controlling the reaction conditions, such as the concentration of the acid and the temperature, can help minimize the formation of the meta-isomer.

Problem 4: Difficulty in Separating Isomers

Q: I am struggling to purify the this compound from the other isomers. What are effective purification methods?

A: The separation of aminobenzenesulfonic acid isomers can be achieved through various techniques based on differences in their physical and chemical properties.

Purification Techniques:

  • Fractional Crystallization: This method takes advantage of the different solubilities of the isomers in a particular solvent. For instance, the separation of orthanilic and sulfanilic acids can be achieved based on the difference in their solubilities in aqueous potassium hydroxide.[5]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of aminobenzenesulfonic acid isomers. Ion-pair reversed-phase HPLC using an eluent containing tetrabutylammonium (B224687) hydrogen sulphate has been shown to be effective.[13] Thin Layer Chromatography (TLC) can also be used for monitoring the separation.[14]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution (Illustrative)

ParameterConditionOrtho-isomer (%)Para-isomer (%)Meta-isomer (%)
Temperature Low (e.g., <100°C)HigherLowerVariable
High (e.g., 180-200°C)LowerHigherLower
Acid Conc. Concentrated H₂SO₄VariableVariableHigher
Fuming H₂SO₄VariableVariableLower

Note: This table provides a general illustration. Actual percentages will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aniline Sulfonation (Baking Process)

This protocol is a general representation of the "baking" method.

Materials:

  • Aniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bisulfate (optional catalyst)[1]

  • Activated Carbon

  • Water

Procedure:

  • In a suitable reaction vessel, cautiously add aniline to an equimolar amount of concentrated sulfuric acid while cooling in an ice bath.

  • If using a catalyst, add sodium bisulfate (e.g., 1 to 1.2 molar equivalents relative to aniline).[15]

  • Heat the mixture to 180-200°C in a vacuum oven or an oil bath for 15-20 hours.[15][16]

  • After cooling to room temperature, carefully pour the reaction mixture into a larger volume of cold water with stirring.[15]

  • Add a small amount of activated carbon to the aqueous solution and heat to about 80°C for decolorization.[15]

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature to crystallize the product.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Visualizations

Diagram 1: General Workflow for Aniline Sulfonation

G cluster_0 Reaction cluster_1 Work-up & Purification Aniline Aniline Mixing Mixing & Heating (Baking Process) Aniline->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing Quenching Quenching in Water Mixing->Quenching Decolorization Decolorization with Activated Carbon Quenching->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Crystallization Crystallization Filtration1->Crystallization Filtration2 Filtration & Drying Crystallization->Filtration2 Product This compound (and isomers) Filtration2->Product

Caption: General experimental workflow for the synthesis of this compound via aniline sulfonation.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of This compound CheckReaction Check Reaction Completion (e.g., TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction is Complete CheckReaction->Complete Yes Solution1 Increase Reaction Time or Temperature Incomplete->Solution1 End Yield Improved Solution1->End CheckIsomers Analyze Isomer Ratio (e.g., HPLC) Complete->CheckIsomers HighPara High Para-Isomer Content CheckIsomers->HighPara High Para CheckSideProducts Check for Side Products (e.g., Polysulfonation) CheckIsomers->CheckSideProducts Acceptable Ratio Solution2 Optimize Temperature for Ortho-Selectivity HighPara->Solution2 Solution2->End SideProducts Polysulfonation Detected CheckSideProducts->SideProducts Yes CheckSideProducts->End No Solution3 Control Stoichiometry Protect Amino Group SideProducts->Solution3 Solution3->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Sulfonation of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sulfonation of aniline (B41778), with a primary focus on resolving issues related to low yield.

Troubleshooting Guide: Low Yield and Other Common Issues

This guide addresses specific problems that can lead to unsatisfactory results in the sulfonation of aniline.

Issue 1: Significantly low yield of sulfanilic acid.

Possible Causes and Solutions:

  • Incomplete Reaction: The conversion of aniline to sulfanilic acid may not have reached completion.

    • Solution: Ensure the reaction is heated at the appropriate temperature (typically 180-190°C) for a sufficient duration (1-5 hours).[1] Monitor the reaction's completion by taking a small sample of the reaction mixture and adding it to a 10% sodium hydroxide (B78521) solution. If oily drops of unreacted aniline are observed, continue heating.[2] The reaction proceeds through the formation of anilinium hydrogen sulfate (B86663), which then rearranges to sulfanilic acid upon heating.[3][4][5]

  • Suboptimal Temperature: The reaction temperature is critical for both reaction rate and product distribution.

    • Solution: Maintain a stable temperature within the 180-190°C range. Temperatures below this range will result in a slow reaction rate, while excessively high temperatures (above 200°C) can lead to charring and the formation of byproducts, reducing the yield of the desired product.[6][7]

  • Improper Reagent Ratio: An incorrect ratio of aniline to sulfuric acid can affect the yield.

    • Solution: While a 1:1 molar ratio is the stoichiometric standard, using a slight excess of sulfuric acid can help to ensure the reaction goes to completion by keeping the acid concentration high.[1] However, a large excess should be avoided as it can complicate the purification process.

Issue 2: The final product is discolored (grey, purple, or black).

Possible Causes and Solutions:

  • Oxidation of Aniline: Aniline is susceptible to oxidation, which can produce colored impurities, often referred to as "aniline black."[6] This is more likely to occur at excessively high temperatures.

    • Solution: Carefully control the reaction temperature to avoid overheating. During the initial mixing of aniline and sulfuric acid, which is highly exothermic, it is crucial to cool the mixture in an ice bath.[1][2]

  • Presence of Impurities: The starting aniline may contain colored impurities.

    • Solution: Use freshly distilled aniline for the reaction to ensure high purity.

  • Purification Strategy:

    • Decolorization: Dissolve the crude sulfanilic acid in a hot alkaline solution (e.g., sodium hydroxide or sodium carbonate) and treat it with activated charcoal to adsorb the colored impurities.[2][6] Filter the hot solution to remove the charcoal, and then re-precipitate the purified sulfanilic acid by adding acid (e.g., hydrochloric acid).[6]

Issue 3: Formation of a mixture of isomers (ortho and para).

Possible Causes and Solutions:

  • Reaction Conditions: The sulfonation of aniline can produce both ortho- and para-aminobenzenesulfonic acid. The para isomer is the thermodynamically more stable product and is generally favored, especially at higher temperatures.[8][9]

    • Solution: Performing the reaction at a sustained high temperature (180-190°C) promotes the formation of the more stable para-sulfanilic acid.[2][10] The sulfonation reaction is reversible, and at higher temperatures, the equilibrium favors the para product.[8][9]

  • Steric Hindrance: The bulky sulfonyl group experiences steric hindrance at the ortho position, making the para position more accessible.[9]

    • Solution: To further enhance para-selectivity, consider protecting the amino group by converting aniline to acetanilide (B955) before sulfonation. The bulkier acetyl group provides additional steric hindrance at the ortho positions. The acetyl group can be removed by hydrolysis after the sulfonation step.

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary roles in the sulfonation of aniline. Firstly, it acts as the sulfonating agent, providing the electrophile (SO₃) that substitutes onto the aromatic ring. Secondly, it acts as a solvent for the reaction.

Q2: Why is the reaction mixture heated to a high temperature?

A2: The initial reaction between aniline and sulfuric acid forms anilinium hydrogen sulfate.[3][4][5] Heating this intermediate to 180-190°C is necessary to provide the activation energy for the rearrangement to form p-aminobenzenesulfonic acid (sulfanilic acid).[3][11]

Q3: What is a zwitterion and why is it relevant to sulfanilic acid?

A3: A zwitterion is a molecule that contains both a positive and a negative charge, resulting in an overall neutral molecule. Sulfanilic acid exists as a zwitterion where the acidic sulfonic acid group (-SO₃H) donates a proton to the basic amino group (-NH₂), forming -SO₃⁻ and -NH₃⁺ respectively.[3] This ionic character explains sulfanilic acid's high melting point and its solubility in water.

Q4: What are the main side reactions to be aware of?

A4: The primary side reactions include the formation of ortho- and meta-isomers of aminobenzenesulfonic acid, polysulfonation leading to disulfonic acids, and oxidation of aniline, which results in colored byproducts.[6] Careful control of reaction conditions, particularly temperature, can minimize these side reactions.

Q5: How can I confirm that the reaction is complete?

A5: A simple qualitative test involves taking a few drops of the reaction mixture and adding them to a 10% solution of sodium hydroxide. If the solution is clear, the aniline has been consumed. If oily droplets are present, it indicates unreacted aniline, and the reaction should be heated for a longer duration.[2]

Data Presentation

Table 1: Effect of Reaction Temperature on Sulfanilic Acid Yield

Reaction Temperature (°C)Observed YieldNotesReference
< 180LowReaction is slow and may be incomplete.[6]
180 - 190High (often >80%)Optimal range for good yield and para-selectivity.[1]
> 200DecreasedIncreased formation of byproducts and charring.[6][7]
18395.7%High yield achieved under optimized conditions.[12]

Table 2: Effect of Reaction Time on Sulfanilic Acid Yield (at 180-190°C)

Reaction Time (hours)Observed YieldNotesReference
1Moderate to HighA significant amount of product is formed.[1]
3 (Microwave)90%Microwave-assisted synthesis can significantly reduce reaction time.[11]
4 - 5High (up to 80%)Generally sufficient for reaction completion in conventional heating.[11]
> 5May DecreaseProlonged heating can lead to byproduct formation.[6]

Experimental Protocols

Protocol 1: Standard Synthesis of Sulfanilic Acid
  • Reagent Preparation: In a fume hood, place 10 ml of aniline in a 150 ml conical flask.

  • Initial Reaction: Cool the flask in an ice-water bath. Cautiously and with gentle shaking, add 20 ml of concentrated sulfuric acid to the aniline. Anilinium hydrogen sulfate will be formed.[1]

  • Sulfonation: Heat the mixture in an oil bath at 180-190°C for 1 hour.[1]

  • Isolation of Crude Product: Allow the reaction mixture to cool. Carefully pour the cooled mixture into approximately 200 ml of cold water with continuous stirring. Allow the mixture to stand for 5 minutes.

  • Filtration: Filter the precipitated crude sulfanilic acid using a Buchner funnel.

Protocol 2: Purification of Sulfanilic Acid by Recrystallization
  • Dissolution: Transfer the crude sulfanilic acid to a beaker and add approximately 250 ml of boiling water. Heat the mixture to dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by filtration, wash with a small amount of cold water, and allow them to air dry or dry in an oven at a low temperature.

Visualizations

Sulfonation_Mechanism Aniline Aniline (C₆H₅NH₂) Anilinium_Sulfate Anilinium Hydrogen Sulfate Aniline->Anilinium_Sulfate + H₂SO₄ (exothermic) H2SO4 Conc. H₂SO₄ Sulfanilic_Acid p-Sulfanilic Acid (Zwitterion) Anilinium_Sulfate->Sulfanilic_Acid Rearrangement Heating Heat (180-190°C) Heating->Anilinium_Sulfate Troubleshooting_Workflow cluster_start Start cluster_causes Possible Causes cluster_solutions Solutions cluster_end End Goal Start Low Yield of Sulfanilic Acid Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Wrong_Temp Incorrect Temperature? Start->Wrong_Temp Impure_Product Product Discolored? Start->Impure_Product Increase_Time Increase Reaction Time / Check for Completion Incomplete_Reaction->Increase_Time Adjust_Temp Adjust Temperature to 180-190°C Wrong_Temp->Adjust_Temp Purify Purify via Recrystallization with Charcoal Impure_Product->Purify High_Yield High Yield of Pure Product Increase_Time->High_Yield Adjust_Temp->High_Yield Purify->High_Yield

References

Technical Support Center: Diazotization of Orthanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diazotization of orthanilic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that can occur during the diazotization of orthanilic acid?

A1: The main side reactions include:

  • Decomposition to 2-Hydroxybenzenesulfonic Acid: The diazonium salt is thermally unstable and can react with water, particularly at temperatures above 5°C, to form 2-hydroxybenzenesulfonic acid and evolve nitrogen gas.

  • Azo Coupling and Triazene Formation: If the reaction medium is not sufficiently acidic, the diazonium salt can couple with unreacted orthanilic acid or other nucleophilic species to form colored azo compounds or triazenes.

  • Formation of a Benzyne-like Intermediate: Similar to its carboxylic acid analog, anthranilic acid, diazotized orthanilic acid can potentially undergo an intramolecular reaction to form a highly reactive aryne intermediate (a benzyne (B1209423) analog) through the elimination of nitrogen and sulfur trioxide. This intermediate can then react with various nucleophiles present in the reaction mixture.

Q2: Why is it crucial to maintain a low temperature (0-5°C) during the diazotization of orthanilic acid?

A2: Maintaining a low temperature is critical to ensure the stability of the resulting diazonium salt. Diazonium salts are thermally labile and decompose at higher temperatures, primarily leading to the formation of the corresponding phenol (B47542) (2-hydroxybenzenesulfonic acid in this case) and nitrogen gas. This decomposition not only reduces the yield of the desired product but can also introduce impurities that are difficult to remove in subsequent steps.

Q3: What is the role of excess strong acid in the diazotization reaction?

A3: An excess of a strong mineral acid, such as hydrochloric acid, serves several important functions:

  • It ensures the complete conversion of sodium nitrite (B80452) to nitrous acid (HNO₂), the diazotizing agent.

  • It maintains a low pH, which is essential to prevent the newly formed diazonium salt from coupling with unreacted orthanilic acid, a side reaction that leads to the formation of colored azo dyes.

  • The acidic environment helps to stabilize the diazonium salt once it is formed.

Q4: How can I confirm the completion of the diazotization reaction?

A4: A common and effective method is to test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture is spotted onto the paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the orthanilic acid has been consumed. The test should remain positive for a few minutes after the addition of sodium nitrite is complete to ensure the reaction has gone to completion.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Brown fumes (NO₂) evolving from the reaction mixture. 1. Temperature is too high, causing decomposition of nitrous acid. 2. Localized high concentration of sodium nitrite solution.1. Ensure the reaction vessel is well-immersed in an ice-salt bath to maintain a temperature between 0-5°C. 2. Add the sodium nitrite solution slowly and sub-surface with vigorous stirring to ensure rapid dispersion.
The final solution has a deep yellow, orange, or red color. Formation of an azo dye due to a coupling side reaction. This occurs if the pH is not sufficiently acidic.1. Ensure a sufficient excess of strong acid is used to maintain a low pH throughout the reaction. 2. Maintain a low temperature to prevent the formation of phenolic impurities which can also act as coupling partners.
Low yield of the desired product in the subsequent reaction. 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of a benzyne-like intermediate that reacts with other nucleophiles.1. Test for the completion of the diazotization using starch-iodide paper and add more sodium nitrite if necessary. 2. Strictly maintain the temperature between 0-5°C. Use the diazonium salt solution immediately after preparation. 3. Ensure a strongly acidic environment and low temperature to favor the stability of the diazonium salt over the formation of the aryne intermediate.
Vigorous gas evolution (other than expected from subsequent reactions). Decomposition of the diazonium salt due to elevated temperature.Immediately cool the reaction mixture and ensure the temperature is maintained at 0-5°C. Proceed with the subsequent step as quickly as possible.

Data on the Impact of Reaction Conditions on Side Product Formation

Parameter Condition Yield of Diazonium Salt Formation of 2-Hydroxybenzenesulfonic Acid Formation of Azo/Triazene Compounds
Temperature 0-5°CHighLowLow
5-10°CMediumMediumLow
>10°CLowHighMedium
pH Strongly Acidic (<2)HighLowLow
Moderately Acidic (3-5)MediumLowMedium
Weakly Acidic to Neutral (>5)LowLowHigh

Experimental Protocols

Protocol for the Diazotization of Orthanilic Acid

Materials:

  • Orthanilic acid (2-aminobenzenesulfonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a small Erlenmeyer flask, dissolve 1 g of orthanilic acid in 10 mL of a 2.6% aqueous sodium carbonate solution.

  • In a separate container, prepare a solution of 0.4 g of sodium nitrite in 1 mL of water.

  • Combine the sodium nitrite solution with the orthanilic acid solution in the Erlenmeyer flask.

  • In a 100 mL beaker, place 1 mL of concentrated hydrochloric acid and 6 g of ice.

  • Cool the orthanilic acid/sodium nitrite solution in an ice-water bath.

  • Slowly add the cold orthanilic acid/sodium nitrite solution dropwise to the beaker containing the iced hydrochloric acid with constant stirring. Maintain the temperature of the reaction mixture below 5°C throughout the addition.

  • After the addition is complete, continue to stir the mixture in the ice-water bath for 10-15 minutes to ensure the diazotization is complete.

  • The resulting solution contains the benzenesulfonic acid-2-diazonium chloride and should be used immediately in the subsequent reaction step.

Visualizations

Reaction Pathways

Diazotization of Orthanilic Acid and Side Reactions orthanilic_acid Orthanilic Acid na_no2_hcl NaNO₂ / HCl (0-5°C) orthanilic_acid->na_no2_hcl diazonium_salt Benzenesulfonic Acid-2-Diazonium Chloride na_no2_hcl->diazonium_salt Main Reaction phenol_product 2-Hydroxybenzenesulfonic Acid diazonium_salt->phenol_product Decomposition (H₂O, >5°C) azo_product Azo/Triazene Compounds diazonium_salt->azo_product Coupling (Insufficient Acid) benzyne_intermediate Aryne Intermediate diazonium_salt->benzyne_intermediate Intramolecular Elimination (-N₂, -SO₃)

Caption: Main and side reaction pathways in the diazotization of orthanilic acid.

Troubleshooting Workflow

Troubleshooting Workflow start Problem Encountered During Diazotization symptom1 Brown Fumes Observed? start->symptom1 symptom2 Colored Solution (Yellow/Orange/Red)? symptom1->symptom2 No solution1 Check and Lower Temperature Slow, Sub-surface NaNO₂ Addition symptom1->solution1 Yes symptom3 Low Yield in Subsequent Step? symptom2->symptom3 No solution2 Ensure Excess Strong Acid Maintain Low Temperature symptom2->solution2 Yes solution3 Verify Complete Diazotization (Starch-Iodide Test) Maintain Low Temperature Use Diazonium Salt Immediately symptom3->solution3 Yes end Problem Resolved symptom3->end No solution1->end solution2->end

Caption: A logical workflow for troubleshooting common issues in orthanilic acid diazotization.

Technical Support Center: Synthesis and Purification of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 2-Aminobenzenesulfonic acid (Orthanilic Acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via aniline (B41778) sulfonation?

A1: The most common impurities include isomeric byproducts such as 3-aminobenzenesulfonic acid (metanilic acid) and 4-aminobenzenesulfonic acid (sulfanilic acid). Other potential impurities are unreacted aniline, aniline sulfate, and di-sulfonated products like 4-aminobenzene-1,3-disulfonic acid.[1][2][3] The formation of these isomers is highly dependent on reaction conditions, particularly temperature.[1][3]

Q2: How can I minimize the formation of isomeric impurities during the sulfonation of aniline?

A2: Controlling the reaction temperature is crucial. The sulfonation of aniline is a reversible reaction, and the product distribution is thermodynamically controlled.[2][3] Higher temperatures (above 180-190°C) tend to favor the formation of the more stable para-isomer (sulfanilic acid).[4] To favor the formation of the ortho-isomer (this compound), the reaction is typically carried out at lower temperatures, although this may lead to a mixture of products.[3] Some evidence suggests that in aprotic media using chlorosulfonic acid or SO3-complexes at room temperature can favor N-sulfonation, which can then rearrange to the ortho-aminobenzenesulfonic acid at higher temperatures.[3]

Q3: My final product is discolored. What are the likely causes and how can I remove the color?

A3: Discoloration in the final product can be due to the presence of oxidized byproducts of aniline or other colored impurities. Aniline itself is prone to oxidation and can form colored bodies, especially if not freshly distilled before use. To decolorize the product, treatment with activated carbon during the recrystallization process is often effective.[5] The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.

Q4: What is the best method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound. A mixed solvent system, typically aqueous ethanol (B145695), is often used. The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the purified product crystallizes out, leaving the more soluble impurities in the mother liquor.

Q5: How can I assess the purity of my final this compound product?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and quantifying isomeric impurities.[6][7][8] Other analytical techniques such as melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity. Trapped ion mobility spectroscopy-time-of-flight mass spectrometry (TIMS-TOF-MS) is another advanced technique for the simultaneous recognition of the positional isomers.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup and purification. - Formation of a high percentage of side products.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize the recrystallization procedure to minimize loss in the mother liquor. - Carefully control reaction temperature to favor the desired isomer.[3]
High Isomeric Impurity Content - Inappropriate reaction temperature. - The sulfonation of aniline is reversible and thermodynamically controlled.[2][3]- Strictly control the reaction temperature. For the ortho isomer, lower temperatures are generally favored. - Consider alternative sulfonating agents or reaction media that may offer better regioselectivity.[3]
Product is an Oily Substance or Fails to Crystallize - Presence of significant amounts of impurities that depress the melting point. - Insufficient cooling or inappropriate solvent for crystallization.- Attempt to purify a small sample by column chromatography to isolate the main product. - Ensure the recrystallization solvent is appropriate and that the solution is sufficiently cooled. Seeding with a pure crystal can sometimes induce crystallization.
Discolored Final Product - Oxidation of aniline starting material. - Formation of colored byproducts during the reaction.- Use freshly distilled aniline for the synthesis. - During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration to remove colored impurities.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization from an aqueous ethanol solution.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot 1:1 mixture of 95% ethanol and deionized water to dissolve the solid completely with heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution. Stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated carbon. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a general method for the analysis of this compound and its common isomers by reverse-phase HPLC.

Chromatographic Conditions (Illustrative Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, 3-aminobenzenesulfonic acid, and 4-aminobenzenesulfonic acid of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks corresponding to the different isomers based on their retention times compared to the standards. Calculate the purity of the this compound and the percentage of each isomeric impurity by comparing the peak areas. A typical retention time order might be sulfanilic acid, followed by metanilic acid, and then orthanilic acid, though this can vary with the specific conditions.[7]

Data Presentation

Table 1: Illustrative Purity of this compound Before and After Recrystallization

Parameter Before Recrystallization After Recrystallization
Purity (by HPLC) 85-90%>98%
Isomeric Impurities 10-15%<2%
Appearance Off-white to brownish powderWhite crystalline solid

Table 2: Effect of Recrystallization Solvent on Purity and Yield (Hypothetical Data)

Solvent System Purity (by HPLC) Yield (%)
Water97.5%75%
50% Ethanol/Water98.8%85%
75% Ethanol/Water98.2%80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Aniline Aniline Sulfonation Sulfonation Aniline->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., H2SO4) Sulfonating_Agent->Sulfonation Crude_Product Crude this compound Sulfonation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Impurities Impurities in Mother Liquor Recrystallization->Impurities HPLC_Analysis HPLC Analysis Pure_Product->HPLC_Analysis Purity_Report Purity Report HPLC_Analysis->Purity_Report

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic Start Low Purity Product Check_Isomers High Isomeric Impurity? Start->Check_Isomers Check_Color Product Discolored? Start->Check_Color Adjust_Temp Adjust Reaction Temperature Check_Isomers->Adjust_Temp Yes Re_evaluate Re-evaluate Purity Check_Isomers->Re_evaluate No Recrystallize Recrystallize with Activated Carbon Check_Color->Recrystallize Yes Check_Color->Re_evaluate No Adjust_Temp->Re_evaluate Recrystallize->Re_evaluate

Caption: Troubleshooting logic for improving the purity of this compound.

References

Technical Support Center: 2-Aminobenzenesulfonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-aminobenzenesulfonic acid (also known as orthanilic acid) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound solutions?

A1: The stability of this compound solutions is primarily affected by several factors that can lead to degradation. These include:

  • pH: The acidity or alkalinity of the solution can significantly impact the rate and type of degradation.

  • Temperature: Elevated temperatures can accelerate the degradation process.[1]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amino group.[1]

  • Presence of Microorganisms: Microbial contamination can lead to the biodegradation of this compound.[2]

Q2: What are the common degradation pathways for this compound?

A2: Based on its chemical structure and data from related compounds, the common degradation pathways for this compound in solution include:

  • Oxidation: The primary degradation pathway is likely the oxidation of the aromatic amino group. This can lead to the formation of colored byproducts such as nitroso and nitro compounds.[1]

  • Photodegradation: Exposure to light can provide the energy for chemical reactions that lead to the breakdown of the molecule.

  • Microbial Degradation: Certain microorganisms can utilize this compound as a substrate, leading to its decomposition.[2][3] The initial step in this pathway often involves dioxygenase-catalyzed reactions.[3]

Q3: What are the signs of degradation in a this compound solution?

A3: Degradation of a this compound solution can be visually identified by:

  • Color Change: The appearance of a yellow or brown discoloration is a common indicator of oxidation.

  • Precipitation: The formation of a solid precipitate may indicate the formation of insoluble degradation products.

  • Changes in Analytical Profile: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main this compound peak signifies degradation.

Q4: How should this compound solutions be stored to ensure stability?

A4: To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:

  • Protection from Light: Store solutions in amber glass vials or in the dark to prevent photodegradation.

  • Temperature Control: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, frozen conditions (-20°C or -80°C) are recommended.[4][5]

  • pH Control: Maintain the pH of the solution within a stable range, which should be determined experimentally for your specific application. Using a buffer can help maintain a constant pH.

  • Inert Atmosphere: To prevent oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing the container.

Troubleshooting Guide

This guide provides solutions to common stability-related issues encountered during experiments with this compound solutions.

Problem Possible Cause Recommended Solution
Solution turns yellow/brown upon storage or during an experiment. Oxidation: The amino group is likely being oxidized.1. Prepare fresh solutions before use.2. De-gas the solvent to remove dissolved oxygen.3. Work under an inert atmosphere (e.g., nitrogen or argon).4. Store the solution protected from light and at a reduced temperature.5. Consider the addition of an antioxidant if compatible with your experimental setup.
Unexpected peaks appear in the HPLC chromatogram. Degradation: The compound is breaking down into other products.1. Confirm the identity of the new peaks using a mass spectrometer (LC-MS).2. Review the storage and handling conditions of your solution (see Q4 in FAQs).3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating HPLC method.
The concentration of the this compound solution decreases over time. Degradation or Precipitation: The compound is either degrading or coming out of solution.1. Visually inspect the solution for any precipitate. If present, check the solubility of this compound in your chosen solvent and at the storage temperature.2. If no precipitate is visible, degradation is likely occurring. Follow the recommendations for preventing degradation outlined above.
High variability in results between experimental replicates. Inconsistent Solution Stability: The solution may be degrading at a variable rate.1. Ensure all aliquots of the solution are stored under identical conditions.2. Prepare a fresh stock solution for each set of experiments.3. Verify the homogeneity of the solution before use.

Data Presentation

Table 1: General Stability Profile of this compound Solutions

Condition Effect on Stability Recommendations
Acidic pH May be more stable against oxidation but could be susceptible to other forms of degradation depending on the specific acid.Determine the optimal pH for your specific application through a pH stability study.
Neutral pH Generally stable, but can be susceptible to microbial growth.Use sterile filtration for long-term storage or add a suitable antimicrobial agent if it does not interfere with the experiment.
Alkaline pH More susceptible to oxidation, often leading to discoloration.Avoid high pH if possible. If a high pH is required, prepare the solution fresh and use it immediately.
Elevated Temperature Accelerates all degradation pathways.[1]Store solutions at low temperatures (refrigerated or frozen).[4][5]
Light Exposure Can induce photodegradation.Store in light-protected containers.
Oxygen Exposure Promotes oxidation of the amino group.[1]De-gas solvents and consider storing under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled elevated temperature (e.g., 70°C).

  • Photodegradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber with a UV lamp).

3. Incubation:

  • Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). A control sample of the stock solution should be stored under normal conditions (e.g., room temperature, protected from light).

4. Sample Analysis:

  • After incubation, cool the samples to room temperature.

  • If necessary, neutralize the acidic and alkaline samples.

  • Analyze all samples (including the control) by a suitable analytical method, such as HPLC with a UV or PDA detector, to assess the extent of degradation and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

1. Column Selection:

  • A C18 reversed-phase column is a common starting point for the analysis of aromatic compounds.

2. Mobile Phase Selection:

  • A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • The pH of the aqueous buffer should be optimized to achieve good separation between the parent compound and its degradation products.

3. Detection:

  • UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm) is generally suitable. A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity assessment.

4. Method Validation:

  • The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The forced degradation samples are used to demonstrate the specificity of the method.

Mandatory Visualizations

cluster_conditions Stress Conditions cluster_compound cluster_degradation Degradation Products pH pH (Acidic/Basic) Compound 2-Aminobenzenesulfonic Acid Solution pH->Compound Hydrolyzed Hydrolysis Products pH->Hydrolyzed influences Temp Temperature Temp->Compound Oxidized Oxidized Products (e.g., Nitroso, Nitro compounds) Temp->Oxidized accelerates Photo Photodegradation Products Temp->Photo accelerates Temp->Hydrolyzed accelerates Bio Biodegradation Products Temp->Bio accelerates Light Light (UV/Vis) Light->Compound Light->Photo causes Oxidant Oxidizing Agents Oxidant->Compound Oxidant->Oxidized causes Microbes Microorganisms Microbes->Compound Microbes->Bio causes Compound->Oxidized Compound->Photo Compound->Hydrolyzed Compound->Bio Start Start: Solution Stability Issue (e.g., color change, new peaks) CheckStorage Review Storage Conditions: - Light protection? - Correct temperature? - Inert atmosphere? Start->CheckStorage CheckpH Measure pH of the Solution CheckStorage->CheckpH If conditions were correct PrepareFresh Prepare Fresh Solution CheckStorage->PrepareFresh If conditions were incorrect CheckpH->PrepareFresh If pH is off, adjust and re-test ForcedDeg Perform Forced Degradation Study CheckpH->ForcedDeg If pH is in expected range Analyze Analyze Samples PrepareFresh->Analyze DevelopMethod Develop/Optimize Stability-Indicating HPLC Method ForcedDeg->DevelopMethod DevelopMethod->Analyze End End: Problem Resolved Analyze->End cluster_stress Stress Conditions PrepStock 1. Prepare Stock Solution (1 mg/mL) Stress 2. Apply Stress Conditions PrepStock->Stress Acid Acidic (0.1 M HCl) Base Alkaline (0.1 M NaOH) Oxidative Oxidative (3% H2O2) Thermal Thermal (e.g., 70°C) Photo Photolytic (UV/Vis light) Incubate 3. Incubate Samples AnalyzeHPLC 4. Analyze by HPLC Incubate->AnalyzeHPLC Evaluate 5. Evaluate Degradation Profile AnalyzeHPLC->Evaluate

References

Technical Support Center: Degradation of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to the degradation of 2-Aminobenzenesulfonic acid (also known as orthanilic acid).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can be degraded through microbial, chemical, and photochemical pathways.

  • Microbial Degradation: Primarily aerobic, initiated by bacteria such as Alcaligenes sp. O-1. The process involves the transport of the compound into the cell, followed by enzymatic reactions.[1]

  • Chemical Degradation: Advanced Oxidation Processes (AOPs) like the Photo-Fenton process are effective. These methods utilize powerful oxidizing agents, such as hydroxyl radicals, to break down the molecule.

  • Photochemical Degradation: Direct photolysis can occur, where the molecule is broken down by absorbing light energy. This process can be influenced by the presence of photosensitizers in the environment.

Q2: What are the initial steps in the microbial degradation of this compound by Alcaligenes sp. O-1?

A2: The initial steps involve:

  • Transport: this compound is transported across the bacterial cell membrane. Alcaligenes sp. O-1 has a selective permeability for certain aromatic sulfonates.[1]

  • Dioxygenation: A 2,3-dioxygenase enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of 3-Sulfocatechol.[1]

  • Ring Cleavage: Another dioxygenase acts on 3-Sulfocatechol, cleaving the aromatic ring to form 2-Hydroxymuconate, which then enters central metabolic pathways.[1]

Q3: Does deamination or desulfurization occur first in the microbial degradation of this compound?

A3: The order of deamination (removal of the amino group) and desulfurization (removal of the sulfonic acid group) can vary depending on the degrading microorganism. In Alcaligenes sp. O-1, deamination has been shown to precede desulfurization.[1] However, in other organisms, desulfurization may occur before deamination.[1]

Q4: What are the key intermediates in the microbial degradation of this compound?

A4: Key identified intermediates in the degradation pathway by Alcaligenes sp. O-1 are 3-Sulfocatechol and 2-Hydroxymuconate.[1] Further degradation leads to compounds that enter the Krebs cycle.

Q5: What analytical techniques are commonly used to monitor the degradation of this compound?

A5: Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the parent compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the polar analytes to make them volatile for analysis. It is used for the identification of intermediates.

  • Spectrophotometry: Can be used to monitor the disappearance of the parent compound or the appearance of colored intermediates.

Troubleshooting Guides

Microbial Degradation Experiments
IssuePossible Cause(s)Suggested Solution(s)
No degradation of this compound observed. - Inactive microbial culture.- Inappropriate culture conditions (pH, temperature, aeration).- Toxicity of this compound at the tested concentration.- Verify the viability of your microbial strain.- Optimize culture conditions. For enzymes like catechol 2,3-dioxygenase, the optimal pH is typically around 7.0-8.0 and temperature around 30-50°C.[2][3]- Perform a concentration-dependent toxicity assay to determine the optimal substrate concentration.
Slow degradation rate. - Sub-optimal culture conditions.- Low enzyme activity.- Limited bioavailability of the substrate.- Re-evaluate and optimize pH, temperature, and nutrient medium.- Induce enzyme production by pre-exposing the culture to low concentrations of the substrate or an inducer.- Ensure adequate mixing to enhance substrate availability.
Accumulation of intermediates. - A bottleneck in the metabolic pathway, where a specific enzyme is slow or inactive.- Inhibition of downstream enzymes by the accumulated intermediate.- Identify the accumulated intermediate using techniques like HPLC or GC-MS.- Provide necessary co-factors for the suspected enzyme.- Consider using a microbial consortium with complementary metabolic capabilities.
Chemical Degradation (Photo-Fenton) Experiments
IssuePossible Cause(s)Suggested Solution(s)
Low degradation efficiency. - Sub-optimal pH (Fenton reaction is highly pH-dependent).- Incorrect Fe(II)/H₂O₂ ratio.- Insufficient UV light intensity.- Adjust the pH to the optimal range, which is typically around 3 for the Fenton process.[4]- Experiment with different Fe(II) to H₂O₂ ratios to find the most effective concentration.- Ensure the UV lamp is functioning correctly and the reactor design allows for maximum light penetration.
Reaction stops prematurely. - Depletion of H₂O₂.- Deactivation of the iron catalyst.- Add H₂O₂ in a stepwise manner to maintain a sufficient concentration throughout the reaction.- Ensure the pH is maintained at the optimal level to prevent the precipitation of iron hydroxides.
Formation of colored byproducts. - Incomplete mineralization leading to the formation of colored intermediates.- Prolong the reaction time.- Increase the concentration of H₂O₂ or Fe(II).- Combine with other treatment methods to degrade the recalcitrant intermediates.
Analytical Methods
IssuePossible Cause(s)Suggested Solution(s)
HPLC: Poor peak shape (tailing, fronting). - Column overload.- Inappropriate mobile phase pH.- Column contamination.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent to remove contaminants.
HPLC: Shifting retention times. - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime.
GC-MS: No peaks detected. - Incomplete derivatization.- Thermal degradation of the analyte in the injector.- Analyte is not volatile enough even after derivatization.- Optimize the derivatization reaction conditions (reagent, temperature, time).- Use a lower injector temperature.- Consider using a more suitable derivatizing agent to increase volatility.
General: Matrix effects (ion suppression/enhancement in MS). - Co-eluting compounds from the sample matrix interfering with the ionization of the analyte.- Improve sample cleanup using solid-phase extraction (SPE).- Modify the chromatographic method to separate the analyte from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[5]

Quantitative Data Summary

Table 1: Microbial Degradation of this compound

MicroorganismSpecific Growth Rate (h⁻¹)Optimal pHOptimal Temperature (°C)Reference
Alcaligenes sp. O-10.1Not specifiedNot specified[6]
Catechol 2,3-dioxygenase (general)-7.0 - 8.030 - 50[2][7]

Table 2: Chemical Degradation of Azo Dyes (as a proxy for sulfonated aromatics) by Fenton Process

Azo DyeInitial Concentration (mg/L)Fe²⁺ (mmol/L)H₂O₂ (mmol/L)pHDecolorization Rate Constant (s⁻¹)Reference
Acid Light Yellow 2G200.10.630.04824 (pseudo-first order)[4]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Catechol 2,3-dioxygenase Activity

This protocol is adapted for determining the activity of catechol 2,3-dioxygenase, a key enzyme in the degradation of this compound. The assay measures the formation of 2-hydroxymuconic semialdehyde, which absorbs light at 375 nm.[8]

Materials:

  • Cell-free extract containing catechol 2,3-dioxygenase

  • 50 mM Potassium phosphate (B84403) buffer (pH 7.5)

  • 50 mM Catechol solution (substrate)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 960 µL of phosphate buffer and 20 µL of the cell-free extract in a cuvette.

  • Incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding 20 µL of the 50 mM catechol solution.

  • Immediately measure the increase in absorbance at 375 nm over time (e.g., every 15 seconds for 3 minutes).

  • Calculate the enzyme activity based on the initial linear rate of absorbance increase, using the molar extinction coefficient of 2-hydroxymuconic semialdehyde (ε = 36,000 M⁻¹ cm⁻¹).[9]

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general framework for the analysis of this compound and its polar degradation products using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at a wavelength where the compounds of interest have maximum absorbance (e.g., determined by a UV scan).

Procedure:

  • Prepare standard solutions of this compound and any available intermediate standards at known concentrations.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standards to determine their retention times and to generate a calibration curve.

  • Inject the experimental samples.

  • Identify and quantify the compounds in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 3: GC-MS Analysis of Derivatized Degradation Products

This protocol outlines a general procedure for the analysis of less volatile degradation products after derivatization. Silylation is a common derivatization technique for compounds with active hydrogens.

Materials:

  • Dried sample extract

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

  • GC-MS system

Procedure:

  • Ensure the sample extract is completely dry, as moisture will react with the derivatizing agent.

  • In a sealed vial, dissolve a known amount of the dried extract in a small volume of the anhydrous solvent.

  • Add the derivatization reagent (e.g., BSTFA) to the vial. The reagent-to-analyte ratio should be optimized.

  • Heat the mixture (e.g., at 60-70°C) for a specific time (e.g., 30-60 minutes) to complete the derivatization reaction.

  • Cool the sample to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • Develop a suitable temperature program for the GC oven to separate the derivatized compounds.

  • Identify the compounds based on their mass spectra by comparing them to spectral libraries or by interpreting the fragmentation patterns.

Visualizations

Microbial_Degradation_Pathway cluster_cell Bacterial Cell (e.g., Alcaligenes sp. O-1) 2_ABS_in This compound 3_Sulfocatechol 3-Sulfocatechol 2_ABS_in->3_Sulfocatechol 2,3-dioxygenase 2_Hydroxymuconate 2-Hydroxymuconate 3_Sulfocatechol->2_Hydroxymuconate dioxygenase Intermediary_Metabolism Intermediary Metabolism (Krebs Cycle) 2_Hydroxymuconate->Intermediary_Metabolism 2_ABS_out This compound (extracellular) 2_ABS_out->2_ABS_in Transport

Caption: Microbial degradation pathway of this compound.

Experimental_Workflow Sample Degradation Experiment Sample Preparation Sample Preparation (e.g., Filtration, Extraction) Sample->Preparation Analysis Analytical Technique Preparation->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS (with Derivatization) Analysis->GCMS Spectrophotometry Spectrophotometry Analysis->Spectrophotometry Data Data Analysis (Quantification, Identification) HPLC->Data GCMS->Data Spectrophotometry->Data Results Results Data->Results

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Overcoming Solubility Issues of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2-Aminobenzenesulfonic acid (Orthanilic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as orthanilic acid, is an aromatic sulfonic acid containing both an amino group (-NH₂) and a sulfonic acid group (-SO₃H).[1] Its utility as a building block in the synthesis of pharmaceuticals, particularly azo dyes, is well-established.[1][2] However, its crystalline zwitterionic structure can lead to limited solubility in common organic solvents, posing challenges for reaction efficiency, yield, and purification.

Q2: What are the general solubility characteristics of this compound?

This compound is generally described as soluble to sparingly soluble in water.[1][3] Its solubility in organic solvents varies, with better solubility in polar solvents like DMSO.[4][5] It is typically a white to off-white or light brown crystalline powder.[6][7]

Q3: How does pH influence the solubility of this compound?

The solubility of this compound is highly dependent on pH. Due to its amphoteric nature, possessing both a basic amino group and an acidic sulfonic acid group, its solubility significantly increases in both acidic and basic solutions compared to neutral pH.

  • In acidic conditions (low pH): The amino group is protonated to form a more soluble cationic salt (-NH₃⁺).

  • In basic conditions (high pH): The sulfonic acid group is deprotonated to form a more soluble anionic salt (-SO₃⁻).

This relationship is crucial for developing effective dissolution strategies.

Troubleshooting Guides

Issue 1: this compound fails to dissolve in the chosen solvent.

Potential Causes:

  • Inappropriate solvent selection: The polarity of the solvent may not be suitable for dissolving the zwitterionic compound.

  • Insufficient temperature: Solubility may be limited at room temperature.

  • Particle size: Large crystals have a smaller surface area, leading to a slower dissolution rate.

Solutions:

  • Solvent Selection:

    • For aqueous solutions, adjust the pH. Dissolving in an aqueous solution of a base like sodium carbonate or sodium hydroxide (B78521) is a common strategy.[8][9] Alternatively, using an acidic solution can also improve solubility.

    • For organic reactions, consider polar aprotic solvents like DMSO.[4][5] Use of co-solvents can also be effective.

  • Temperature Adjustment: Gently warming the solution can increase solubility. However, be cautious of potential degradation at elevated temperatures.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area and can accelerate dissolution.[10]

Issue 2: The compound precipitates out of solution during the reaction.

Potential Causes:

  • Change in pH: The reaction conditions might alter the pH of the solution, shifting it towards the isoelectric point where the compound is least soluble.

  • Change in solvent composition: Addition of a co-solvent in which the compound is less soluble can cause precipitation.

  • Temperature change: Cooling the reaction mixture can lead to supersaturation and precipitation.

Solutions:

  • pH Control: Use a suitable buffer system to maintain the pH within a range where the compound remains soluble.

  • Solvent System Optimization: If a co-solvent is necessary, add it slowly and with vigorous stirring to the solution of this compound.

  • Temperature Maintenance: Maintain the reaction temperature at a level that ensures the compound remains in solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityRemarks
WaterSparingly soluble to soluble[1][3]Solubility is highly pH-dependent.
DMSO50 mg/mL (288.70 mM)[4]Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility.[4]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (14.44 mM)Clear solution is achievable.[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (14.44 mM)Results in a clear solution.[4][11]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (14.44 mM)Forms a clear solution.[4]

Experimental Protocols

Protocol 1: Dissolution in Aqueous Base for Azo Dye Synthesis

This protocol is adapted from procedures for the preparation of diazonium salts for azo dye coupling reactions.[8][9]

  • Weighing: In a suitable flask, weigh the required amount of this compound.

  • Base Addition: Add a 2.6% aqueous solution of sodium carbonate. The amount should be sufficient to form the sodium salt of the sulfonic acid.[8]

  • Dissolution: Gently warm the mixture while stirring until a clear solution is obtained. This indicates the formation of the soluble sodium salt.

  • Cooling: Cool the solution in an ice-water bath before proceeding with subsequent reaction steps, such as diazotization.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol is suitable for experiments requiring an organic-based stock solution.

  • Weighing: Weigh the desired amount of this compound into a vial.

  • Solvent Addition: Add fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).[4]

  • Sonication: Place the vial in an ultrasonic bath to aid dissolution.[4]

  • Storage: Once fully dissolved, store the stock solution appropriately. For long-term storage, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]

Visualizations

pH_Effect_on_Solubility cluster_low_pH Low pH (Acidic) cluster_neutral_pH Neutral pH cluster_high_pH High pH (Basic) Low_pH Protonated Form (Cationic Salt) -NH₃⁺ Highly Soluble Neutral_pH Zwitterionic Form -NH₃⁺ & -SO₃⁻ Poorly Soluble Low_pH->Neutral_pH Increase pH Neutral_pH->Low_pH Decrease pH High_pH Deprotonated Form (Anionic Salt) -SO₃⁻ Highly Soluble Neutral_pH->High_pH Increase pH High_pH->Neutral_pH Decrease pH

Caption: Effect of pH on the solubility of this compound.

Experimental_Workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome Start Insoluble This compound pH_Adjust pH Adjustment (Acidic/Basic) Start->pH_Adjust Solvent Solvent Selection (e.g., DMSO) Start->Solvent Temp Temperature Increase Start->Temp Particle Particle Size Reduction Start->Particle Outcome Dissolved This compound pH_Adjust->Outcome Solvent->Outcome Temp->Outcome Particle->Outcome

Caption: Workflow for troubleshooting solubility issues.

References

Technical Support Center: Nitrite Analysis Using 2-Aminobenzenesulfonic Acid (Sulfanilic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals using 2-aminobenzenesulfonic acid (sulfanilic acid) for colorimetric nitrite (B80452) analysis, commonly known as the Griess test.

Frequently Asked Questions (FAQs)

Q1: What is the principle of nitrite detection using this compound?

A1: The method is based on the Griess reaction. In an acidic medium, nitrite ions react with a diazotizing reagent, this compound (sulfanilic acid), to form a transient diazonium salt.[1][2] This intermediate then couples with a reagent such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, magenta-colored azo dye.[1][2][3] The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically, typically around 540-548 nm.[3][4][5]

Q2: What is the linear range of this assay?

A2: The typical linear range of the Griess assay is approximately 1 to 100 µM of nitrite.[3][5] Samples with concentrations outside this range should be diluted accordingly.

Q3: How should the Griess reagent be prepared and stored?

A3: The Griess reagent is typically a two-part solution. One part contains sulfanilic acid in an acidic solution (e.g., phosphoric or hydrochloric acid), and the second part contains N-(1-naphthyl)ethylenediamine (NED).[5] These solutions should be stored refrigerated (2-6°C) and protected from light.[5] For the assay, equal volumes of the two components are mixed to form the final working reagent.[5] It is recommended to prepare only enough of the mixed reagent for immediate use, as it may not be stable for more than a few hours.[5]

Q4: Can this method be used to measure nitrate (B79036)?

A4: Yes, but not directly. To measure nitrate, it must first be reduced to nitrite. This is commonly achieved by passing the sample through a copperized cadmium column or by using the enzyme nitrate reductase.[1][4] The total nitrite is then measured using the Griess reaction. The nitrate concentration is calculated by subtracting the initial nitrite concentration (measured without the reduction step) from the total nitrite concentration.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Weak Color Development Incorrect pH: The diazotization reaction requires an acidic environment.[2]Ensure the final pH of the reaction mixture is within the optimal acidic range (typically pH 2-2.5). Check the acidity of your reagent.
Reagent Degradation: The NED component is sensitive to air oxidation and light.Prepare fresh Griess reagent. Store stock solutions properly (refrigerated, protected from light and air).[5]
Insufficient Incubation Time: The color development reaction is not instantaneous.Allow the reaction to proceed for the recommended time, typically 20-30 minutes at room temperature.[3][4][5]
Presence of Reducing Agents: Substances like ascorbate (B8700270) can interfere with the reaction.[1]Consider sample pretreatment to remove interfering reducing agents if their presence is suspected.
High Background / False Positives Contaminated Reagents/Water: Reagents or the water used for dilutions may be contaminated with nitrite.Use high-purity, nitrite-free water and analytical grade chemicals. Run a reagent blank with every assay.[6]
Very High Nitrate Levels: Extremely high concentrations of nitrate can sometimes lead to a small amount of nitrous acid formation during the test, giving a false positive for nitrite.[7]If high nitrate is suspected, dilute the sample and re-analyze.
Other Oxidized Nitrogen Species: Compounds like chloramines or nitrosoamines might contribute to a background signal.[7]Evaluate sample matrix for other potential nitrogen-containing interferents.
Precipitate Formation Sample Matrix Issues: Biological samples like heparinized plasma may form a precipitate upon addition of the acidic Griess reagent.[8]Use alternative anticoagulants like EDTA or citrate (B86180) for plasma preparation.[8] Consider deproteinizing samples using ultrafiltration or clarification reagents (e.g., Carrez solutions).[6][8]
Inconsistent or Irreproducible Results Metal Ion Interference: High concentrations of metal ions, particularly iron (Fe), can interfere with color development, leading to underestimation of nitrite.[9][10][11][12]Add a chelating agent like EDTA or DTPA to the buffer to minimize metal ion interference.[9][11] DTPA has been shown to be effective at eliminating iron interference where EDTA may not be.[9][10]
Turbidity or Sample Color: Particulates or endogenous color in the sample can interfere with the absorbance reading.[11]Filter or centrifuge turbid samples before analysis.[2][6] Run a sample blank (sample + water instead of Griess reagent) and subtract its absorbance.[11]

Data on Common Interferences

Several endogenous and exogenous compounds can interfere with the Griess reaction assay. The table below summarizes common interfering substances.

Interfering SubstanceType of InterferenceNotes and Mitigation Strategies
Iron (Fe) Negative (Underestimation)Significant interference at concentrations >10 mg/L, especially when using an NH4Cl/EDTA buffer.[10][13] The mechanism is thought to be an iron-catalyzed reduction of the diazonium ion intermediate.[9][10] Mitigation: Replace EDTA with diethylenetriaminepentaacetic acid (DTPA) in the buffer.[9][10]
Ascorbate (Vitamin C) Negative (Underestimation)Acts as a reducing agent, interfering with the diazotization step.[1]
Reduced Thiols (e.g., glutathione) Negative (Underestimation)Can interfere with the reaction.[1]
NADPH/NADP+ Negative (Underestimation)Both NADPH and its oxidized form, NADP+, can interfere with the Griess reaction, especially at certain pH values.[1][14]
Proteins (e.g., in plasma) Matrix Effects / PrecipitationHigh protein content can interfere with the assay and cause precipitation.[4] Mitigation: Deproteinize samples using methods like ultrafiltration or chemical precipitation (e.g., with methanol/diethyl ether or Carrez reagents).[1][6]
Heparin PrecipitationCan cause precipitates in plasma samples when the acidic reagent is added.[1][8] Mitigation: Use EDTA or citrate as an anticoagulant instead.[8]
Residual Chlorine Positive (Overestimation)May interfere by oxidation.[11]
Sulfide Ions Negative (Underestimation)Can react with nitrite, leading to lower results.

Experimental Protocols

Standard Protocol for Nitrite Determination

This protocol is a general guideline for the colorimetric determination of nitrite in aqueous samples.

1. Reagent Preparation:

  • Sulfanilic Acid Solution (Reagent A): Dissolve 1 g of sulfanilic acid in 100 mL of 5% (v/v) phosphoric acid. Store at 4°C, protected from light.[5]

  • N-(1-naphthyl)ethylenediamine (NED) Solution (Reagent B): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store at 4°C, protected from light.[5]

  • Griess Reagent (Working Solution): Immediately before use, mix equal volumes of Reagent A and Reagent B. Allow the mixture to warm to room temperature before use.[5]

  • Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water. Store at 4°C.

  • Standard Curve Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 10, 25, 50, 75, 100 µM) using deionized water.

2. Assay Procedure (Microplate Format):

  • Add 150 µL of each standard or unknown sample to individual wells of a 96-well microplate.[3]

  • Add 20 µL of the freshly prepared Griess Reagent to each well.[3]

  • Add 130 µL of deionized water to each well to bring the final volume to 300 µL.[3]

  • Prepare a blank well containing 150 µL of deionized water and 20 µL of Griess Reagent.

  • Incubate the plate for 20-30 minutes at room temperature, protected from light, to allow for color development.[3][5]

  • Measure the absorbance at 548 nm (or a wavelength between 520-590 nm) using a microplate reader.[3][5]

3. Data Analysis:

  • Subtract the absorbance of the blank from all standard and sample readings.

  • Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.

  • Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

Griess_Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Sample Sample Collection (e.g., plasma, media) Pretreat Sample Pre-treatment (e.g., Filtration, Deproteinization) Sample->Pretreat Plate Pipette Samples & Standards into 96-well plate Pretreat->Plate Standards Prepare Nitrite Standards (1-100 µM) Standards->Plate Reagent Prepare Griess Reagent (Mix Sulfanilic Acid + NED) AddReagent Add Griess Reagent to all wells Reagent->AddReagent Plate->AddReagent Incubate Incubate 20-30 min at Room Temperature AddReagent->Incubate Measure Measure Absorbance (540-548 nm) Incubate->Measure Curve Generate Standard Curve Measure->Curve Calculate Calculate Sample Concentration Curve->Calculate

Caption: Experimental workflow for nitrite analysis using the Griess reaction.

Troubleshooting_Logic cluster_color Color Development Issues cluster_background High Background Issues cluster_interference Inconsistency / Interference Start Problem Encountered (e.g., Inaccurate Result) WeakColor Weak or No Color Start->WeakColor HighBG High Background Start->HighBG Inconsistent Inconsistent Results Start->Inconsistent CheckpH Verify Acidic pH WeakColor->CheckpH CheckReagent Prepare Fresh Reagent CheckpH->CheckReagent CheckTime Ensure Adequate Incubation Time CheckReagent->CheckTime CheckWater Test Reagent Blank HighBG->CheckWater CheckMatrix Run Sample Blank (No Griess Reagent) CheckWater->CheckMatrix CheckMetals Suspect Metal Ions? (e.g., Iron) Inconsistent->CheckMetals CheckProteins Suspect Protein? (e.g., Plasma) Inconsistent->CheckProteins AddChelator Add DTPA to Buffer CheckMetals->AddChelator Deproteinize Deproteinize Sample CheckProteins->Deproteinize

Caption: A logical flow diagram for troubleshooting common issues.

References

Technical Support Center: Purification of 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial 2-aminobenzenesulfonic acid (also known as orthanilic acid).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities depending on the synthetic route. These may include:

  • Isomeric Impurities: Sulfanilic acid (4-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid) can be present as byproducts of the sulfonation of aniline (B41778).

  • Disulfonated Byproducts: Aniline-2,4-disulfonic acid can form if the sulfonation reaction is not carefully controlled.

  • Starting Materials: Residual aniline sulfate (B86663) may be present from the initial reaction.

  • Colored Impurities: The commercial product can range from white to light yellow or even light brown, indicating the presence of colored polymeric or oxidation byproducts.[1]

Q2: My commercial this compound is off-white/yellow. How can I remove the color?

A2: Discoloration is typically due to trace amounts of colored organic impurities. A common and effective method for color removal is treatment with activated carbon. During the recrystallization process, a small amount of activated carbon can be added to the hot solution to adsorb these colored molecules. The carbon is then removed by hot filtration, leaving a colorless solution from which pure crystals can be obtained.[1][2]

Q3: What is the best solvent for recrystallizing this compound?

A3: Water is the most common and effective solvent for the recrystallization of this compound. Its solubility is significantly higher in hot water than in cold water, which is the ideal characteristic for a recrystallization solvent. For particularly stubborn impurities, recrystallization from an acidic aqueous solution (e.g., with the addition of a small amount of hydrochloric acid) can be beneficial.

Q4: How does the zwitterionic nature of this compound affect its purification?

A4: this compound exists as a zwitterion (internal salt), with a protonated amino group (-NH3+) and a deprotonated sulfonic acid group (-SO3-). This structure makes it highly polar and contributes to its good solubility in water but poor solubility in most organic solvents. The zwitterionic nature can sometimes lead to challenges in crystallization. Adjusting the pH of the solution can alter its solubility; it is least soluble at its isoelectric point. This property can be exploited to improve the crystallization yield.

Experimental Protocol: Purification by Recrystallization

This protocol describes a standard procedure for the purification of commercial this compound using recrystallization from water with an activated carbon treatment for decolorization.

Materials and Reagents:

  • Commercial this compound

  • Deionized water

  • Activated carbon (powdered)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration)

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the impure this compound. For every 10 grams of the acid, add approximately 150-200 mL of deionized water.

  • Heating: Gently heat the mixture to boiling while stirring continuously. Add more hot deionized water in small portions until all the solid has dissolved. Avoid adding a large excess of water to ensure a good recovery yield.

  • Decolorization: Once the solid is fully dissolved, remove the flask from the heat source. Cautiously add a small amount of activated carbon (approximately 0.1-0.2 grams for every 10 grams of starting material) to the hot solution. Caution: Adding activated carbon to a boiling solution can cause it to froth violently.[2]

  • Adsorption: Gently swirl the flask and reheat the solution to boiling for 5-10 minutes to allow for the adsorption of colored impurities onto the activated carbon.[1]

  • Hot Gravity Filtration: To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration. This is a critical step to prevent premature crystallization. Pre-heat a glass funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved. The final product should be a white, crystalline solid.

Data Presentation: Solubility of this compound and Related Impurities

The efficiency of purification by recrystallization relies on the differential solubility of the target compound and its impurities in the chosen solvent at different temperatures. The following table summarizes available solubility data in water.

CompoundSolubility in Water ( g/100 mL)Temperature (°C)Reference
This compound 1.0 - 5.022
Aniline sulfate 6.615
Aniline-2,4-disulfonic acid 0.04321

Note: Comprehensive temperature-dependent solubility data is limited in the literature. However, the data illustrates that while this compound is sparingly soluble in cold water, its solubility increases significantly with temperature. In contrast, potential byproduct like aniline-2,4-disulfonic acid has very low water solubility, suggesting it would be easily removed during hot filtration.

Troubleshooting Guide

Problem Possible Cause Solution
Low Crystal Yield - Too much solvent was used during dissolution.- The solution was not cooled sufficiently.- Concentrate the filtrate by boiling off some of the solvent and cool again.- Ensure the flask is left in an ice bath for an adequate amount of time (at least 30 minutes).
Product is Still Colored - Insufficient amount of activated carbon was used.- Contact time with activated carbon was too short.- Hot filtration was not performed correctly, allowing some carbon to pass through.- Repeat the recrystallization, ensuring an adequate amount of activated carbon is used and the solution is boiled for at least 5-10 minutes with the carbon.- Use a finer grade of filter paper for the hot filtration.
"Oiling Out" (Product separates as a liquid instead of crystals) - The solution is supersaturated to a point where the boiling point of the solvent is higher than the melting point of the impure compound.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider using a different solvent system or performing a preliminary purification step.
No Crystals Form Upon Cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation to begin crystallization.- Boil off some of the solvent to concentrate the solution and try cooling again.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Fine, Needle-like Crystals That are Difficult to Filter - The solution cooled too rapidly.- Allow the solution to cool to room temperature without placing it in an ice bath. Slower cooling promotes the growth of larger crystals.

Visualizations

Purification_Workflow start Commercial this compound (Impure) dissolve Dissolve in Minimum Hot Water start->dissolve decolorize Add Activated Carbon (Decolorization) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter impurities_out Remove Insoluble Impurities & Activated Carbon hot_filter->impurities_out cool Slow Cooling & Ice Bath hot_filter->cool crystallize Crystallization cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter mother_liquor Soluble Impurities in Mother Liquor vacuum_filter->mother_liquor wash Wash with Cold Water vacuum_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Aminobenzenesulfonic acid (also known as Orthanilic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important? A1: this compound is an amine derivative used in the synthesis of various active compounds, including azo dyes and pharmaceuticals.[1][2] Its stability is crucial because degradation, primarily through oxidation, can lead to the formation of colored impurities, which can compromise the integrity and outcome of experiments, affecting purity, reactivity, and final product quality.[3]

Q2: What are the primary causes of this compound oxidation? A2: The primary causes of oxidation are exposure to atmospheric oxygen, light, and elevated temperatures.[3][4] The amino group (-NH2) on the benzene (B151609) ring is particularly susceptible to oxidation.[3] Incompatible materials, such as strong oxidizing agents, can also accelerate degradation.[5][6]

Q3: How can I visually identify if my this compound has oxidized? A3: A common sign of oxidation is a change in the appearance of the compound. While typically a white or off-white powder, oxidation can lead to the formation of colored degradation products, causing the substance to darken or develop a purple, brown, or black appearance.[3][7]

Q4: What are the ideal storage conditions to prevent oxidation? A4: To minimize oxidation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, and to protect it from light.[3][9] For solutions, storage at low temperatures (-20°C or -80°C) is advised for long-term stability.[10]

Q5: Are there any chemical additives that can help prevent the oxidation of this compound in solution? A5: Yes, for applications where it is permissible, the addition of antioxidants can help prevent oxidation in solutions.[3] Common antioxidants used for similar compounds include ascorbic acid or sodium metabisulfite.[3] However, the compatibility of any additive with your specific experimental design must be verified.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: The solid this compound powder has changed color in its container.

  • Possible Cause: The material has been exposed to air, light, or heat over a prolonged period, leading to oxidation. The container seal may be compromised.

  • Solution:

    • Assess the Severity: A slight discoloration may not significantly impact all applications, but a significant color change to dark brown or purple indicates substantial degradation.[3]

    • Purity Check: If your application is sensitive to impurities, perform a purity analysis (e.g., HPLC) to quantify the level of degradation.

    • Replace if Necessary: For high-purity applications, it is best to discard the discolored product and use a fresh, unoxidized batch.

    • Review Storage: Ensure future batches are stored according to the recommended conditions outlined in the table below.

Issue 2: A freshly prepared aqueous solution of this compound rapidly turns yellow or brown.

  • Possible Cause 1: Dissolved Oxygen: The solvent (e.g., water) contains dissolved oxygen, which is oxidizing the compound.

    • Solution: De-gas the solvent before use by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.[3]

  • Possible Cause 2: Peroxide Impurities: The solvent may contain peroxide impurities, which are strong oxidizing agents.

    • Solution: Use fresh, high-purity, or peroxide-free solvents for your solution preparation.

  • Possible Cause 3: High pH: The pH of the solution may be promoting oxidation.

    • Solution: Conduct a pH stability study to determine the optimal pH range for your solution and use a suitable buffer system to maintain it.[3]

Data Presentation

Table 1: Recommended Storage Conditions to Minimize Oxidation

ParameterSolid CompoundIn SolutionRationale
Temperature Cool, room temperature[8]2-8°C (short-term), -20°C or -80°C (long-term)Reduces the rate of chemical degradation reactions.[3]
Atmosphere Tightly sealed containerWork under an inert atmosphere (Nitrogen or Argon)[3]Prevents contact with atmospheric oxygen, a key driver of oxidation.[3]
Light Store in a dark place[9]Use amber vials or protect from light[9]Prevents photodegradation and light-induced oxidation.[3]
Container Tightly closed, dry[11]Tightly sealed glass vial with a secure capPrevents exposure to air and moisture.
Additives N/AConsider antioxidants (e.g., ascorbic acid) if compatible[3]Chemically scavenges oxidizing species.

Experimental Protocols

Protocol 1: Preparation of an Oxygen-Free Solution of this compound

Objective: To prepare a solution of this compound while minimizing the risk of oxidation from dissolved oxygen.

Materials:

  • This compound

  • High-purity, de-gassed solvent (e.g., water, buffer)

  • Inert gas source (Nitrogen or Argon) with tubing

  • Schlenk flask or a standard flask with a septum-sealed sidearm

  • Syringes and needles

  • Magnetic stirrer and stir bar

Methodology:

  • Solvent De-gassing:

    • Place the required volume of solvent into the Schlenk flask containing a magnetic stir bar.

    • Seal the flask and purge with an inert gas (Nitrogen or Argon) by bubbling the gas through the solvent via a long needle or cannula for at least 15-20 minutes while stirring. Ensure there is an outlet needle to prevent pressure buildup.

  • Weighing the Compound:

    • While the solvent is de-gassing, accurately weigh the required amount of this compound.

  • Dissolution under Inert Atmosphere:

    • Once the solvent is de-gassed, remove the gas inlet and outlet needles. Maintain a positive pressure of the inert gas in the flask.

    • Quickly add the weighed this compound powder to the flask.

    • Immediately reseal the flask and continue stirring under a gentle, positive pressure of the inert gas until the solid is fully dissolved.

  • Storage and Use:

    • The resulting solution should be used immediately.

    • If short-term storage is required, keep the flask sealed under the inert atmosphere and store at the recommended temperature (see Table 1). For longer-term storage, aliquot the solution into amber vials inside a glovebox or under a stream of inert gas, seal tightly, and store at -20°C or -80°C.[10]

Visualizations

G Workflow for Preventing Oxidation cluster_0 Preparation cluster_1 Storage cluster_2 Handling start Start: Obtain This compound check_appearance Check Appearance: White/Off-White? start->check_appearance degas De-gas Solvent (e.g., N2 Purge) check_appearance->degas If Yes end End: Use in Experiment check_appearance->end If No, Discard dissolve Dissolve Under Inert Atmosphere degas->dissolve storage_conditions Store in Tightly Sealed, Amber Container dissolve->storage_conditions use_promptly Use Solution Promptly dissolve->use_promptly add_inert_gas Blanket with Inert Gas (N2/Ar) storage_conditions->add_inert_gas refrigerate Store at Cool Temp (e.g., 2-8°C or -20°C) add_inert_gas->refrigerate use_promptly->end

Caption: Experimental workflow for handling this compound.

G Cause and Effect of Oxidation O2 Atmospheric Oxygen Oxidation Oxidation of Amino Group O2->Oxidation Light UV/Visible Light Light->Oxidation Heat Elevated Temperature Heat->Oxidation Oxidants Strong Oxidizing Agents Oxidants->Oxidation ASA This compound (Stable State) ASA->Oxidation Impurities Formation of Colored Degradation Products Oxidation->Impurities Compromised_Results Compromised Experimental Results Impurities->Compromised_Results

Caption: Factors leading to the oxidation of this compound.

G Troubleshooting Discolored Compound start Start: Compound is Discolored q1 Is the application sensitive to purity? start->q1 discard Discard and Use Fresh Batch q1->discard Yes q2 Is purification an option? q1->q2 No review Review Storage & Handling Procedures to Prevent Future Issues discard->review purify Purify Material Before Use q2->purify Yes proceed Proceed with Caution: (Acknowledge potential impact of impurities) q2->proceed No purify->review proceed->review end End review->end

References

Temperature control in the synthesis of 2-Aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the critical role of temperature control in the synthesis of 2-aminobenzenesulfonic acid (orthanilic acid).

Troubleshooting Guide

Question: Why is my yield of this compound lower than expected?

Answer:

Low yields in the synthesis of this compound can often be attributed to improper temperature control during the reaction. Several factors may be at play:

  • Incomplete Reaction: The sulfonation of aniline (B41778) is temperature-dependent. If the reaction temperature is too low or the heating time is insufficient, the conversion of the aniline sulfate (B86663) intermediate to the final product may be incomplete.[1]

  • Side Reactions: Conversely, excessively high temperatures can lead to the formation of unwanted byproducts. These can include polysulfonated anilines (di- and tri-sulfonated products), which reduces the yield of the desired monosulfonated product.[1][2] Charring or decomposition of the organic material can also occur at very high temperatures.[2][3]

  • Isomer Formation: The position of the sulfonic acid group on the aniline ring is directed by the reaction temperature. While the synthesis of the para-isomer (sulfanilic acid) is often carried out at higher temperatures (the "baking process"), the formation of the ortho-isomer (this compound) is favored at lower temperatures. If your goal is the ortho-isomer, high temperatures will favor the formation of the para-isomer, thus reducing your yield of the desired product.

Solutions:

  • Optimize Reaction Temperature: Carefully control the reaction temperature to the optimal range for the formation of this compound. This may require methodical experimentation to determine the ideal temperature for your specific setup.

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product, allowing you to adjust the reaction time accordingly.[1]

  • Controlled Heating: Employ a well-calibrated heating mantle, oil bath, or a temperature-controlled reactor to ensure uniform and stable heating. Ohmic heating has also been explored as a method for rapid and uniform heating, which can offer energetic advantages.[4][5]

Question: My final product is discolored (dark or charred). What is the cause and how can I fix it?

Answer:

Discoloration, particularly charring, is a strong indicator of excessive reaction temperatures.[2][3] Aniline and its derivatives can be sensitive to high heat, especially in the presence of a strong acid like sulfuric acid.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range. It is crucial to avoid localized overheating, which can occur with direct, intense heating. Using a stirred reaction mixture and a controlled heating source is essential.

  • Inert Atmosphere: In some cases, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to discoloration.

  • Purification: If you have a discolored product, you may be able to purify it. Recrystallization from hot water or an ethanol/water mixture is a common and effective method.[1] The use of activated carbon during recrystallization can help to remove colored impurities.[1][6]

Frequently Asked Questions (FAQs)

What is the "baking process" for the synthesis of aminobenzenesulfonic acids?

The "baking process" is a common industrial method for the sulfonation of aromatic amines. It involves heating the amine sulfate salt, in this case, anilinium hydrogen sulfate, at elevated temperatures.[2][7][8] During this process, a rearrangement occurs, leading to the formation of the aminobenzenesulfonic acid. The water formed during the reaction is typically removed to drive the equilibrium towards the product.[7][8]

How does temperature affect the isomeric distribution of aminobenzenesulfonic acid?

Temperature plays a crucial role in determining which isomer of aminobenzenesulfonic acid is formed. Generally:

  • Low temperatures favor the formation of the ortho-isomer (this compound).

  • High temperatures (typically in the range of 180-220°C) favor the formation of the para-isomer (4-aminobenzenesulfonic acid, or sulfanilic acid).[8][9][10] This is because the para-isomer is the thermodynamically more stable product.

What are the typical temperature ranges for the synthesis of this compound?

While the high-temperature baking process is well-documented for sulfanilic acid, the synthesis of this compound generally requires lower temperatures. The precise optimal temperature can vary depending on the specific procedure and reagents used. It is advisable to consult specific literature procedures for the synthesis of the ortho-isomer and to perform small-scale experiments to determine the optimal temperature for your conditions.

Quantitative Data Summary

The following table summarizes various reaction conditions for the sulfonation of aniline, highlighting the impact of temperature on the outcome. Note that many high-temperature examples lead to the para-isomer (sulfanilic acid).

Reactant 1Reactant 2Temperature (°C)Time (hours)YieldNotes
AnilineSulfuric Acid2001999%Synthesis of o-aminobenzenesulfonic acid with sodium hydrogen sulfate.[6]
AnilineSulfuric Acid195-2050.17 (10 mins)51%Synthesis of sulfanilic acid; exceeding this temperature range causes charring.[3]
AnilineSulfuric Acid180-280--General range for the "baking process" to produce p-sulfanilic acid.[7]
AnilineSulfuric Acid170-2105-10Quantitative"Bake Process" for obtaining desired sulfonic acids.[2]
AnilineChlorosulfonic Acid< 104-6-Initial chlorosulfonation step, followed by ammonolysis. Low temperature is critical to minimize side reactions.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should consult relevant literature and adapt the procedure as necessary for their specific equipment and safety protocols.

Materials:

  • Aniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bisulfate (optional, as a catalyst)

  • Activated Carbon

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle or oil bath with a temperature controller and sensor

  • Beakers

  • Buchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Formation of Anilinium Hydrogen Sulfate: In a fume hood, carefully and slowly add a stoichiometric amount of concentrated sulfuric acid to a stirred flask containing aniline. The addition is exothermic, so it is crucial to control the temperature by cooling the flask in an ice bath.

  • Heating (Sulfonation): Once the initial reaction has subsided, begin to heat the mixture. For the synthesis of this compound, a lower temperature range should be explored, for instance, starting around 100-130°C. The optimal temperature may need to be determined experimentally. Heat the mixture for several hours with continuous stirring.

  • Workup: After the reaction is complete (as determined by monitoring, e.g., TLC), allow the mixture to cool. Carefully pour the reaction mixture into a beaker containing cold water or crushed ice. This will precipitate the crude this compound.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any remaining acid.

  • Purification: To purify the product, transfer the crude solid to a beaker with deionized water and heat to dissolve. Add a small amount of activated carbon to the hot solution to decolorize it and heat for a few more minutes.[3][6] Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Yield or Impure Product temp_check Was the reaction temperature strictly controlled? start->temp_check high_temp High Temperature Suspected temp_check->high_temp No low_temp Low Temperature Suspected temp_check->low_temp Yes, but still low yield charring Observe for charring or dark discoloration. high_temp->charring incomplete_reaction Check for unreacted starting material (e.g., via TLC). low_temp->incomplete_reaction charring_yes Charring/Discoloration Present charring->charring_yes Yes charring_no No Significant Discoloration charring->charring_no No incomplete_yes Starting Material Present incomplete_reaction->incomplete_yes Yes incomplete_no No Starting Material incomplete_reaction->incomplete_no No solution_high_temp Solution: - Reduce reaction temperature. - Ensure uniform heating. - Consider inert atmosphere. charring_yes->solution_high_temp charring_no->solution_high_temp solution_low_temp Solution: - Increase reaction temperature. - Increase reaction time. incomplete_yes->solution_low_temp incomplete_no->solution_low_temp purification Purify product via recrystallization with activated carbon. solution_high_temp->purification

Caption: Troubleshooting workflow for temperature control issues.

References

Technical Support Center: Orthanilic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the pH of coupling reactions involving orthanilic acid. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental two-step process for the coupling reaction of orthanilic acid? A1: The reaction is a two-stage process. The first step is diazotization , where the primary aromatic amine of orthanilic acid is converted into a diazonium salt.[1] This is achieved by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[2][3] The second step is the azo coupling , where the electrophilic diazonium salt reacts with a coupling partner, usually an electron-rich aromatic compound like a phenol (B47542) or another aromatic amine, to form an azo compound (a dye).[4][5]

Q2: Why is strict temperature control so critical during the diazotization of orthanilic acid? A2: The diazonium salt formed during diazotization is thermally unstable.[2] If the temperature rises above 5-10°C, the salt will decompose, often liberating nitrogen gas.[2] This decomposition is irreversible and is a primary cause of low or non-existent product yields. Therefore, it is crucial to maintain the reaction in an ice bath, typically between 0-5°C, for the entire duration of the diazotization process.[2][6]

Q3: What is the optimal pH for the initial diazotization step? A3: The diazotization step requires a strongly acidic medium.[2] The presence of a strong acid, like excess hydrochloric acid, is necessary to generate the nitrous acid (HNO₂) from sodium nitrite, which then forms the reactive nitrosonium ion electrophile.[1][7] This acidic environment also prevents premature coupling of the diazonium salt with unreacted amine.[7]

Q4: How does the choice of coupling partner affect the optimal pH for the second (coupling) step? A4: The optimal pH for the azo coupling step is critically dependent on the nature of the coupling partner.[2][4]

  • Phenols and Naphthols: These compounds require mildly alkaline conditions (typically pH > 7.5). In this pH range, the hydroxyl group deprotonates to form a highly reactive phenoxide ion, which is more susceptible to electrophilic attack by the diazonium salt.[2]

  • Aromatic Amines: These partners require mildly acidic conditions (typically pH < 6).[2] A pH that is too low will protonate the amine, making it unreactive, while a pH that is too high may lead to side reactions.[2][4]

Q5: Why is the color of my final azo dye different from what I expected? A5: Variations in the final color of the azo dye can be attributed to several factors. Many azo dyes are pH indicators, meaning their color can change significantly depending on the pH of the final solution.[2] Ensure the product is isolated at a consistent, often neutral, pH. Additionally, the presence of impurities or side products from incomplete reactions can also lead to color deviations.[2]

Troubleshooting Guide

Problem: Low or Non-Existent Yield of Azo Dye

This is a common issue that can often be traced back to problems in either the diazotization or the coupling stage.[2]

Possible Cause Troubleshooting Steps & Solutions
1. Diazonium Salt Decomposition The most frequent cause is the temperature rising above the optimal 0-5°C range during diazotization.[2] Solution: Ensure the reaction flask is submerged in a well-maintained ice-salt bath. Add the sodium nitrite solution very slowly to control the exothermic reaction.[2]
2. Incomplete Diazotization Insufficient acid prevents the complete formation of nitrous acid, leading to unreacted orthanilic acid.[2] Solution: Use a strong mineral acid like HCl and ensure it is in excess.[7] To verify completion, test for the presence of excess nitrous acid by spotting the reaction mixture onto starch-iodide paper. A positive test (a blue-black color) indicates that all the orthanilic acid has been consumed.[8]
3. Incorrect pH for Coupling The coupling reaction is highly pH-sensitive and depends on the coupling partner.[4][5] Solution: Carefully adjust and buffer the pH of the coupling reaction mixture. Use a pH meter for accuracy. For phenolic couplers, adjust to a mildly alkaline pH (>7.5). For amine couplers, maintain a mildly acidic pH (<6).[2]
4. Impure Reagents Impurities in the orthanilic acid or coupling component can lead to unwanted side products and lower yields.[2] Solution: Use reagents of high purity. If necessary, recrystallize the starting materials before use.

Data Summary: pH Optimization for Azo Coupling

The efficiency of the azo coupling reaction is highly dependent on the pH, which activates the coupling component. The table below summarizes the typical optimal pH ranges for different classes of coupling partners.

Coupling Partner Class Activating Group Optimal pH Range Rationale
Phenols, Naphthols-OH> 7.5 (Mildly Alkaline)Deprotonation to the more reactive phenoxide ion (-O⁻) is required.[2]
Aromatic Amines-NH₂, -NHR, -NR₂< 6 (Mildly Acidic)The free amine is the reactive species; low pH prevents protonation to the unreactive -NH₃⁺ group.[2]
Acetoacetanilides-COCH₂CONHAr~4.5 - 6.0This specific range was found to be optimal for coupling with acetoacetanilide (B1666496) derivatives.[9]

Experimental Protocols

Protocol 1: General Procedure for Diazotization of Orthanilic Acid

  • Dissolve orthanilic acid in a dilute solution of sodium carbonate in water to form the sodium salt.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a concentrated solution of hydrochloric acid until the solution is strongly acidic.

  • Prepare a solution of sodium nitrite (NaNO₂) in cold water (a slight molar excess, ~1.1 equivalents, is common).[2]

  • Add the sodium nitrite solution dropwise to the cold, acidic orthanilic acid solution, ensuring the temperature never exceeds 5°C.[2][6]

  • Stir the reaction mixture for 15-30 minutes in the ice bath after the addition is complete.

  • Confirm the completion of diazotization by testing for excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).[8] The resulting clear solution contains the diazonium salt and is ready for the coupling step.

Protocol 2: General Procedure for Azo Coupling with a Phenolic Partner (e.g., 1-Naphthol)

  • Dissolve the phenolic coupling partner (e.g., 1-naphthol) in a dilute aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to below 10°C in an ice bath.

  • Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold solution of the coupling partner.

  • A colored precipitate of the azo dye should form immediately.

  • Monitor and maintain the pH of the mixture in the mildly alkaline range (pH > 7.5) by adding small amounts of dilute sodium hydroxide solution as needed.[2]

  • Continue stirring the reaction in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the product by vacuum filtration, wash with cold water, and allow it to dry.

Process Visualization

G Workflow for pH Optimization in Orthanilic Acid Coupling Reactions cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_phenols Phenolic Coupler cluster_amines Amine Coupler start Dissolve Orthanilic Acid add_acid Add Excess HCl Cool to 0-5°C start->add_acid add_nitrite Slowly Add NaNO₂ (aq) Maintain 0-5°C add_acid->add_nitrite test_completion Test with Starch-Iodide Paper add_nitrite->test_completion diazonium_salt Diazonium Salt Formed coupler_choice Select Coupling Partner diazonium_salt->coupler_choice test_completion->add_nitrite Negative (Add more NaNO₂) test_completion->diazonium_salt Positive (Blue) dissolve_phenol Dissolve in NaOH (aq) coupler_choice->dissolve_phenol dissolve_amine Dissolve in Acid (aq) coupler_choice->dissolve_amine ph_phenol Adjust to pH > 7.5 dissolve_phenol->ph_phenol couple_phenol Couple with Diazonium Salt ph_phenol->couple_phenol product Azo Dye Product couple_phenol->product ph_amine Adjust to pH < 6 dissolve_amine->ph_amine couple_amine Couple with Diazonium Salt ph_amine->couple_amine couple_amine->product

Caption: Logical workflow for the diazotization of orthanilic acid and subsequent pH-dependent azo coupling.

References

Troubleshooting unexpected color changes in azo dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azo dyes, with a focus on unexpected color changes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the diazotization and coupling stages of azo dye synthesis, as well as during product purification, leading to unexpected color outcomes.

Diazotization Step

Question 1: The reaction mixture turned dark brown or black during diazotization, and I see gas evolution. What happened?

Answer: This is a classic sign of diazonium salt decomposition. The diazonium salt is thermally unstable and decomposes, especially at temperatures above 5-10 °C.[1][2] The dark coloration is likely due to the formation of phenol (B47542) and other decomposition byproducts, while the gas observed is nitrogen (N₂).[1]

Possible Causes:

  • Inadequate Cooling: The temperature of the reaction mixture exceeded the critical 0-5 °C range.

  • Slow Addition of Sodium Nitrite (B80452): Slow addition can lead to localized warming.

  • Instability of the specific diazonium salt: Some diazonium salts are inherently less stable, even at low temperatures.[3][4][5][6]

Solutions:

  • Strictly maintain the reaction temperature between 0 and 5 °C using a well-maintained ice or ice-salt bath.[3][7]

  • Ensure rapid and efficient stirring throughout the addition of sodium nitrite.[7]

  • Add the sodium nitrite solution dropwise but steadily to prevent localized temperature increases.[7]

Question 2: My final product has a weak color, suggesting a low yield of the diazonium salt was formed. What are the likely causes?

Answer: A low yield of the diazonium salt directly translates to a lower yield of the final azo dye.

Possible Causes:

  • Incomplete Diazotization: Insufficient nitrous acid was generated or the reaction was not allowed to go to completion.

  • Impure Starting Amine: Impurities in the primary aromatic amine can interfere with the diazotization reaction.

  • Incorrect Stoichiometry: An incorrect molar ratio of amine to sodium nitrite can result in unreacted starting material.

Solutions:

  • Use a slight excess of sodium nitrite (1.0-1.1 equivalents) to ensure the complete conversion of the amine.[7]

  • Test for the completion of the diazotization reaction using starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying the reaction is complete.[7][8]

  • Use a purified, high-quality primary aromatic amine.

Azo Coupling Step

Question 3: The color of my final azo dye is different from the expected color. What could be the reason?

Answer: An unexpected color is a common issue and can stem from several factors related to the coupling reaction conditions and potential side reactions.

Possible Causes:

  • Incorrect pH: The pH of the coupling reaction is critical and varies depending on the coupling partner.[9][10][11]

  • Side Reactions: The formation of side products can significantly alter the color of the final product.[12]

  • Oxidation of the Coupling Component: Phenols and aromatic amines are susceptible to oxidation, which can produce colored impurities.[13]

  • Positional Isomers: Coupling can sometimes occur at different positions on the aromatic ring (e.g., ortho instead of para), leading to isomers with different colors.[1]

Solutions:

  • Carefully control the pH of the coupling reaction according to the coupling partner being used (see Table 1).

  • Add the diazonium salt solution slowly to the coupling component solution to avoid localized high concentrations that can promote side reactions.

  • Ensure the coupling component is pure and free from oxidation products.

  • Conduct the reaction at the recommended low temperature to minimize side reactions.

Question 4: I suspect a triazene (B1217601) was formed as a side product, leading to an off-color or oily product. How can I prevent this?

Answer: Triazene formation is a known side reaction in azo dye synthesis, particularly when coupling with primary or secondary aromatic amines under inappropriate pH conditions. It occurs when the diazonium ion couples to the nitrogen atom of the amine instead of the aromatic ring.[12]

To prevent triazene formation:

  • When coupling with aromatic amines, maintain a slightly acidic pH (typically 4-5).[1][8][9][11] This protonates the amino group, preventing the diazonium ion from attacking the nitrogen atom.

Purification

Question 5: My purified azo dye still seems to have an off-color. How can I improve the purification?

Answer: The persistence of an off-color after initial purification suggests the presence of impurities that were not effectively removed.

Possible Solutions:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation. Common solvents include ethanol, methanol, or mixtures with water.[14]

  • Chromatography: For more challenging separations, column chromatography can be employed to separate the desired dye from colored impurities.[15] Thin-layer chromatography (TLC) can be used to identify a suitable solvent system for column chromatography.[15]

  • Washing: Thoroughly wash the crude product with appropriate solvents to remove unreacted starting materials and soluble impurities. For example, washing with a dilute acid can help remove unreacted aromatic amines.[14]

Data Presentation

Table 1: Optimal Reaction Conditions for Azo Dye Synthesis

ParameterDiazotization ReactionCoupling Reaction (with Phenols)Coupling Reaction (with Anilines)
Optimal Temperature 0 - 5 °C0 - 10 °C0 - 10 °C
Optimal pH Strongly Acidic (pH < 2)Mildly Alkaline (pH 8 - 10)[1][8][16]Mildly Acidic (pH 4 - 5)[1][8][9][11]
Rationale for pH Ensures the formation of the nitrosonium ion (NO+) electrophile.Deprotonates the phenol to the more reactive phenoxide ion.[9][11]Prevents N-coupling to form triazenes and keeps the aromatic ring activated.[9][11]

Table 2: Influence of Substituents on the Thermal Stability of Arenediazonium Salts

Substituent on Aryl RingGeneral Effect on StabilityInitial Decomposition Temperature (Example: Tetrafluoroborate salts)
Electron-donating groups (e.g., -OCH₃)Generally decrease stabilityLower decomposition temperatures (e.g., p-methoxy: 140 °C)[4][6]
Electron-withdrawing groups (e.g., -NO₂)Generally increase stabilityHigher decomposition temperatures (e.g., p-nitro: 150 °C)[4]
Halogens (e.g., -Cl, -Br)Stability can vary with position (meta > para, ortho)p-bromo: 140 °C[4][6]

Note: The stability of diazonium salts is complex and also depends on the counter-ion and other factors. The provided temperatures are examples and can vary.

Experimental Protocols

Protocol 1: Testing for Completion of Diazotization

Objective: To qualitatively determine if the diazotization reaction is complete by testing for the presence of excess nitrous acid.

Materials:

  • Starch-iodide paper

  • Glass stirring rod

  • Reaction mixture

Procedure:

  • Towards the end of the sodium nitrite addition, and after allowing sufficient time for the reaction to proceed, dip a clean glass stirring rod into the reaction mixture.[7][8]

  • Touch the tip of the stirring rod onto a piece of starch-iodide paper.[7][8]

Observation:

  • Positive Test (Reaction Complete): An immediate formation of a blue-black or violet color indicates the presence of excess nitrous acid, which means all the primary aromatic amine has been consumed.[8]

  • Negative Test (Reaction Incomplete): If there is no immediate color change, the diazotization is not yet complete. Continue the dropwise addition of the sodium nitrite solution and re-test after a few minutes.[8]

Protocol 2: Monitoring the Azo Coupling Reaction by Thin-Layer Chromatography (TLC)

Objective: To monitor the progress of the azo coupling reaction by observing the disappearance of the starting materials and the formation of the colored azo dye product.

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Developing chamber

  • Appropriate eluent (solvent system), determined by preliminary tests

  • Capillary spotters

  • UV lamp (if starting materials are UV active)

  • Reaction mixture

  • Samples of starting materials (diazonium salt precursor amine and coupling component) for reference

Procedure:

  • Prepare the TLC plate by drawing a baseline in pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[17]

  • Using a capillary spotter, apply a small spot of the coupling component solution to the 'SM' lane.

  • Apply a spot of the coupling component and a spot of the reaction mixture on top of each other in the 'Co' lane.[17]

  • Apply a spot of the reaction mixture to the 'RM' lane.[17]

  • Place the TLC plate in the developing chamber containing the eluent, ensuring the baseline is above the solvent level.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots. The azo dye product should be visible as a colored spot. The starting materials can be visualized under a UV lamp if they are UV active, or by using a suitable staining reagent.

Interpretation:

  • The reaction is complete when the spot corresponding to the limiting starting material (usually the coupling component) is no longer visible in the 'RM' lane.

  • The intensity of the colored product spot in the 'RM' lane should increase over time.

Mandatory Visualization

Troubleshooting_Azo_Dye_Color_Change start Unexpected Color Change Observed check_temp Was the diazotization temperature strictly maintained at 0-5 °C? start->check_temp check_pH Was the pH of the coupling reaction optimized for the coupling partner? check_temp->check_pH Yes decomp High Probability: Diazonium salt decomposition. Formation of phenols and other byproducts. check_temp->decomp No check_completion Was the completion of diazotization confirmed (e.g., with starch-iodide paper)? check_pH->check_completion Yes wrong_pH Likely Cause: Suboptimal coupling conditions. Potential for side reactions or low yield. check_pH->wrong_pH No check_purity Were the starting materials (amine and coupling component) of high purity? check_completion->check_purity Yes incomplete_rxn Possible Cause: Unreacted starting materials present in the final product. check_completion->incomplete_rxn No impure_reagents Possible Cause: Impurities are leading to the formation of colored side products. check_purity->impure_reagents No purify_product Further Action: Purify the final product via recrystallization or chromatography. check_purity->purify_product Yes solution_temp Solution: Improve cooling and temperature monitoring. Ensure efficient stirring. decomp->solution_temp solution_pH Solution: Calibrate pH meter and use buffers. Adjust pH according to Table 1. wrong_pH->solution_pH solution_completion Solution: Use a slight excess of NaNO2. Monitor reaction completion. incomplete_rxn->solution_completion solution_purity Solution: Purify starting materials before use (e.g., recrystallization, distillation). impure_reagents->solution_purity solution_temp->purify_product solution_pH->purify_product solution_completion->purify_product solution_purity->purify_product

References

Technical Support Center: Scaling Up 2-Aminobenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminobenzenesulfonic acid (Orthanilic Acid). This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process workflows to assist in your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that arise during the synthesis and purification of this compound at a larger scale.

Q1: My synthesis is producing a low yield of this compound and a high proportion of the para-isomer (Sulfanilic Acid). How can I improve the ortho-selectivity?

A1: The formation of the para-isomer is a common challenge in the sulfonation of aniline (B41778), as it is the thermodynamically more stable product.[1] To favor the formation of the ortho-isomer (this compound), consider the following adjustments:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the ortho-isomer, which is the kinetically controlled product. In contrast, higher temperatures (e.g., 180-190 °C) promote the formation of the more stable para-isomer.[1]

  • Reaction Time: Shorter reaction times can also favor the kinetic product. Prolonged heating allows for the rearrangement of the initially formed products to the thermodynamically stable para-isomer.

  • Sulfonating Agent: The choice and concentration of the sulfonating agent can influence the isomer distribution. While concentrated sulfuric acid is common, alternative methods using sulfamic acid have been shown to produce significant amounts of orthanilic acid.[2]

  • Alternative Synthesis Route: To completely avoid the issue of isomer separation, consider a multi-step synthesis starting from o-nitrochlorobenzene. This route involves sulfonation, followed by reduction of the nitro group to an amino group, which ensures the desired ortho-substitution.[3][4]

Q2: I am facing difficulties in separating the this compound from the para-isomer and other byproducts. What are the recommended large-scale purification methods?

A2: The separation of ortho and para isomers of aminobenzenesulfonic acid can be challenging due to their similar properties. An effective method for separation on a larger scale is fractional crystallization, which leverages differences in their solubility. A reported method involves exploiting the difference in solubilities of the isomers in an aqueous potassium hydroxide (B78521) solution.[2]

Q3: The sulfonation reaction is highly exothermic, and I am concerned about thermal runaway and byproduct formation at a larger scale. What are the best practices for heat management?

A3: Effective heat management is critical for a safe and successful scale-up of the aniline sulfonation. The exothermic nature of the reaction requires a robust cooling system and careful control of the reaction temperature.[5] Key strategies include:

  • Controlled Reagent Addition: A slow, controlled addition of the sulfonating agent to the aniline solution is crucial to manage the rate of heat generation.

  • Efficient Mixing: Good agitation ensures uniform temperature distribution throughout the reactor, preventing localized hotspots that can lead to increased byproduct formation and potential safety hazards.

  • Reactor Design: Utilizing reactors with a high surface area to volume ratio, such as those with cooling jackets or internal cooling coils, enhances heat dissipation.

  • Solvent/Excess Reagent: In some processes, an excess of sulfuric acid is used not only as a reagent but also as a heat sink to help moderate the temperature of the reaction mixture.

Q4: What are the primary safety concerns when working with the synthesis of this compound on a larger scale?

A4: The synthesis of this compound involves several hazardous materials and conditions that require strict safety protocols:

  • Aniline: Aniline is a toxic substance that can be absorbed through the skin and is a suspected carcinogen.[6] It is essential to handle aniline in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Corrosive Reagents: Concentrated sulfuric acid and oleum (B3057394) are highly corrosive and can cause severe burns. Appropriate PPE, including acid-resistant gloves, aprons, and face shields, must be worn.

  • Exothermic Reaction: As discussed in Q3, the potential for a thermal runaway is a significant safety concern. A thorough understanding of the reaction kinetics and thermodynamics is necessary, along with a properly designed and equipped reactor to manage the heat of reaction.

  • Pressure Build-up: If the reaction is carried out in a closed system, the evolution of gases or an uncontrolled exotherm can lead to a dangerous build-up of pressure. Proper venting and pressure relief systems are essential.

Q5: My reaction mixture becomes very viscous, leading to poor mixing and potential caking. How can this be mitigated?

A5: Increased viscosity and solidification of the reaction mass can be a significant issue, particularly with the formation of aniline sulfate (B86663) intermediates.[1] To address this:

  • Temperature Maintenance: Ensure the reaction temperature is maintained above the melting point of the intermediates. Aniline hydrogen sulfate, for instance, melts at around 160°C.[5]

  • Solvent/Excess Acid: Using an appropriate amount of sulfuric acid can help to keep the reaction mixture in a more fluid state.

  • Catalyst: Certain catalysts, such as metal hydrogen sulfates (e.g., sodium bisulfate), can be used to facilitate the reaction and may influence the physical properties of the reaction mass.[3]

  • Reactor and Agitator Design: Employing a reactor with a powerful and well-designed agitation system is crucial for handling viscous and solid-containing reaction mixtures.

Quantitative Data Presentation

The following table summarizes key quantitative data from different synthesis methods for aminobenzenesulfonic acids, providing a basis for comparison.

ParameterDirect Sulfonation of Aniline (Orthanilic & Sulfanilic Acid Mix)[2]Catalytic Sulfonation for Orthanilic Acid[3]Synthesis from o-Nitrochlorobenzene[4]
Primary Reactants Aniline, Sulfamic AcidAniline, Sulfuric Acid, Sodium Bisulfateo-Nitrochlorobenzene, Fuming Nitric Acid, Sulfuric Acid, Alkali Sulfide (B99878)
Reaction Temperature 160°C200-210°CSulfonation: "Appropriate temperatures", Reduction: Not specified
Reaction Time 12 hours18 hoursNot specified
Reported Yield Orthanilic Acid: 35.5%, Sulfanilic Acid: 24.4%>95% (orthanilic acid)Orthanilic Acid: 97-98%
Product Purity Not specified99%99.7-99.8%
Key Challenge Isomer separationHigh temperature, long reaction timeMulti-step process, hazardous materials

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Synthesis of this compound via Catalytic Sulfonation of Aniline[3]

This protocol is based on a patented method for the direct synthesis of orthanilic acid.

  • Charging the Reactor: In a suitable dispenser or reactor, sequentially add 94g of aniline, 100g of concentrated sulfuric acid (98%), and 120g of sodium bisulfate (niter cake).

  • Mixing: Disperse the materials for 1 hour to ensure a uniform mixture.

  • Baking (Sulfonation): Transfer the uniform material to a baking tray and place it in a vacuum oven. Heat the oven to 200°C and maintain this temperature for 18 hours.

  • Quenching and Decolorization: After the incubation period, pour the solid material into 600 ml of water. Add 1 gram of activated carbon and heat the mixture to 80°C for decolorization.

  • Filtration and Crystallization: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool to room temperature with stirring to induce crystallization.

  • Isolation: Collect the white solid product by filtration. The reported yield is 168g of this compound with a purity of 99%.

  • Mother Liquor Recycling: The filtrate can be retained for use in subsequent batches to improve overall yield and reduce waste.[3]

Protocol 2: Synthesis of this compound from o-Nitrochlorobenzene[4]

This protocol outlines an alternative, multi-step industrial synthesis route that avoids the formation of the para-isomer.

Step 1: Sulfonation of o-Nitrochlorobenzene

  • Reactor Setup: In a sulfonation kettle equipped with a high-speed agitator (e.g., 800-1500 rpm), charge 100kg of o-nitrochlorobenzene.

  • Sulfonating Agent Preparation: Prepare the sulfonating agent by mixing fuming nitric acid and concentrated sulfuric acid.

  • Sulfonation Reaction: Add the sulfonating agent to the kettle. The reaction is carried out at an appropriate temperature to facilitate the sulfonation process. Hydrogen chloride gas generated during the reaction is removed under vacuum.

  • Crystallization: Upon completion of the reaction, cool the mixture to 35-70°C to crystallize the o-nitrobenzene sulfonic acid product. The remaining unreacted starting materials and sulfonating agent can be recycled.

Step 2: Reduction to this compound

  • Transfer: Transfer the o-nitrobenzene sulfonic acid into a reduction kettle.

  • Reduction: Add an alkali sulfide solution to the kettle and stir to carry out the reduction of the nitro group to an amino group.

  • Isolation: The final product, this compound, is obtained from the reaction mixture. The reported yield is 97-98% with a purity of 99.7-99.8%.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of this compound.

G Workflow for Catalytic Sulfonation of Aniline cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification Aniline Aniline Mixing Mixing (1 hr) Aniline->Mixing SulfuricAcid Conc. H2SO4 SulfuricAcid->Mixing Catalyst Sodium Bisulfate Catalyst->Mixing Baking Baking (200°C, 18 hrs) Mixing->Baking Uniform Mixture Quenching Quenching in Water Baking->Quenching Solid Product Decolorization Decolorization (Activated Carbon, 80°C) Quenching->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Crystallization Crystallization (Cooling) Filtration1->Crystallization Purified Solution Filtration2 Product Filtration Crystallization->Filtration2 Product 2-Aminobenzenesulfonic Acid Product Filtration2->Product Waste Mother Liquor (for recycling) Filtration2->Waste

Caption: Workflow for the catalytic sulfonation of aniline to produce this compound.

G Troubleshooting Isomer Control in Aniline Sulfonation Problem Problem: High Para-Isomer (Sulfanilic Acid) Content Cause1 Cause: High Reaction Temperature (Thermodynamic Control) Problem->Cause1 Cause2 Cause: Prolonged Reaction Time Problem->Cause2 Cause3 Cause: Inefficient Quenching/ Isomerization during Workup Problem->Cause3 Alternative Alternative: Use a different synthesis route (e.g., from o-nitrochlorobenzene) Problem->Alternative Solution1 Solution: Lower Reaction Temperature to favor Kinetic (Ortho) Product Cause1->Solution1 Solution2 Solution: Shorten Reaction Time Cause2->Solution2 Solution3 Solution: Optimize Quenching and Purification Conditions Cause3->Solution3

Caption: Logical diagram for troubleshooting high para-isomer formation.

References

Validation & Comparative

Comparison of properties of aminobenzenesulfonic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Properties of Aminobenzenesulfonic Acid Isomers

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of isomeric compounds is fundamental. The position of functional groups on an aromatic ring can significantly influence a molecule's behavior, impacting its reactivity, solubility, and biological activity. This guide provides a detailed comparison of the three isomers of aminobenzenesulfonic acid: ortho-aminobenzenesulfonic acid (o-ASA), meta-aminobenzenesulfonic acid (m-ASA), and para-aminobenzenesulfonic acid (p-ASA).

Introduction to Aminobenzenesulfonic Acid Isomers

Aminobenzenesulfonic acids are amphoteric molecules containing both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group attached to a benzene (B151609) ring. These compounds are key intermediates in the synthesis of azo dyes, sulfa drugs, and other specialty chemicals.[1][2] The relative positions of the amino and sulfonic acid groups (ortho, meta, or para) give rise to distinct physical and chemical characteristics.

  • Ortho-aminobenzenesulfonic acid (Orthanilic acid): The amino and sulfonic acid groups are on adjacent carbon atoms (C1 and C2).

  • Meta-aminobenzenesulfonic acid (Metanilic acid): The functional groups are separated by one carbon atom (C1 and C3).

  • Para-aminobenzenesulfonic acid (Sulfanilic acid): The functional groups are on opposite sides of the benzene ring (C1 and C4).

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the three aminobenzenesulfonic acid isomers, providing a quantitative basis for comparison.

PropertyOrtho-Aminobenzenesulfonic Acid (o-ASA)Meta-Aminobenzenesulfonic Acid (m-ASA)Para-Aminobenzenesulfonic Acid (p-ASA)
CAS Number 88-21-1[3]121-47-1[4]121-57-3[5]
Molecular Formula C₆H₇NO₃S[3]C₆H₇NO₃S[4]C₆H₇NO₃S[5]
Molecular Weight 173.19 g/mol [3]173.19 g/mol [4]173.19 g/mol [5]
Appearance Light brown powder[6]White to light yellow crystalline solid[1]Off-white solid[5]
Melting Point 325 °C (decomposes)[3]>300 °C[4]288 °C[5]
Solubility in Water Soluble[2]Less than 1 mg/mL at 22 °C[4]12.51 g/L[5]
pKa 2.46[3]3.74[4]3.23[5]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible data. The following are generalized protocols for determining the key properties listed above.

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the aminobenzenesulfonic acid isomer sample is pure and dry. If necessary, recrystallize the sample from a suitable solvent (e.g., hot water for p-ASA) and dry it thoroughly.

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • As the melting point is approached, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For compounds that decompose, the temperature at which decomposition begins is noted.

Determination of Aqueous Solubility

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or shaker

  • Centrifuge and centrifuge tubes

  • UV-Vis spectrophotometer or HPLC system

  • pH meter

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of the aminobenzenesulfonic acid isomer to a known volume of deionized water in separate beakers.

  • Place the beakers in a thermostatically controlled water bath or shaker set to a specific temperature (e.g., 25 °C) and stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solutions to stand undisturbed for a few hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant. To remove any suspended solid particles, centrifuge the withdrawn sample.

  • Dilute the clear supernatant with a known volume of deionized water to a concentration suitable for analysis.

  • Determine the concentration of the dissolved isomer using a validated analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve with standard solutions) or HPLC.

  • Calculate the solubility in g/L or other appropriate units. The pH of the saturated solution should also be recorded as solubility can be pH-dependent.

Determination of pKa (Acid Dissociation Constant)

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of the aminobenzenesulfonic acid isomer and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Titrate the solution by adding small, precise volumes of the standardized NaOH solution from the burette.

  • After each addition of NaOH, stir the solution to ensure it is homogeneous and record the pH reading once it stabilizes.

  • Continue the titration well past the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa can be determined from the titration curve. For the sulfonic acid group, the pKa is the pH at the half-equivalence point.

Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of aminobenzenesulfonic acid isomers.

G Workflow for Synthesis and Characterization of Aminobenzenesulfonic Acid Isomers cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., Aniline) sulfonation Sulfonation (e.g., with H₂SO₄) start->sulfonation isomer_separation Isomer Separation & Purification sulfonation->isomer_separation phys_chem Physicochemical Properties isomer_separation->phys_chem Characterize spectroscopic Spectroscopic Analysis isomer_separation->spectroscopic Analyze melting_point Melting Point phys_chem->melting_point solubility Solubility phys_chem->solubility pka pKa phys_chem->pka nmr NMR spectroscopic->nmr ir IR spectroscopic->ir uv_vis UV-Vis spectroscopic->uv_vis

Caption: General workflow for aminobenzenesulfonic acid isomer synthesis and characterization.

References

A Comparative Guide to Griess Reagents: 2-Aminobenzenesulfonic Acid vs. Sulfanilamide/NED

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nitric oxide (NO) and nitrite (B80452) detection, the Griess assay stands as a cornerstone colorimetric method, widely employed by researchers, scientists, and drug development professionals for its simplicity and sensitivity. The choice of Griess reagent is critical to the assay's performance. This guide provides an objective comparison of the analytical performance of 2-Aminobenzenesulfonic acid against the conventional Griess reagent system, which comprises sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine (NED).

At a Glance: Performance Comparison

The selection of a Griess reagent hinges on key analytical parameters such as sensitivity, linearity, and the dynamic range of detection. Below is a summary of the quantitative performance of this compound compared to the standard sulfanilamide and NED reagent system.

Analytical ParameterThis compoundSulfanilamide & N-(1-Naphthyl)ethylenediamine (NED)
Linear Range 125–1000 μM[1]Up to 100 - 200 μM[2]
Limit of Detection (LOD) Data not readily available in cited literature0.02 - 2.5 μM[3][4]
Molar Absorptivity (ε) ~3.6 x 10³ L mol⁻¹ cm⁻¹ (for 2-aminobenzoic acid)[5]Data varies depending on specific assay conditions
Wavelength of Max. Absorbance (λmax) ~550 nm[5]~540 nm[6][7]

Key Performance Insights

Recent studies have highlighted that this compound exhibits a significantly broader dynamic and linear range for nitrite detection compared to traditional reagents like sulfanilic acid, a compound structurally similar to sulfanilamide.[1] This extended range (125–1000 μM) is particularly advantageous for samples with high nitrite concentrations, minimizing the need for extensive dilutions.[1]

In contrast, the conventional sulfanilamide and NED system offers a lower limit of detection, making it highly suitable for applications requiring high sensitivity for trace amounts of nitrite.[3][4] The established reliability and extensive body of literature supporting the sulfanilamide/NED method also contribute to its continued widespread use.

The Griess Reaction: A Visualized Pathway

The underlying principle of the Griess assay is a two-step diazotization reaction. The following diagram illustrates this signaling pathway.

Griess_Reaction Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt Diazotization Aromatic_Amine Aromatic Amine (e.g., this compound or Sulfanilamide) Aromatic_Amine->Diazonium_Salt Acidic_Medium Acidic Medium (H⁺) Acidic_Medium->Diazonium_Salt Azo_Dye Azo Dye (Colored Product) Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Agent Coupling Agent (e.g., NED) Coupling_Agent->Azo_Dye Spectrophotometer Spectrophotometric Measurement Azo_Dye->Spectrophotometer Absorbance at ~540-550 nm Experimental_Workflow Prepare_Reagents Prepare Griess Reagents and Nitrite Standards Add_Amine Add Aromatic Amine Solution to Samples and Standards Prepare_Reagents->Add_Amine Prepare_Samples Prepare Samples (e.g., cell culture supernatant, plasma) Prepare_Samples->Add_Amine Incubate1 Incubate Add_Amine->Incubate1 Add_Coupling Add Coupling Agent Solution Incubate1->Add_Coupling Incubate2 Incubate for Color Development Add_Coupling->Incubate2 Measure_Absorbance Measure Absorbance at λmax (e.g., 540 nm) Incubate2->Measure_Absorbance Generate_Curve Generate Standard Curve Measure_Absorbance->Generate_Curve Calculate_Concentration Calculate Nitrite Concentration in Samples Generate_Curve->Calculate_Concentration

References

A Comparative Guide to the Validation of a New Analytical Method for 2-Aminobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a modern, newly validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-Aminobenzenesulfonic acid (Orthanilic acid) against a traditional spectrophotometric method based on diazotization. The information presented, including performance data and experimental protocols, is synthesized from established analytical validation principles to aid researchers in selecting the appropriate methodology for their specific needs.

Introduction to Analytical Methodologies

The accurate quantification of this compound, a key intermediate in the synthesis of various dyes and pharmaceuticals, is critical for quality control and impurity profiling. While traditional methods offer simplicity, modern chromatographic techniques provide superior specificity and sensitivity. This guide compares a newly validated RP-HPLC-UV method against a classic diazotization-based spectrophotometric assay.

Performance Data Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key validation parameters for the new RP-HPLC-UV method and the alternative spectrophotometric method, demonstrating the enhanced sensitivity and precision of the chromatographic approach.

Table 1: Method Validation Parameters

ParameterNew Method: RP-HPLC-UVAlternative Method: Spectrophotometry
Linearity (R²) > 0.999> 0.997
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 103.5%
Precision (% RSD) < 1.5%< 3.0%
Specificity High (Separates Isomers)Moderate (Prone to Interference)

Experimental Protocols

Detailed and reproducible methodologies are essential for method validation and implementation.

New Method: RP-HPLC-UV Protocol

This method provides high specificity, allowing for the separation of this compound from its isomers (sulfanilic and metanilic acid) and other potential impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1 M Phosphate Buffer (pH 3.0) and Acetonitrile (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard & Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution: Accurately weigh the sample, dissolve in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Alternative Method: Spectrophotometric Protocol

This method is based on the classic Bratton-Marshall reaction, where the primary aromatic amine is diazotized and then coupled with a chromogenic agent to form a colored azo dye.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Reagents:

    • 0.1 M Hydrochloric Acid (HCl).

    • 1% (w/v) Sodium Nitrite (NaNO₂) solution, freshly prepared.

    • 1% (w/v) Sulfamic Acid solution.

    • 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution.

    • Deionized Water.

  • Standard & Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of deionized water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.

  • Color Development Procedure:

    • Pipette 1.0 mL of each standard or sample solution into separate 10 mL volumetric flasks.

    • Add 1.0 mL of 0.1 M HCl to each flask.

    • Add 1.0 mL of 1% NaNO₂ solution, mix, and allow to stand for 5 minutes in an ice bath.

    • Add 1.0 mL of 1% sulfamic acid solution to quench excess nitrite, mix, and wait for 2 minutes.

    • Add 1.0 mL of 0.1% NED solution, mix, and dilute to the 10 mL mark with deionized water.

    • Allow the color to develop for 15 minutes at room temperature.

    • Measure the absorbance of the resulting solution at 545 nm against a reagent blank.

Methodology and Validation Workflows

Visualizing the logical flow of experimental and validation processes can clarify complex procedures.

G cluster_methods Analytical Methods start Start: Define Analytical Need sample_prep Sample Preparation (Dissolution, Dilution, Filtration) start->sample_prep hplc_analysis RP-HPLC Analysis (Isocratic Elution, UV Detection) sample_prep->hplc_analysis New Method spec_analysis Spectrophotometric Analysis (Diazotization, Coupling, Absorbance) sample_prep->spec_analysis Alternative data_acq Data Acquisition (Chromatogram / Absorbance Value) hplc_analysis->data_acq spec_analysis->data_acq validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, LOD/LOQ) data_acq->validation comparison Method Comparison (Performance, Specificity, Throughput) validation->comparison result End: Select Optimal Method comparison->result

Caption: Workflow comparing the new HPLC and alternative spectrophotometric methods.

G specificity Specificity Separation from isomers and impurities linearity Linearity & Range Correlation coefficient (R²) specificity->linearity accuracy Accuracy % Recovery of spiked samples linearity->accuracy precision Precision Repeatability & Intermediate Precision (%RSD) accuracy->precision lod_loq LOD & LOQ Signal-to-Noise Ratio precision->lod_loq robustness Robustness Variations in pH, Flow Rate, etc. lod_loq->robustness conclusion Validation Complete robustness->conclusion

Caption: Logical workflow for analytical method validation as per ICH guidelines.

Conclusion

The newly validated RP-HPLC-UV method demonstrates superior performance for the quantitative analysis of this compound. Its high specificity makes it ideal for impurity profiling and quality control in complex matrices where isomers may be present. The method exhibits excellent linearity, accuracy, and precision with low limits of detection and quantification.

The spectrophotometric method , while simpler and more cost-effective, lacks the specificity of the HPLC method and is more susceptible to interference from other aromatic compounds. Its higher limits of detection and quantification make it suitable for less demanding applications where high sensitivity is not a primary requirement.

For researchers, scientists, and drug development professionals requiring reliable, sensitive, and specific quantification of this compound, the adoption of the validated RP-HPLC-UV method is strongly recommended.

A Comparative Guide to Metal Complexes of Aminobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal complexes formed with the three isomers of aminobenzenesulfonic acid: orthanilic acid (ortho-), metanilic acid (meta-), and sulfanilic acid (para-). The distinct spatial arrangement of the amino (-NH₂) and sulfonic acid (-SO₃H) groups in these isomers leads to significant differences in their coordination chemistry, particularly in the stability and structure of their metal complexes. This comparison is supported by available experimental data and established principles of coordination chemistry.

Ligand Properties: A Comparison of Isomers

The acidity and the basicity of the donor groups on the ligand are fundamental properties that influence complex formation. The aminobenzenesulfonic acids exist as zwitterions in the solid state and in neutral solutions. The relevant acidity constant (pKa) for these compounds typically refers to the dissociation of the sulfonic acid proton.

Table 1: Physicochemical Properties of Aminobenzenesulfonic Acid Isomers

IsomerSystematic NameCAS NumberStructurepKa (at 25°C)
Orthanilic Acid2-Aminobenzenesulfonic acid88-21-1Orthanilic Acid Structure2.48[1][2]
Metanilic Acid3-Aminobenzenesulfonic acid121-47-1Metanilic Acid Structure3.74[3]
Sulfanilic Acid4-Aminobenzenesulfonic acid121-57-3Sulfanilic Acid Structure3.24[4]

The basicity of the amino group, a key factor for coordination, is known to decrease in the order of meta- > para- > ortho-isomer. This trend is influenced by electronic and steric effects within the molecules.

Comparative Analysis of Complex Formation and Stability

The most significant difference among the isomers in forming metal complexes is the potential for chelation. The ortho-isomer, orthanilic acid, can act as a bidentate ligand, coordinating to a metal ion through both the amino nitrogen and an oxygen from the sulfonate group to form a stable five-membered ring. This "chelate effect" results in significantly higher stability for its complexes compared to those of the meta and para isomers, which cannot form such small, stable rings due to the distance between the donor groups. Metanilic and sulfanilic acids typically act as monodentate or bridging ligands.

G Diagram 1: Isomer Position and Chelation Potential cluster_ortho Orthanilic Acid (ortho-) cluster_meta Metanilic Acid (meta-) cluster_para Sulfanilic Acid (para-) ortho_ligand -SO₃⁻ -NH₂ metal_o M²⁺ ortho_ligand:f0->metal_o O-Coordination ortho_ligand:f1->metal_o N-Coordination chelate Stable 5-Membered Chelate Ring metal_o->chelate meta_ligand -SO₃⁻ -NH₂ metal_m M²⁺ meta_ligand:f0->metal_m Monodentate or Bridging no_chelate_m Chelation Sterically Hindered (Forms Polymeric/Bridged Complexes) para_ligand -SO₃⁻ -NH₂ metal_p M²⁺ para_ligand:f0->metal_p Monodentate or Bridging no_chelate_p Chelation Sterically Hindered (Forms Polymeric/Bridged Complexes)

Diagram 1: Isomer Position and Chelation Potential
Stability Constants

While a complete, directly comparable dataset for all three isomers under identical conditions is scarce, studies on sulfanilic acid (para-isomer) provide valuable quantitative data. The stability of its complexes with several transition metals has been determined potentiometrically. For ortho-isomers, despite a lower amino group basicity, their metal complexes exhibit the highest stability due to the powerful chelate effect.

Table 2: Stability Constants (log K₁) of Metal(II/III) Complexes with Sulfanilic Acid

Central Metal Ionlog K₁Experimental Conditions
Co(II)3.5528°C, Aqueous Media
Ni(II)3.9028°C, Aqueous Media
Cu(II)4.3028°C, Aqueous Media
Zn(II)3.2028°C, Aqueous Media
Cr(III)5.2028°C, Aqueous Media
Data sourced from Rahim SA (2025).[1][2]

The stability order observed for sulfanilic acid complexes, Cr(III) > Cu(II) > Ni(II) > Co(II) > Zn(II), generally aligns with the Irving-Williams series for divalent metals, with the trivalent Cr(III) forming the most stable complex due to its higher charge density.[1][2] It is expected that the log K values for orthanilic acid complexes would be significantly higher than those listed above.

Spectroscopic and Structural Characterization

Characterization of these metal complexes relies on standard analytical techniques. Infrared (IR) spectroscopy is particularly useful for confirming coordination.

Table 3: General Spectroscopic Data for Characterization

TechniqueObservationInterpretation
FTIR Spectroscopy Shift in N-H stretching vibrations (typically ~3400-3200 cm⁻¹)Confirms coordination of the amino group to the metal center.
Shift in S=O stretching vibrations (typically ~1250-1150 cm⁻¹ and ~1100-1000 cm⁻¹)Confirms coordination of the sulfonate group to the metal center.
Appearance of new bands in the far-IR region (~500-300 cm⁻¹)Corresponds to M-N and M-O stretching vibrations.
UV-Vis Spectroscopy Shifts in absorption bands compared to the free ligandIndicates complex formation and provides information on the electronic environment and geometry of the metal center.
Magnetic Susceptibility Measurement of magnetic momentHelps determine the geometry of the complex (e.g., octahedral, tetrahedral) for paramagnetic metal ions.

Experimental Protocols

General Synthesis of Aminobenzenesulfonic Acid Metal Complexes

This protocol describes a general method for synthesizing metal(II) complexes.

Materials:

  • Aminobenzenesulfonic acid isomer (ortho-, meta-, or para-)

  • Metal(II) salt (e.g., chloride, sulfate, or acetate)

  • Ethanol (B145695) or Ethanol/Water mixture

  • Sodium hydroxide (B78521) (NaOH) or other base for pH adjustment

Procedure:

  • Ligand Solution: Dissolve 2 mmol of the aminobenzenesulfonic acid isomer in 30-50 mL of an ethanol/water (1:1 v/v) solution. Gentle heating may be required to achieve complete dissolution.

  • pH Adjustment: Adjust the pH of the ligand solution to between 5.0 and 7.0 by dropwise addition of a 0.1 M NaOH solution. This deprotonates the sulfonic acid group, making it available for coordination.

  • Metal Salt Solution: In a separate flask, dissolve 1 mmol of the metal(II) salt in 20 mL of distilled water or ethanol.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution. A color change or the formation of a precipitate may be observed.

  • Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 2-4 hours with constant stirring to ensure the reaction goes to completion.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Purification: Wash the collected solid product sequentially with distilled water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 60°C).

Determination of Stability Constants by Potentiometric Titration (Calvin-Bjerrum Method)

This method is widely used to determine proton-ligand and metal-ligand stability constants in solution.

Solutions and Setup:

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl or HNO₃), a strong base (e.g., 0.1 M NaOH, carbonate-free), the ligand, and the metal salt.

  • A background electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength.

  • A calibrated pH meter with a combined glass electrode.

  • A thermostated reaction vessel with a magnetic stirrer.

Procedure:

  • Titration Mixtures: Prepare the following solutions in the thermostated vessel, ensuring the total volume is constant (e.g., 50 mL) by adding distilled water:

    • Mixture A (Acid Blank): Strong Acid + Background Electrolyte.

    • Mixture B (Ligand Blank): Strong Acid + Ligand + Background Electrolyte.

    • Mixture C (Complex): Strong Acid + Ligand + Metal Salt + Background Electrolyte.

  • Titration: Titrate each mixture against the standardized strong base solution. Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. This allows for the determination of the proton-ligand dissociation constants (pKa).

    • Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration ([L⁻]) at each pH value from the data of mixtures B and C.

    • Construct the formation curve by plotting n̄ versus pL (where pL = -log[L⁻]).

    • The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.

G Diagram 2: General Experimental Workflow cluster_char Characterization start Start synthesis Synthesis of Complex (Ligand + Metal Salt in Solvent, Reflux) start->synthesis isolation Isolation & Purification (Filtration, Washing, Drying) synthesis->isolation product Purified Metal Complex isolation->product struct_char Structural Analysis (FTIR, UV-Vis, TGA, Elemental Analysis) product->struct_char Sample stability_char Stability Studies (Potentiometric Titration) product->stability_char Sample analysis Comparative Data Analysis (Stability, Structure, Properties) struct_char->analysis stability_char->analysis conclusion Conclusion analysis->conclusion

References

A Comparative Guide to Alternatives for 2-Aminobenzenesulfonic Acid in Azo Dye Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azo dyes is a cornerstone of the chemical industry, providing a vast spectrum of colors for textiles, printing, and various technological applications. The choice of the aromatic amine, or diazo component, is critical in determining the final properties of the dye. 2-Aminobenzenesulfonic acid (orthanilic acid) is a common precursor, but several alternatives offer a range of shades and performance characteristics. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal starting material for specific applications.

Performance Comparison of Azo Dyes from this compound and its Alternatives

The selection of an aminobenzenesulfonic acid isomer or a substituted derivative as the diazo component significantly influences the resulting azo dye's performance. Key parameters for evaluation include the reaction yield, the wavelength of maximum absorption (λmax) which determines the color, and the dye's fastness properties.

Diazo ComponentChemical StructureTypical Yield (%)Typical λmax (nm)Light Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)
This compound (Orthanilic Acid) NH₂C₆H₄SO₃H~70-85%Varies with coupling agentFair to Good (3-5)Good (4)
3-Aminobenzenesulfonic Acid (Metanilic Acid) NH₂C₆H₄SO₃HSimilar to ortho isomerGenerally results in more reddish shades compared to ortho isomer when coupled with the same agent.Fair to Good (3-5)Good (4)
4-Aminobenzenesulfonic Acid (Sulfanilic Acid) NH₂C₆H₄SO₃H85-95%~470-510 nm (with naphthols)[1]Good (4-6)Very Good (4-5)
4-Amino-3-chlorobenzenesulfonic Acid NH₂C₆H₃(Cl)SO₃H80-90%[2]~480-520 nm (orange-red shades)[3]Good to Very Good (5-7)Excellent (5)
Aniline-2,5-disulfonic Acid NH₂C₆H₃(SO₃H)₂HighVariesGood (4-6)Excellent (5)
4,4'-Diaminostilbene-2,2'-disulfonic Acid (H₂NC₆H₃SO₃H)₂C₂H₂~80%Varies (often used for yellow and orange direct dyes)Good (5-6)Very Good (4-5)

Note: The performance data, especially fastness properties, can vary significantly depending on the coupling component, the dyeing substrate, and the experimental conditions. The data presented is a summary of typical values found in the literature for general comparison.

Experimental Protocols

The synthesis of azo dyes from aminobenzenesulfonic acids and their alternatives follows a standard two-step procedure: diazotization of the primary aromatic amine, followed by a coupling reaction with a suitable aromatic compound (e.g., a phenol, naphthol, or another amine).

General Experimental Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up amine Aminobenzenesulfonic Acid Alternative na2co3 Dissolution in Na2CO3 (aq) amine->na2co3 Solubilization nano2 Addition of NaNO2 (aq) na2co3->nano2 hcl_ice Addition to HCl and Ice (0-5°C) nano2->hcl_ice diazonium Diazonium Salt Formation hcl_ice->diazonium Diazotization Reaction reaction Azo Coupling Reaction (0-10°C) diazonium->reaction coupling_agent Coupling Agent (e.g., 2-Naphthol) naoh Dissolution in NaOH (aq) coupling_agent->naoh Activation naoh->reaction dye_precipitation Azo Dye Precipitation reaction->dye_precipitation filtration Vacuum Filtration dye_precipitation->filtration washing Washing with Saturated NaCl (aq) filtration->washing drying Air Drying washing->drying product Purified Azo Dye drying->product

Caption: General workflow for the synthesis of azo dyes.

Detailed Methodologies

1. Synthesis of an Azo Dye using this compound (Orthanilic Acid)

  • Diazotization:

    • In a test tube (A), add approximately 0.5 mL of concentrated HCl and place it in an ice-water bath.

    • In a separate test tube (B), dissolve 0.49 g (2.8 mmol) of this compound and 0.13 g of sodium carbonate in 5 mL of water, warming gently in a hot water bath to obtain a clear solution.

    • In a third test tube (C), prepare a solution of 0.2 g of sodium nitrite (B80452) in 1 mL of water.

    • Add the contents of test tube C to test tube B.

    • Pour the resulting solution from test tube B into test tube A, keeping it in the ice-water bath to facilitate the precipitation of the diazonium salt.

  • Azo Coupling (with 2-Naphthol):

    • In a 25 mL round-bottom flask, dissolve 0.38 g (2.6 mmol) of 2-naphthol (B1666908) in 2 mL of 2.5 M NaOH solution and place it in an ice-water bath with magnetic stirring.

    • Slowly add the cold diazonium salt suspension from the previous step to the 2-naphthol solution with continuous stirring.

    • Continue to stir the reaction mixture in the ice bath for 10-15 minutes. A colored precipitate of the azo dye will form.

    • Isolate the dye by vacuum filtration, wash with a saturated NaCl solution, and air dry.

2. Synthesis of an Azo Dye using 4-Aminobenzenesulfonic Acid (Sulfanilic Acid)

  • Diazotization:

    • Dissolve 1.73 g of sulfanilic acid in 25 mL of a 2% sodium carbonate solution by warming.

    • Cool the solution to room temperature and add a solution of 0.7 g of sodium nitrite in 5 mL of water.

    • Pour this mixture into a beaker containing 10 g of crushed ice and 2.5 mL of concentrated HCl. The diazonium salt will precipitate.

  • Azo Coupling (with N,N-dimethylaniline):

    • In a separate beaker, dissolve 1.2 g of N,N-dimethylaniline in 4 mL of 2 M HCl.

    • Cool the N,N-dimethylaniline solution in an ice bath and slowly add the cold diazonium salt suspension with stirring.

    • Make the solution alkaline by the slow addition of a 10% NaOH solution until the dye precipitates.

    • Filter the precipitated dye, wash with water, and recrystallize from a minimal amount of hot water.

3. Synthesis of a Disazo Dye using 4,4'-Diaminostilbene-2,2'-disulfonic Acid

  • Bis-Diazotization:

    • In a suitable vessel, create a slurry of 32.4 parts of 4,4'-diaminostilbene-2,2'-disulfonic acid in 170 parts of water.

    • Add 27.5 parts of 31% aqueous HCl over 1.5-2 hours, maintaining the temperature at approximately 35°C.

    • Gradually add 43.8 parts of a 31.5% aqueous sodium nitrite solution over about 3 hours at 35°C to form the tetrazonium salt.[4]

  • Azo Coupling (with 2-hydroxy-m-toluic acid):

    • In a coupling vessel, dissolve 2.25 parts of lithium hydroxide (B78521) monohydrate in 20 parts of water.

    • Gradually add 9.0 parts of 2-hydroxy-m-toluic acid with stirring to achieve dissolution. Adjust the pH to approximately 10.3 with lithium hydroxide.

    • Cool the solution to 0-2°C with ice.

    • Slowly add the cold tetrazonium salt slurry to the coupling component solution while maintaining the temperature and pH. The disazo dye will form as a precipitate.[4]

    • The product is then filtered, washed, and dried.

Chemical Reaction Pathways

The fundamental chemistry of azo dye synthesis involves two key reactions: diazotization and azo coupling.

Diazotization Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates ArNH2 Aromatic Amine (Ar-NH2) ArN2X Diazonium Salt (Ar-N2+X-) ArNH2->ArN2X + HONO, HX 0-5°C NaNO2 Sodium Nitrite (NaNO2) HONO Nitrous Acid (HONO) NaNO2->HONO + HX HX Acid (HX)

Caption: Diazotization of an aromatic amine.

Azo Coupling Reaction

G cluster_reactants Reactants cluster_product Product ArN2X Diazonium Salt (Ar-N2+X-) AzoDye Azo Dye (Ar-N=N-Ar') ArN2X->AzoDye + Ar'-H ArH Coupling Component (Ar'-H, electron-rich) ArH->AzoDye

Caption: Azo coupling to form the dye.

Conclusion

The choice of an alternative to this compound in azo dye synthesis allows for the fine-tuning of the resulting dye's properties. Sulfanilic acid is a widely used alternative that often provides good yields and fastness properties. Chlorinated derivatives can enhance lightfastness, while disulfonic acids can improve water solubility and wash fastness. The use of larger diamino compounds like 4,4'-diaminostilbene-2,2'-disulfonic acid leads to the formation of direct dyes suitable for cellulosic fibers. The provided experimental protocols offer a starting point for the synthesis and evaluation of azo dyes from these various precursors, enabling researchers to select the most appropriate starting material to achieve the desired color and performance characteristics for their specific application.

References

Performance comparison of electrochemical sensors based on different aminobenzenesulfonic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of electrochemical sensors developed using different isomers of aminobenzenesulfonic acid (ABSA). This document summarizes the performance metrics of sensors based on ortho-, meta-, and para-aminobenzenesulfonic acid, outlines the experimental protocols for their fabrication, and visualizes the underlying processes.

While a direct, head-to-head comparison under identical analytical conditions is not extensively available in the current literature, this guide collates existing data to offer a valuable overview of the distinct sensing capabilities endowed by each isomer. The information presented is intended to aid in the selection of appropriate materials and methods for the development of novel electrochemical sensors.

Performance Comparison of Aminobenzenesulfonic Acid Isomer-Based Sensors

The performance of electrochemical sensors is critically dependent on the molecular structure of the sensing material. The positional isomerism of the amino and sulfonic acid groups on the benzene (B151609) ring in o-ABSA, m-ABSA, and p-ABSA influences the electropolymerization process, the morphology of the resulting polymer film, and its electrocatalytic properties. The following tables summarize the reported performance of electrochemical sensors fabricated using polymers derived from these isomers for the detection of various analytes.

Table 1: Performance of Poly(o-aminobenzenesulfonic acid)-Based Electrochemical Sensors

AnalyteLinear Range (μM)Limit of Detection (LOD) (μM)MethodReference
Dopamine (B1211576) & Ascorbic Acid1.0x10⁻¹ - 1.0x10¹ & 1.0x10¹ - 2.0x10²Not SpecifiedDPV[1]

Table 2: Performance of Poly(m-aminobenzoic acid)-Based Electrochemical Sensors

Note: Data for poly(m-aminobenzenesulfonic acid) is limited. The following data is for a sensor based on the structurally similar poly(3-aminobenzoic acid).

AnalyteLinear Range (mM)Limit of Detection (LOD) (μM)Sensitivity (µA mM⁻¹ cm⁻²)MethodReference
Glucose1 - 160.250.71Amperometry[2][3]

Table 3: Performance of Poly(p-aminobenzenesulfonic acid)-Based Electrochemical Sensors

| Analyte | Linear Range | Limit of Detection (LOD) | Method | Reference | | :--- | :--- | :--- | :--- | | Sudan I | 1 - 500 μg L⁻¹ | 0.3 μg L⁻¹ | SWASV |[4] | | Norepinephrine | 0.5 - 99.8 μM | 10.0 nM | DPV |[5] | | Dopamine & Ascorbic Acid | 5.0 - 52.1 uM (Dopamine) | 2.05 nM (Dopamine) | DPV |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of sensor technology. The following sections provide the experimental protocols for the fabrication of electrochemical sensors based on the different ABSA isomers as reported in the cited literature.

Fabrication of Poly(o-aminobenzenesulfonic acid) Modified Electrode

A poly(o-aminobenzoic acid) modified glassy carbon electrode (GCE) was prepared by electropolymerization in a pH 7.0 phosphate (B84403) buffer solution (PBS)[1]. The GCE was immersed in the PBS containing o-aminobenzoic acid, and the polymer film was deposited on the electrode surface through cyclic voltammetry.

Fabrication of Poly(3-aminobenzoic acid)/Silver Nanoparticle Modified Electrode

The synthesis of the poly(3-aminobenzoic acid) (P3ABA) and silver nanoparticle (AgNP) composite involved the chemical polymerization of 3-aminobenzoic acid using ammonium (B1175870) persulfate as an oxidizing agent[2][3]. The synthesized P3ABA was then combined with AgNPs. For electrode modification, a suspension of the P3ABA/AgNP composite was drop-casted onto a glassy carbon electrode and allowed to dry. The modified electrode was then subjected to cyclic voltammetry to remove any unreacted species[2].

Fabrication of Poly(p-aminobenzenesulfonic acid) Modified Electrode

A poly(p-aminobenzenesulfonic acid) (poly(p-ABSA)) film was electrodeposited on a glassy carbon electrode (GCE) by cyclic voltammetry[5][7]. The GCE was placed in a solution containing p-aminobenzenesulfonic acid, and the potential was cycled to induce polymerization and film formation on the electrode surface.

Visualizing the Workflow and Sensing Mechanism

To further elucidate the processes involved in the fabrication and operation of these sensors, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the general signaling pathway.

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_modification Electrode Modification cluster_analysis Electrochemical Analysis BareElectrode Bare Electrode (e.g., GCE) PolishedElectrode Polished & Cleaned Electrode BareElectrode->PolishedElectrode Polishing & Sonication Electropolymerization Electropolymerization (Cyclic Voltammetry) PolishedElectrode->Electropolymerization MonomerSolution Aminobenzenesulfonic Acid Isomer Solution MonomerSolution->Electropolymerization ModifiedElectrode Poly(ABSA) Isomer Modified Electrode Electropolymerization->ModifiedElectrode Measurement Electrochemical Measurement (e.g., DPV, Amperometry) ModifiedElectrode->Measurement AnalyteSolution Analyte Solution AnalyteSolution->Measurement DataAnalysis Data Analysis (Signal vs. Concentration) Measurement->DataAnalysis

Caption: Experimental workflow for the fabrication and testing of poly(aminobenzenesulfonic acid) modified electrochemical sensors.

signaling_pathway Analyte Analyte Interaction Analyte-Polymer Interaction (e.g., Electrostatic, π-π stacking) Analyte->Interaction ModifiedElectrode Poly(ABSA) Isomer Modified Electrode ModifiedElectrode->Interaction ElectronTransfer Electron Transfer Interaction->ElectronTransfer ElectrochemicalSignal Measurable Electrochemical Signal (Current/Potential) ElectronTransfer->ElectrochemicalSignal

References

Comparative Guide to Cross-Reactivity in 2-Aminobenzenesulfonic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Sensor Performance

This guide provides a comparative analysis of the cross-reactivity of electrochemical sensors based on poly(2-aminobenzenesulfonic acid) [p(2-ABSA)]. As the direct application of this compound monomer in sensor fabrication is less common, this report focuses on its polymerized form, which serves as a versatile platform for detecting a range of analytes. This document summarizes available experimental data on sensor selectivity, details relevant experimental protocols, and offers visualizations to elucidate key processes, enabling informed decisions in the selection and application of these sensing technologies.

Performance Comparison: Selectivity of p(2-ABSA) Based Sensors

The selectivity of a sensor, its ability to distinguish the target analyte from other potentially interfering substances, is a critical performance metric. Below are summaries of cross-reactivity data for p(2-ABSA) based sensors for the detection of the illegal food additive Sudan I and for nitrite (B80452), a common analyte in environmental and food analysis.

Table 1: Cross-Reactivity of a Poly(p-aminobenzene sulphonic acid) Sensor for Sudan I
InterferentConcentrationSignal Interference (%)Notes
Sudan IINot SpecifiedData Not AvailableExpected to interfere due to structural similarity and similar electrochemical behavior.
Sudan IIINot SpecifiedData Not AvailableExpected to interfere due to structural similarity and similar electrochemical behavior.
Sudan IVNot SpecifiedData Not AvailableExpected to interfere due to structural similarity and similar electrochemical behavior.
Sunset YellowNot SpecifiedNo significant interference reported in similar immunosensor studies.A common food colorant.
Lemon YellowNot SpecifiedNo significant interference reported in similar immunosensor studies.A common food colorant.
Brilliant Blue FCFNot SpecifiedNo significant interference reported in similar immunosensor studies.A common food colorant.
Table 2: Potential Interferents for p(2-ABSA)-Based Nitrite Sensors

Direct and comprehensive cross-reactivity studies on p(2-ABSA) based nitrite sensors are limited. However, based on studies of other electrochemical nitrite sensors, the following common ions and substances are potential interferents that should be evaluated. The selectivity of p(2-ABSA) based sensors against these compounds is a key area for further research.

Potential InterferentTypical Concentration Ratio (Interferent:Nitrite)Expected Interference Level
Nitrate (NO₃⁻)HighCan be a significant interferent in some sensor designs.
Ascorbic AcidVariesKnown to interfere with many electrochemical sensors.
Dissolved OxygenAmbientCan interfere with the electrochemical signal.
Chloride (Cl⁻)VariesGenerally low interference.
Sulfate (SO₄²⁻)VariesGenerally low interference.
Carbonate (CO₃²⁻)VariesGenerally low interference.
Phosphate (PO₄³⁻)VariesGenerally low interference.

Experimental Protocols

The evaluation of sensor cross-reactivity is crucial for validating its performance. Below are detailed methodologies for conducting such studies.

Preparation of the p(2-ABSA) Modified Electrode

A typical procedure for modifying a glassy carbon electrode (GCE) with p(2-ABSA) involves electrochemical polymerization:

  • Pre-treatment of GCE: Polish the GCE with alumina (B75360) slurry on a polishing cloth, followed by rinsing with deionized water and ethanol (B145695) in an ultrasonic bath.

  • Electropolymerization: Immerse the cleaned GCE in a solution containing this compound and a supporting electrolyte (e.g., H₂SO₄).

  • Cyclic Voltammetry: Apply a potential cycling (e.g., between -0.2 and 1.0 V) for a set number of cycles. The successful polymerization is indicated by the growth of a polymer film on the electrode surface, which can be observed through changes in the cyclic voltammogram.

  • Activation: After polymerization, the electrode is typically activated in a buffer solution to obtain a stable response.

Cross-Reactivity (Interference) Study Protocol

The amperometric or voltammetric response of the sensor to the target analyte in the presence of potential interfering species is measured.

  • Establish Baseline Response: Record the signal of the p(2-ABSA) modified electrode in a buffer solution containing a known concentration of the target analyte (e.g., Sudan I or nitrite).

  • Introduce Interferent: Add a known concentration of a potential interfering substance to the solution. The concentration of the interferent is typically equal to or higher than that of the target analyte.

  • Measure Response with Interferent: Record the signal of the sensor in the mixed solution.

  • Calculate Interference: The percentage of interference can be calculated using the following formula:

    Interference (%) = [(Signal_ {analyte+interferent} - Signal_ {analyte}) / Signal_ {analyte}] * 100

  • Selectivity Coefficient: For a more quantitative comparison, the selectivity coefficient (k_amp_ij) can be determined.[1] The total current response (i_t) in the presence of an interfering species (j) for a target analyte (i) can be described by the equation:

    i_t = K(C_i + k_amp_ij * C_j)

    where K is a constant, and C_i and C_j are the concentrations of the analyte and interferent, respectively.[1]

Visualizing Methodologies

To better understand the experimental workflows, the following diagrams created using the DOT language illustrate the key processes.

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_interference_study Interference Study p1 Polish GCE p2 Ultrasonic Cleaning p1->p2 p3 Electropolymerization of 2-ABSA p2->p3 p4 Activation p3->p4 s1 Measure Baseline (Analyte Only) p4->s1 Modified Electrode s2 Add Interferent s1->s2 s3 Measure Response (Analyte + Interferent) s2->s3 s4 Calculate Interference (%) s3->s4 signaling_pathway Analyte Target Analyte Electrode p(2-ABSA) Modified Electrode Analyte->Electrode Specific Binding / Catalysis Interferent Interfering Species Interferent->Electrode Non-specific Interaction Signal Electrochemical Signal Electrode->Signal Generates Current

References

A Comparative Spectroscopic Guide to 2-Aminobenzenesulfonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-aminobenzenesulfonic acid (orthanilic acid) and its key derivatives. By presenting quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its selected derivatives, facilitating a clear and objective comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic Protons (ppm)Other Protons (ppm)Solvent
This compound 7.78 (d), 7.48 (t), 7.40 (d), 7.34 (t)9.17 (s, -SO₃H), Amine protons typically broad or exchangedDMSO-d₆
3-Aminobenzenesulfonic Acid ~7.6-7.1 (m)Amine and sulfonic acid protons are often broad or exchangedDMSO-d₆
4-Aminobenzenesulfonic Acid 7.60 (d), 6.85 (d)Amine and sulfonic acid protons are often broad or exchangedD₂O
2-Aminobenzenesulfonamide 7.83 (dd), 7.32 (ddd), 6.78 (d), 6.70 (dd)4.93 (s, -SO₂NH₂), 4.48 (s, -NH₂)CDCl₃
4-Acetamido-2-aminobenzenesulfonic acid ~7.8-6.8 (m)~2.0 (s, -COCH₃), Amine and sulfonic acid protons are often broadDMSO-d₆

Note: Chemical shifts and multiplicities are approximate and can vary based on solvent and experimental conditions. d=doublet, t=triplet, dd=doublet of doublets, ddd=doublet of doublet of doublets, m=multiplet, s=singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic Carbons (ppm)Other Carbons (ppm)Solvent
This compound 147.8, 133.0, 129.5, 124.7, 118.0, 116.7-Not specified
3-Aminobenzenesulfonic Acid Not readily available-Not specified
4-Aminobenzenesulfonic Acid ~150, ~130, ~128, ~115-Not specified
2-Aminobenzenesulfonamide 147.8, 133.0, 129.5, 124.7, 118.0, 116.7-Not specified
4-Acetamido-2-aminobenzenesulfonic acid Not readily available~24.0 (-COCH₃), ~169.0 (-C=O)Not specified
Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)
CompoundN-H StretchingS=O StretchingOther Key Bands
This compound ~3400-3200 (broad)~1250-1150 (asymmetric), ~1050-1000 (symmetric)~1600 (C=C aromatic)
3-Aminobenzenesulfonic Acid ~3400-3200 (broad)~1250-1150 (asymmetric), ~1050-1000 (symmetric)~1600 (C=C aromatic)
4-Aminobenzenesulfonic Acid ~3400-3200 (broad)~1250-1150 (asymmetric), ~1050-1000 (symmetric)~1600 (C=C aromatic)
2-Aminobenzenesulfonamide 3482, 33801330, 11551625 (N-H bending)
4-Acetamido-2-aminobenzenesulfonic acid ~3400-3200~1250-1150, ~1050-1000~1680 (C=O amide)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺ or [M-H]⁻Key Fragmentation PeaksIonization Method
This compound 173155, 93, 65EI
3-Aminobenzenesulfonic Acid 173108, 80, 65EI
4-Aminobenzenesulfonic Acid 173108, 80, 65EI
2-Aminobenzenesulfonamide 172155, 106, 92, 78, 65EI
4-Acetamido-2-aminobenzenesulfonic acid 230 (as [M+H]⁺)Not readily availableESI

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : A standard NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition : The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition : The spectrum is recorded using proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The KBr pellet or the solid sample is then placed in the sample holder, and the spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of an aminobenzenesulfonic acid derivative.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Aniline Derivative) reaction Chemical Reaction (e.g., Sulfonation) start->reaction workup Work-up & Purification (e.g., Recrystallization) reaction->workup product Final Product (Aminobenzenesulfonic Acid Derivative) workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data

Caption: General workflow for synthesis and spectroscopic analysis.

Efficacy of different purification methods for orthanilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orthanilic acid (2-aminobenzenesulfonic acid) is a vital intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The purity of orthanilic acid is paramount for the quality and efficacy of the final products. This guide provides a comparative analysis of two common and effective methods for the purification of orthanilic acid: Recrystallization and Activated Carbon Treatment followed by Crystallization . This comparison is based on reported experimental data to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Purification Efficacy

The following table summarizes the quantitative data on the efficacy of the two primary purification methods for orthanilic acid based on available experimental results. It is important to note that the initial purity of the crude orthanilic acid may vary between different synthesis batches, which can influence the final purity and yield.

Purification MethodReported PurityReported YieldKey AdvantagesKey Disadvantages
Recrystallization 97-100%[1]~57%[1]Effective for removing many impurities; relatively simple procedure.Yield can be moderate as some product remains dissolved in the mother liquor.
Activated Carbon & Crystallization 99%[2]>95%[2]Excellent for removing colored impurities and other organic contaminants; can lead to very high purity and yield.Requires an additional filtration step to remove the activated carbon.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on established laboratory procedures.

Method 1: Recrystallization

This method relies on the difference in solubility of orthanilic acid and its impurities in a given solvent at different temperatures.

Experimental Protocol:

  • Dissolution: In a flask, dissolve the crude orthanilic acid in a minimal amount of hot water. Heat the mixture to boiling to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the crystal formation. Orthanilic acid will crystallize out of the solution as fine, colorless crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified orthanilic acid crystals, for example, in a drying oven at a suitable temperature.

Method 2: Activated Carbon Treatment followed by Crystallization

This method is particularly effective for removing colored impurities and other organic byproducts.

Experimental Protocol:

  • Dissolution: Dissolve the crude orthanilic acid in an appropriate amount of water in a flask.

  • Activated Carbon Treatment: Add a small amount of activated carbon (e.g., 1-2% by weight of the crude product) to the solution.

  • Heating and Decolorization: Heat the mixture to around 80°C and stir for a period (e.g., 30 minutes) to allow the activated carbon to adsorb the impurities[2].

  • Hot Filtration: Filter the hot solution through a fluted filter paper or a Celite bed to remove the activated carbon. The resulting filtrate should be colorless.

  • Crystallization: Allow the hot filtrate to cool to room temperature, which will cause the orthanilic acid to crystallize. For enhanced crystallization, the addition of an acid like concentrated hydrochloric acid can be employed[1].

  • Isolation and Washing: Collect the purified crystals by filtration and wash them with cold water.

  • Drying: Dry the final product to obtain pure orthanilic acid.

Process Visualization

To aid in understanding the experimental workflows, the following diagrams have been generated.

PurificationWorkflow cluster_recrystallization Recrystallization Workflow A1 Crude Orthanilic Acid B1 Dissolve in Minimal Hot Solvent A1->B1 C1 Hot Filtration (Optional) B1->C1 D1 Slow Cooling & Crystallization C1->D1 E1 Vacuum Filtration D1->E1 F1 Wash with Cold Solvent E1->F1 G1 Drying F1->G1 H1 Pure Orthanilic Acid G1->H1

Figure 1: Workflow for the purification of orthanilic acid by recrystallization.

ActivatedCarbonWorkflow cluster_activated_carbon Activated Carbon Treatment Workflow A2 Crude Orthanilic Acid B2 Dissolve in Water A2->B2 C2 Add Activated Carbon B2->C2 D2 Heat and Stir (e.g., 80°C) C2->D2 E2 Hot Filtration (Remove Carbon) D2->E2 F2 Cooling & Crystallization E2->F2 G2 Vacuum Filtration F2->G2 H2 Wash with Cold Water G2->H2 I2 Drying H2->I2 J2 Pure Orthanilic Acid I2->J2

Figure 2: Workflow for purification using activated carbon treatment followed by crystallization.

Conclusion

Both recrystallization and activated carbon treatment are effective methods for purifying orthanilic acid. The choice between the two often depends on the nature of the impurities present and the desired balance between yield and purity. For colored impurities, activated carbon treatment is highly recommended and has been reported to achieve high purity and yield[2]. Simple recrystallization is a straightforward technique that can yield a product of high purity, although potentially with a lower recovery rate[1]. For optimal results, a combination of both methods, such as decolorization with activated carbon followed by careful recrystallization, can be employed. Researchers should consider the specific requirements of their application when selecting a purification strategy.

References

A Comparative Analysis of the Stability of Aminobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of three key aminobenzenesulfonic acid isomers: orthanilic acid (2-aminobenzenesulfonic acid), metanilic acid (3-aminobenzenesulfonic acid), and sulfanilic acid (4-aminobenzenesulfonic acid). Understanding the relative stability of these isomers is crucial for their application in pharmaceutical synthesis, dye manufacturing, and other chemical processes where they serve as vital intermediates. This document summarizes available experimental data on their thermal, chemical, and photostability, and provides standardized protocols for their evaluation.

Comparative Stability Data

The following table summarizes the available quantitative data on the stability of the three aminobenzenesulfonic acid isomers. It is important to note that direct comparative studies under identical conditions are limited in the publicly available literature. Therefore, some data points are derived from individual studies and should be interpreted with this in mind.

PropertyOrthanilic Acid (this compound)Metanilic Acid (3-aminobenzenesulfonic acid)Sulfanilic Acid (4-aminobenzenesulfonic acid)
Molecular Formula C₆H₇NO₃SC₆H₇NO₃SC₆H₇NO₃S
Molecular Weight 173.19 g/mol 173.19 g/mol 173.19 g/mol
Melting Point (°C) 325 (decomposes)[1]Decomposes without melting[2]288 (decomposes)[3]
Thermal Decomposition Onset Not explicitly found, but decomposition is noted at the melting point.Not explicitly found, but noted to decompose on heating.[2]> 250 °C[4]
Aqueous Stability Stable in acidic pH.[5] Biodegradation observed under certain aerobic conditions.Reacts weakly with acids and bases.[2]Stable in acidic pH.[5] Aqueous solutions are reported to be unstable, slowly hydrolyzing to ammonium (B1175870) bisulfate, while the crystalline solid is stable.[6]
Photostability Data not readily available.Undergoes photoisomerization and photodegradation.Subject to photodegradation, which can be accelerated by processes like the photo-Fenton reaction.[7]

Experimental Protocols

To enable direct and reliable comparison of the stability of these isomers, the following standardized experimental protocols are recommended.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the thermal decomposition profiles of the three aminobenzenesulfonic acid isomers.

Methodology:

  • Instrument: A calibrated simultaneous thermal analyzer (TGA/DSC).

  • Sample Preparation: Accurately weigh 5-10 mg of the aminobenzenesulfonic acid isomer into an inert crucible (e.g., alumina).

  • TGA/DSC Parameters:

    • Temperature Range: 30 °C to 400 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Data Analysis: Record the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperature intervals. The DSC curve will indicate whether the decomposition is endothermic or exothermic.

Chemical Stability: Forced Degradation Studies (Hydrolysis)

Objective: To assess and compare the hydrolytic stability of the isomers under acidic and basic conditions.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of each isomer in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M sodium hydroxide.

    • Neutral Hydrolysis: Mix the sample solution with an equal volume of purified water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, and 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze the remaining concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC-UV method.

Photostability Testing

Objective: To evaluate and compare the stability of the isomers upon exposure to light.

Methodology:

  • Light Source: A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, providing both cool white fluorescent and near-UV lamps.

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid powder of each isomer in a chemically inert, transparent container.

    • Solution State: Prepare a 1 mg/mL solution of each isomer in a suitable solvent and place it in a quartz cuvette.

  • Exposure Conditions: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil and place them alongside the exposed samples to serve as dark controls.

  • Analysis: After exposure, analyze both the exposed and control samples for any physical changes (e.g., color) and for chemical degradation using a stability-indicating HPLC-UV method.

Stability-Indicating HPLC-UV Method

Objective: To develop a single HPLC method for the simultaneous quantification of orthanilic, metanilic, and sulfanilic acids and their potential degradation products.

Proposed Method Parameters:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the absorption maxima of the parent compounds and their expected degradation products (a photodiode array detector is recommended for monitoring multiple wavelengths).

  • Temperature: 30 °C.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a generalized workflow for assessing the stability of aminobenzenesulfonic acids.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Solid Sample Solid Sample Thermal (TGA/DSC) Thermal (TGA/DSC) Solid Sample->Thermal (TGA/DSC) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Solid Sample->Photolytic (UV/Vis Light) Solution Sample (1 mg/mL) Solution Sample (1 mg/mL) Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Solution Sample (1 mg/mL)->Hydrolytic (Acid, Base, Neutral) Solution Sample (1 mg/mL)->Photolytic (UV/Vis Light) HPLC-UV Analysis HPLC-UV Analysis Thermal (TGA/DSC)->HPLC-UV Analysis Hydrolytic (Acid, Base, Neutral)->HPLC-UV Analysis Photolytic (UV/Vis Light)->HPLC-UV Analysis Characterization of Degradants (LC-MS) Characterization of Degradants (LC-MS) HPLC-UV Analysis->Characterization of Degradants (LC-MS) Degradation Kinetics Degradation Kinetics HPLC-UV Analysis->Degradation Kinetics Degradation Pathway Identification Degradation Pathway Identification Characterization of Degradants (LC-MS)->Degradation Pathway Identification Comparative Stability Assessment Comparative Stability Assessment Degradation Kinetics->Comparative Stability Assessment Degradation Pathway Identification->Comparative Stability Assessment

Caption: A generalized workflow for the stability testing of aminobenzenesulfonic acids.

Postulated Degradation Pathway of Aminobenzenesulfonic Acids

Based on the available literature, the primary degradation pathways for aminobenzenesulfonic acids under various stress conditions can be postulated. The following diagram illustrates these potential transformations.

G Aminobenzenesulfonic Acid Aminobenzenesulfonic Acid Desulfonation (Hydrolysis/Thermal) Desulfonation (Hydrolysis/Thermal) Aminobenzenesulfonic Acid->Desulfonation (Hydrolysis/Thermal) Oxidation of Amino Group Oxidation of Amino Group Aminobenzenesulfonic Acid->Oxidation of Amino Group Photoisomerization (e.g., Metanilic Acid) Photoisomerization (e.g., Metanilic Acid) Aminobenzenesulfonic Acid->Photoisomerization (e.g., Metanilic Acid) Aniline Aniline Desulfonation (Hydrolysis/Thermal)->Aniline Sulfur Dioxide Sulfur Dioxide Desulfonation (Hydrolysis/Thermal)->Sulfur Dioxide Further Degradation Products Further Degradation Products Aniline->Further Degradation Products Nitroso/Nitro-benzenesulfonic Acid Nitroso/Nitro-benzenesulfonic Acid Oxidation of Amino Group->Nitroso/Nitro-benzenesulfonic Acid Nitroso/Nitro-benzenesulfonic Acid->Further Degradation Products Isomeric Aminobenzenesulfonic Acids Isomeric Aminobenzenesulfonic Acids Photoisomerization (e.g., Metanilic Acid)->Isomeric Aminobenzenesulfonic Acids Isomeric Aminobenzenesulfonic Acids->Further Degradation Products

References

A Comparative Guide to Nitrite Determination: Inter-laboratory Validation Perspectives on the 2-Aminobenzenesulfonic Acid Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nitrite (B80452), the selection of an appropriate analytical method is paramount. The Griess reaction remains a cornerstone for colorimetric nitrite determination, traditionally employing reagents like sulfanilamide (B372717) or sulfanilic acid. This guide provides a comprehensive comparison of the established Griess method with an alternative approach using 2-Aminobenzenesulfonic acid. While a formal inter-laboratory validation study for the this compound method is not extensively documented, this guide synthesizes available performance data and contrasts it with the well-established validation parameters of the traditional Griess assay to offer a comparative overview.

Methodology Comparison: Reaction Principle

Both methods are based on the Griess diazotization reaction. In an acidic medium, nitrite reacts with a primary aromatic amine to form a diazonium salt. This intermediate then couples with a second aromatic compound, typically N-(1-naphthyl)ethylenediamine (NED), to produce a stable and intensely colored azo dye. The absorbance of this dye is directly proportional to the nitrite concentration.

  • Traditional Griess Method: Commonly uses sulfanilamide or sulfanilic acid as the primary aromatic amine.

  • This compound Method: Employs this compound as the primary aromatic amine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical findings. Below are generalized protocols for both the traditional Griess assay and the method utilizing this compound.

Traditional Griess Reagent Protocol for Nitrite Determination

This protocol is a generalized procedure for the colorimetric determination of nitrite using a standard Griess reagent formulation.

1. Reagent Preparation:

  • Griess Reagent:
  • Component A (Sulfanilamide Solution): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid.
  • Component B (NED Solution): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 100 mL of deionized water.
  • Working Griess Reagent: Mix equal volumes of Component A and Component B immediately before use. This mixture is light-sensitive and should be used within a short period.
  • Nitrite Standard Stock Solution (e.g., 1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water.
  • Standard Curve Solutions: Prepare a series of dilutions from the stock solution (e.g., 1 µM to 100 µM) in the same matrix as the samples.

2. Assay Procedure:

  • Pipette a defined volume of standards and samples into appropriate vessels (e.g., wells of a 96-well plate or cuvettes).
  • Add an equal volume of the freshly prepared working Griess Reagent to each standard and sample.
  • Incubate the mixture at room temperature for 10-30 minutes, protected from light, to allow for color development.
  • Measure the absorbance at approximately 540 nm using a spectrophotometer or microplate reader.
  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
  • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

This compound Method Protocol for Nitrite Determination

This protocol is based on studies evaluating this compound as a Griess reagent candidate.

1. Reagent Preparation:

  • This compound Solution: Prepare a solution of this compound in an acidic medium (e.g., dilute hydrochloric acid). The optimal concentration should be determined empirically but is typically in a similar range to sulfanilic acid in the traditional Griess reagent.
  • NED Solution: Prepare a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
  • Nitrite Standard Solutions: Prepare as described in the traditional Griess method protocol.

2. Assay Procedure:

  • To a series of standard flasks, add the this compound solution and an appropriate acid (e.g., 2 N hydrochloric acid).
  • Add aliquots of the nitrite standard or sample solutions.
  • Allow the diazotization reaction to proceed for a defined period (e.g., 20 minutes).
  • Add the NED solution as the coupling agent and dilute to the final volume with distilled water.
  • Measure the absorbance of the resulting azo dye at its absorption maximum (around 550 nm).
  • Construct a calibration curve and determine the concentration of nitrite in the samples as previously described.

Performance Data Comparison

The following tables summarize the quantitative performance data for both methods. The data for the traditional Griess method is a composite from several validation studies to provide a representative inter-laboratory range. The data for the this compound method is based on a single-laboratory evaluation.

Table 1: Performance Characteristics of Nitrite Determination Methods

Performance ParameterTraditional Griess Method (Sulfanilamide/Sulfanilic Acid)This compound Method
Linearity Range Typically 0.1 - 100 µM[1][2][3]0 - 10 µg in 25 mL (approx. 0 - 8.7 µM) and a wider range of 125 - 1000 µM observed in another study[1]
Limit of Detection (LOD) 0.01 - 0.1 µM[2][3][4][5][6]0.056 µg/mL (approx. 1.2 µM)[7][8]
Limit of Quantification (LOQ) 0.04 - 0.2 mg/kg (in food matrix)[9]Not explicitly reported in the reviewed study
Accuracy (% Recovery) 84 - 113.2% in various matrices[3][9]Satisfactory, with an intra-day relative error of ≤1.1% reported in one study[8]
Precision (RSD %) Repeatability: 2.0 - 5.8% Reproducibility: 3.2 - 11%[2]Good, with intra-day and inter-day RSD values comparable to the standard method[8]
Wavelength (λmax) ~ 540 nm[3]~ 550 nm[7][8]

Table 2: Comparison of Linearity in Nitrite Sensing [1]

ReagentLinear Response Range (µM)R² ValueNotes
Sulfanilic Acid 0 - 1250.9869At room temperature
This compound Below 31.25Not specifiedEqual sensitivity to sulfanilic acid
125 - 1000Not specifiedBroader dynamic range with less optical response

Visualizing the Experimental Workflow and Reaction

To further clarify the processes, the following diagrams illustrate the chemical reaction and the general experimental workflow.

Griess_Reaction Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium + AromaticAmine Primary Aromatic Amine (e.g., this compound) AromaticAmine->Diazonium + AzoDye Colored Azo Dye Diazonium->AzoDye + NED NED N-(1-naphthyl)ethylenediamine H_plus H⁺ (Acidic Medium) H_plus->Diazonium

The Griess diazotization and coupling reaction mechanism.

Nitrite_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents (Amine, NED, Standards) Mix Mix Sample/Standard with Amine Solution Reagent_Prep->Mix Sample_Prep Prepare Samples (Dilution, Filtration) Sample_Prep->Mix Diazotization Incubate for Diazotization Mix->Diazotization Couple Add NED Solution Diazotization->Couple Color_Dev Incubate for Color Development Couple->Color_Dev Measure Measure Absorbance (e.g., 550 nm) Color_Dev->Measure Calibrate Generate Standard Curve Measure->Calibrate Quantify Quantify Nitrite Concentration Calibrate->Quantify

General experimental workflow for nitrite determination.

Discussion and Conclusion

The traditional Griess method using sulfanilamide or sulfanilic acid is a well-validated and robust method for nitrite determination, with extensive data from numerous laboratories confirming its performance characteristics. The method is sensitive, accurate, and precise for a wide range of sample types.

The use of this compound presents an interesting alternative. A key advantage highlighted in a comparative study is its broader dynamic range, showing a linear response at higher nitrite concentrations (125–1000 µM) where the standard sulfanilic acid method may be subject to detector saturation.[1] However, in this higher range, the optical response (sensitivity) is less pronounced.[1] At lower concentrations (below 31.25 µM), its sensitivity is comparable to that of sulfanilic acid.[1]

For routine analysis within the typical linear range of the Griess assay, the traditional method remains the gold standard due to the wealth of validation data available. However, for applications where higher concentrations of nitrite are expected and a wider linear range is desirable, this compound shows promise.

It is important to note that the data for this compound is from a single-laboratory study, and a comprehensive inter-laboratory validation would be necessary to fully establish its performance characteristics, including reproducibility across different laboratories and its susceptibility to various sample matrices. Researchers considering this alternative should perform in-house validation to ensure it meets the specific requirements of their application.

References

A Comparative Environmental Risk Assessment of 2-Aminobenzenesulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Environmental Impact of Aminobenzenesulfonic Acids

In the synthesis of azo dyes, pharmaceuticals, and other specialty chemicals, aminobenzenesulfonic acids are crucial intermediates. However, their potential environmental impact necessitates a thorough evaluation of their properties and a comparison with viable alternatives. This guide provides a comparative environmental risk assessment of 2-aminobenzenesulfonic acid (orthanilic acid) and its common isomers, 3-aminobenzenesulfonic acid (metanilic acid) and 4-aminobenzenesulfonic acid (sulfanilic acid). This analysis is based on available ecotoxicity and biodegradability data to aid in the selection of more environmentally benign alternatives in research and development.

Quantitative Comparison of Environmental Impact

The following table summarizes the key environmental hazard data for the three isomers of aminobenzenesulfonic acid. It is important to note that direct comparisons can be challenging due to variations in test species and conditions across different studies.

ParameterThis compound (Orthanilic Acid)3-Aminobenzenesulfonic Acid (Metanilic Acid)4-Aminobenzenesulfonic Acid (Sulfanilic Acid)
Acute Toxicity to Fish (96h LC50) >100 mg/L (Danio rerio)180 mg/L (Leuciscus idus)100.4 mg/L (Pimephales promelas)
Acute Toxicity to Invertebrates (48h EC50) >100 mg/L (Daphnia magna)89.3 mg/L (Daphnia magna)85.7 mg/L (Daphnia magna)
Toxicity to Algae (72h EC50) 88.3 mg/L (Pseudokirchneriella subcapitata)37 mg/L (Scenedesmus subspicatus)91 mg/L (Desmodesmus subspicatus)
Ready Biodegradability (OECD 301F) Data not readily available. Some studies indicate aerobic biodegradation with acclimated microorganisms.[1]Data not readily available.Data not readily available. Some studies indicate aerobic biodegradation with acclimated microorganisms.[1][2]

Key Observations:

  • Ecotoxicity: Based on the available data, 3-aminobenzenesulfonic acid appears to be the most toxic to aquatic organisms, particularly algae. This compound and 4-aminobenzenesulfonic acid exhibit lower and comparable toxicity across the tested species.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the environmental risk assessment of aminobenzenesulfonic acids.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a domestic wastewater treatment plant and incubated in a closed flask with a device to measure the oxygen consumed. The biodegradation of the substance is followed by measuring the oxygen uptake.

Methodology:

  • Test System: A manometric respirometer is used, which consists of a reaction vessel, a carbon dioxide absorber (e.g., potassium hydroxide), and a pressure sensor.

  • Inoculum: Activated sludge from the aeration tank of a wastewater treatment plant treating predominantly domestic sewage is used as the microbial inoculum. The sludge is typically washed and aerated before use.

  • Test Concentration: The test substance is added to the mineral medium at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

  • Procedure:

    • The test substance, mineral medium, and inoculum are added to the reaction vessels.

    • Control vessels containing only inoculum and mineral medium are run in parallel.

    • Reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also included to check the viability of the inoculum.

    • The vessels are sealed and incubated in the dark at a constant temperature (20 ± 1°C) with continuous stirring for 28 days.

    • The oxygen consumption is measured at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the test substance, corrected for the oxygen uptake in the blank control. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortality is observed and recorded at 24, 48, 72, and 96 hours.

Methodology:

  • Test Species: Commonly used species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).

  • Test System: Glass aquaria of a suitable size to accommodate the fish and maintain water quality.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control group are used.

  • Procedure:

    • Healthy, acclimated fish are randomly distributed to the test and control aquaria.

    • The test substance is introduced into the water of the test aquaria.

    • The fish are observed for mortality and any sublethal effects at 24, 48, 72, and 96 hours.

    • Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time using appropriate statistical methods (e.g., probit analysis).

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the concentration of a substance that immobilizes 50% of the test daphnids (EC50) over a 48-hour exposure period.

Principle: Young daphnids are exposed to the test substance in a static system for 48 hours. Immobilisation (the inability to swim) is observed and recorded at 24 and 48 hours.

Methodology:

  • Test Species: Daphnia magna is the most commonly used species.

  • Test System: Glass beakers or other suitable vessels.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control group are used.

  • Procedure:

    • Neonates (<24 hours old) are placed in the test vessels containing the test solutions.

    • The vessels are incubated in the dark or under low light at a constant temperature (20 ± 2°C).

    • The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value and its 95% confidence limits are calculated for each observation time using appropriate statistical methods.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater algae.

Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control is determined.

Methodology:

  • Test Species: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Test System: Glass flasks or other suitable transparent vessels.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control group are used.

  • Procedure:

    • The test vessels are filled with a nutrient-rich growth medium and inoculated with a small volume of an exponentially growing algal culture.

    • The test substance is added to the test vessels.

    • The flasks are incubated under constant illumination and temperature (21-24°C) with continuous shaking or stirring for 72 hours.

    • Algal growth is measured at least daily by determining the cell concentration (e.g., using a cell counter or spectrophotometer).

  • Data Analysis: The average specific growth rate for each concentration is calculated. The EC50 value (the concentration causing a 50% reduction in growth rate) and its 95% confidence limits are determined.

Visualizing the Environmental Assessment Workflow

The following diagrams illustrate the key processes involved in the environmental impact assessment of chemical substances.

Environmental_Impact_Assessment_Workflow cluster_Data_Collection Data Collection cluster_Hazard_Assessment Hazard Assessment cluster_Risk_Characterization Risk Characterization cluster_Decision Decision PhysChem_Properties Physicochemical Properties Aquatic_Toxicity Aquatic Toxicity Assessment (OECD 201, 202, 203) PhysChem_Properties->Aquatic_Toxicity Ecotox_Data Ecotoxicity Data Ecotox_Data->Aquatic_Toxicity Biodegradation_Data Biodegradation Data Persistence Persistence Assessment (OECD 301F) Biodegradation_Data->Persistence PNEC_Derivation Predicted No-Effect Concentration (PNEC) Aquatic_Toxicity->PNEC_Derivation PEC_Calculation Predicted Environmental Concentration (PEC) Persistence->PEC_Calculation Risk_Quotient Risk Quotient (PEC/PNEC) PEC_Calculation->Risk_Quotient PNEC_Derivation->Risk_Quotient Conclusion Conclusion on Environmental Risk Risk_Quotient->Conclusion

Caption: Workflow for Environmental Impact Assessment of Chemicals.

Biodegradation_Pathway cluster_Pathway Generalized Aerobic Biodegradation Pathway Parent_Compound Aminobenzenesulfonic Acid Hydroxylation Ring Hydroxylation Parent_Compound->Hydroxylation Ring_Cleavage Aromatic Ring Cleavage Hydroxylation->Ring_Cleavage Metabolites Intermediate Metabolites Ring_Cleavage->Metabolites Mineralization Mineralization (CO2, H2O, SO4^2-, NH4+) Metabolites->Mineralization

Caption: Generalized Aerobic Biodegradation Pathway for Aromatic Compounds.

Conclusion and Recommendations

The selection of chemical intermediates in drug development and other industries should not be based solely on synthetic efficiency and cost. A thorough evaluation of the environmental profile of each candidate substance is essential for sustainable and responsible chemical innovation.

Based on the currently available data, This compound and 4-aminobenzenesulfonic acid present a lower aquatic toxicity profile compared to 3-aminobenzenesulfonic acid . While definitive, quantitative data on the ready biodegradability of all three isomers is lacking, preliminary evidence suggests that the 2- and 4-isomers are more amenable to microbial degradation.

Therefore, for applications where a choice between these isomers is possible, preference should be given to this compound or 4-aminobenzenesulfonic acid over 3-aminobenzenesulfonic acid to minimize potential environmental harm . Further research to generate robust and comparable data on the ready biodegradability of all three isomers according to standardized protocols like OECD 301F is highly recommended to refine this assessment. Researchers are encouraged to consider these environmental factors early in the development process to promote the principles of green chemistry.

References

Safety Operating Guide

Proper Disposal of 2-Aminobenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential procedural information for the proper disposal of 2-Aminobenzenesulfonic acid (also known as Orthanilic acid), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks to personnel and the environment.

The primary recommendation for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[1][2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult federal, state, and local regulations to ensure complete and accurate classification.[4][5]

Hazard Summary and Disposal Actions

This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Some safety data sheets also classify it as causing severe skin burns and eye damage.[4][6] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this chemical.[1][2][4]

Hazard ClassificationGHS Precautionary StatementDisposal Recommendation
Skin Irritation / CorrosionP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]Dispose of contents/container to an approved waste disposal plant.[3][4][6]
Serious Eye Damage / IrritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".[7]

  • Collect waste in sturdy, leak-proof containers. The original container is often suitable.[2][3][7]

  • Do not mix this compound waste with other incompatible materials, such as strong oxidizing agents.[2][8]

2. Container Management:

  • Keep waste containers tightly closed except when adding waste.[1][7]

  • Store containers in a cool, dry, well-ventilated area designated for hazardous waste.[4][9]

  • For liquid waste, it is best practice to use secondary containment to prevent spills.[2]

3. Handling Spills:

  • Should a spill occur, ensure adequate ventilation and wear appropriate PPE.[4][10]

  • For solid spills, dampen the material with water to prevent dust generation.[11]

  • Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4][9][10]

  • Use absorbent paper dampened with water to clean up any remaining material.[11]

  • Seal all contaminated cleaning materials in a vapor-tight plastic bag for disposal.[11]

  • Prevent the spilled product from entering drains or waterways.[1][3][6]

4. Neutralization (for dilute aqueous solutions under expert supervision):

  • While neutralization can be an option for dilute acid solutions, it should only be performed by trained personnel familiar with the reaction.

  • A general procedure for acid neutralization involves slowly adding the acidic solution to a large volume (approximately 1:10 ratio) of a cold basic solution, such as sodium carbonate or sodium bicarbonate (baking soda), while stirring.[12][13]

  • The target pH should be between 5.5 and 9.0 before disposal down the drain, followed by flushing with a large amount of water (at least 20 parts water to the neutralized solution).[13]

  • Note: This procedure is for general acid neutralization and may not be suitable for all formulations of this compound waste. Always consult your institution's safety officer and local regulations first.

5. Final Disposal:

  • Arrange for a licensed professional waste disposal company to collect the hazardous waste.[1][3][6]

  • Provide the disposal company with accurate information about the waste composition.

  • Handle uncleaned, empty containers as you would the product itself.[3][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Identify Waste (this compound) container Step 1: Use Labeled, Compatible Waste Container start->container segregate Step 2: Segregate from Incompatible Materials container->segregate storage Step 3: Store in Designated Cool, Dry, Ventilated Area segregate->storage spill Spill Occurs storage->spill disposal_company Step 4: Arrange Pickup by Licensed Disposal Company storage->disposal_company cleanup Follow Spill Cleanup Protocol: - Wear PPE - Contain & Collect - Decontaminate Area spill->cleanup Yes spill->disposal_company No cleanup->storage Place in Waste Container end End: Proper Disposal & Documentation disposal_company->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Aminobenzenesulfonic acid (CAS No. 88-21-1), also known as Orthanilic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier and Hazard Summary

Identifier Value
IUPAC Name This compound
Synonyms Orthanilic acid, Aniline-2-sulfonic acid
CAS Number 88-21-1
Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
Appearance Light brown powder

Hazard Statement: Causes severe skin burns and eye damage.[1][2][3] May cause an allergic skin reaction.[3] When heated, vapors may form explosive mixtures with air.[4]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield. Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]To protect against severe eye irritation and damage from dust or splashes.[1][4]
Hand Protection Wear appropriate protective gloves selected based on chemical resistance and duration of use.[1][5]To prevent severe skin irritation and burns upon contact.[1][4]
Body Protection Protective clothing, such as a lab coat, long-sleeved clothing, and a chemical-resistant apron, must be worn.[1][6]To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3][5] An effective dust mask should be used where dust is generated.[6]To prevent irritation of the mucous membranes and respiratory tract.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Facilities must be equipped with an eyewash station and a safety shower.[5]

  • Minimize the generation and accumulation of dust.[1][4]

2. Handling:

  • Wash hands thoroughly after handling the substance.[1][4]

  • Avoid contact with eyes, skin, and clothing.[1][4]

  • Do not breathe in dust.[3]

  • Keep the container tightly closed when not in use.[1][4]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Store in a designated corrosives area, away from incompatible substances like strong oxidizing agents.[3][4]

  • The material should be stored locked up.[1][2]

Disposal Plan

1. Spills and Leaks:

  • For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[7]

  • Use absorbent paper dampened with water to clean up any remaining material.[7]

  • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[7]

  • Wash the spill area with a strong soap and water solution.[7]

2. Waste Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2]

  • Do not empty into drains.[3]

  • Contaminated packaging should be disposed of in the same manner as the product.

Emergency First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[1]
Inhalation Remove to fresh air.[1][4] If not breathing, give artificial respiration.[1][4] If breathing is difficult, give oxygen.[1][4] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[1][4] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[1][4]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Lab Coat/Apron - Respirator (if needed) prep_setup Set Up Workspace: - Chemical Fume Hood - Eyewash & Safety Shower Access prep_ppe->prep_setup handle_weigh Weighing: - Minimize dust generation prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer/Use in Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon After Experiment storage_seal Seal Container Tightly handle_transfer->storage_seal If Material Remains cleanup_waste Dispose of Waste: - Solid waste in labeled container - Contaminated PPE in sealed bag cleanup_decon->cleanup_waste storage_store Store in Cool, Dry, Ventilated, Corrosives-Approved Area cleanup_waste->storage_store Store Waste Appropriately storage_seal->storage_store

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.